Dioctyl phthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
dioctyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
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InChI Key |
MQIUGAXCHLFZKX-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |
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Molecular Formula |
C24H38O4 | |
| Record name | DI-N-OCTYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID1021956 | |
| Record name | Di-n-octyl phthalate | |
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Molecular Weight |
390.6 g/mol | |
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Physical Description |
Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |
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Boiling Point |
428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |
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Flash Point |
219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |
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Density |
0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |
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Vapor Pressure |
less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |
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Color/Form |
Clear, oily liquid, Liquid at room temperature | |
CAS No. |
117-84-0, 8031-29-6 | |
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Melting Point |
-13 °F (NTP, 1992), 25 °C, -13 °F | |
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Foundational & Exploratory
Dioctyl phthalate CAS number and molecular weight
This technical guide provides a comprehensive overview of dioctyl phthalate, a term that commonly refers to two isomeric compounds: di-n-octyl phthalate (DNOP) and di(2-ethylhexyl) phthalate (DEHP). Both are significant industrial chemicals, primarily used as plasticizers to enhance the flexibility and durability of polymers. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical and physical properties, synthesis, applications, toxicological effects, and analytical methodologies.
Chemical Identity and Physical Properties
DNOP and DEHP share the same molecular formula and molecular weight but differ in the structure of their alkyl chains, which leads to slight variations in their physical properties. DEHP is the most widely used phthalate plasticizer.[1] The key identifiers and properties of both isomers are summarized below.
Table 1: Chemical Identification of this compound Isomers
| Property | Di-n-octyl phthalate (DNOP) | Di(2-ethylhexyl) phthalate (DEHP) |
| CAS Number | 117-84-0[2] | 117-81-7[3] |
| Molecular Formula | C₂₄H₃₈O₄[2] | C₂₄H₃₈O₄[3] |
| Molecular Weight | 390.56 g/mol | 390.56 g/mol |
| Synonyms | n-Dioctyl phthalate, Phthalic acid dioctyl ester | Bis(2-ethylhexyl) phthalate, this compound (DOP) |
| Structure | Straight-chain octyl esters | Branched-chain 2-ethylhexyl esters |
Table 2: Physicochemical Properties of this compound Isomers
| Property | Di-n-octyl phthalate (DNOP) | Di(2-ethylhexyl) phthalate (DEHP) |
| Appearance | Colorless, oily liquid | Colorless, viscous liquid |
| Melting Point | -25 °C | -50 °C |
| Boiling Point | 380 °C | 386 °C |
| Density | 0.980 g/mL at 20 °C | 0.985 g/mL at 20 °C |
| Flash Point | 219 °C | 207 °C |
| Water Solubility | Insoluble | Insoluble |
Synthesis and Manufacturing
Dioctyl phthalates are generally synthesized through the esterification of phthalic anhydride with the corresponding alcohol. For DNOP, n-octanol is used, while DEHP is produced using 2-ethylhexanol. The reaction is typically catalyzed by an acid, and water is removed to drive the reaction to completion.
Applications in Research and Industry
The primary application of both DNOP and DEHP is as a plasticizer for polyvinyl chloride (PVC), imparting flexibility to the otherwise rigid polymer. This has led to their use in a vast array of products, including:
-
Medical Devices: IV bags and tubing, blood bags, and catheters.
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Consumer Goods: Toys, flooring, wallpaper, and packaging films.
-
Industrial Applications: Wire and cable insulation, hoses, and adhesives.
In a research context, dioctyl phthalates are often used as analytical standards for environmental and toxicological studies.
Toxicology and Biological Effects
The toxicological profiles of DNOP and DEHP have been extensively studied, with DEHP generally considered to have more significant biological effects. Both compounds can leach from plastic products, leading to human exposure through ingestion, inhalation, and dermal contact.
Upon entering the body, dioctyl phthalates are metabolized to their respective monoesters, which are considered the primary toxic metabolites. For instance, DEHP is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP). These metabolites can be further oxidized to more polar compounds that are excreted in the urine.
DEHP is a well-known endocrine-disrupting chemical that can interfere with hormone signaling. It has been shown to affect the reproductive system, with studies indicating potential impacts on sperm count and reproductive organ development. Phthalates like dibutyl phthalate (a related compound) have been shown to interact with the estrogen receptor (ER) signaling pathway.
DEHP is classified as "reasonably anticipated to be a human carcinogen" based on studies in experimental animals that have shown an increase in liver tumors in rats and mice. The carcinogenic potential of DNOP is less established.
The liver is a primary target organ for this compound toxicity. Studies in rats have shown that DEHP can cause liver enlargement and proliferation of peroxisomes, while DNOP induces fat accumulation and mild necrosis. Neurotoxic effects, including impacts on dopamine signaling, have also been reported for DEHP.
Experimental Protocols
The determination of this compound in various matrices is crucial for monitoring and research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.
This protocol is adapted from a general method for determining DOP purity.
-
Sample Weighing: Accurately weigh 0.1–0.2 g of the PVC sample.
-
Dissolution/Extraction: If the sample is solid plastic, it may need to be dissolved in a suitable solvent like tetrahydrofuran (THF) followed by precipitation of the polymer with a non-solvent like methanol to extract the phthalates. For purity analysis of a DOP sample, dilute with high-purity n-hexane or toluene in a volumetric flask to a concentration of approximately 1 mg/mL.
-
Mixing and Filtration: Mix the solution thoroughly. Filter the solution through a 0.45 µm PTFE membrane filter prior to injection into the GC-MS system.
The following are typical instrumental parameters for the analysis of this compound.
-
Column: Capillary column (e.g., HP-5 or DB-1, 30 m × 0.32 mm × 0.25 µm)
-
Carrier Gas: Helium or Nitrogen (≥99.999% purity)
-
Flow Rate: 1.0 mL/min
-
Injection Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped at 10°C/minute to 270°C and held for 11 minutes.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range appropriate for the target analytes.
This protocol is based on methods for separating multiple phthalates.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 75:25 v/v) for isocratic elution. For gradient elution, use a combination of acetonitrile and methanol with water.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: For liquid samples, dilute with the mobile phase and filter. For solid samples, perform a solvent extraction as described for GC-MS analysis, and then dissolve the dried extract in the mobile phase.
-
Instrumental Conditions:
-
Column: C18 or Phenyl-hexyl column
-
Detection: UV detector at 230 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: A generalized workflow for the analysis of this compound in a sample.
Caption: Proposed mechanism of DEHP-induced neurotoxicity via dopamine signaling disruption.
References
In-depth Technical Guide: Toxicokinetics and Metabolism of Dioctyl Phthalate (DNOP) In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo toxicokinetics and metabolism of di-n-octyl phthalate (DNOP), a high-molecular-weight phthalate ester used as a plasticizer. The information presented herein is curated from peer-reviewed scientific literature to support research and development activities.
Toxicokinetics of Di-n-octyl Phthalate (DNOP)
The toxicokinetics of DNOP, encompassing its absorption, distribution, metabolism, and excretion (ADME), is characterized by rapid metabolic transformation and subsequent elimination from the body.
Absorption
Following oral administration, DNOP is readily absorbed from the gastrointestinal tract.[1] While specific absorption rate constants are not extensively documented, studies in rats indicate efficient uptake after ingestion.[1] There is limited information available regarding the absorption of DNOP following dermal or inhalation exposure.
Distribution
Once absorbed, DNOP is distributed to various tissues. In rats, low levels of DNOP have been detected in the liver and adipose tissue following dietary administration.[1] The primary metabolite, mono-n-octyl phthalate (MnOP), reaches peak concentrations in the blood and testes of rats at 3 and 6 hours, respectively, after a high oral dose (2000 mg/kg).[1] The biological half-life of MnOP in the blood has been estimated to be approximately 3.3 hours in rats, indicating relatively rapid clearance from the circulatory system.[1]
Metabolism
DNOP undergoes extensive metabolism, primarily initiated by hydrolysis of one of the ester linkages to form mono-n-octyl phthalate (MnOP) and n-octanol. This initial step is catalyzed by non-specific esterases and lipases present in the intestines and other tissues.
Following the formation of MnOP, the octyl side chain is subject to further oxidative metabolism, leading to a variety of secondary metabolites. The major urinary metabolite of DNOP in rats is mono-(3-carboxypropyl) phthalate (MCPP), with urinary concentrations approximately 560-fold higher than those of MnOP. Other identified oxidative metabolites include:
-
Mono-hydroxy-n-octyl phthalate (MHOP)
-
Mono-oxo-n-octyl phthalate (MOOP)
-
Mono-(5-carboxy-n-pentyl) phthalate (MCPeP)
-
Mono-(7-carboxy-n-heptyl) phthalate (MCHpP)
-
Mono-carboxymethyl phthalate (MCMP)
-
Phthalic Acid (PA)
In vitro studies using rat liver microsomes have confirmed the conversion of DNOP to MnOP, MHOP, and PA.
Excretion
The metabolites of DNOP are primarily excreted in the urine. The urinary excretion of DNOP metabolites in rats has been shown to follow a biphasic pattern. While the levels of most metabolites decrease significantly after the first 24 hours post-administration, some, including MCPP, MCHpP, MHOP, and MOOP, can be detected in the urine for up to four days.
Quantitative Data on DNOP Metabolism
The following tables summarize the available quantitative data on the urinary excretion of DNOP metabolites in rats. Due to the limited availability of comprehensive quantitative tables for DNOP in the reviewed literature, the following data is presented to illustrate the relative abundance of metabolites. For comparative purposes, a detailed quantitative table for the structurally similar di-n-pentyl phthalate (DPP) is also provided.
Table 1: Major Urinary Metabolites of Di-n-octyl Phthalate (DNOP) in Rats
| Metabolite | Abbreviation | Relative Abundance in Urine |
| mono-(3-carboxypropyl) phthalate | MCPP | Major metabolite; levels are ~560-fold higher than MnOP |
| mono-n-octyl phthalate | MnOP | Minor metabolite |
| mono-hydroxy-n-octyl phthalate | MHOP | Oxidative metabolite |
| mono-oxo-n-octyl phthalate | MOOP | Oxidative metabolite |
| mono-(7-carboxy-n-heptyl) phthalate | MCHpP | Oxidative metabolite |
| Phthalic Acid | PA | Minor metabolite |
Table 2: Median Urinary Concentrations of Di-n-pentyl Phthalate (DPP) Metabolites in Female Sprague-Dawley Rats Following a Single Oral Dose of 500 mg/kg Body Weight (First 24h)
This table is provided as a reference for the typical quantitative data obtained in such studies, given the structural similarity to DNOP.
| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) |
| mono(4-hydroxypentyl) phthalate | MHPP | 993 |
| mono-n-pentyl phthalate | MPP | 222 |
| mono(4-carboxybutyl) phthalate | MCBP | 168 |
| mono(4-oxopentyl) phthalate | MOPP | 47 |
| Phthalic acid | PA | 26 |
| mono-n-pentenyl phthalate | MPeP | 16 |
| mono(3-carboxypropyl) phthalate | MCPP | 9 |
| mono(2-carboxyethyl) phthalate | MCEP | 0.2 |
Experimental Protocols
The following section details a representative experimental protocol for an in vivo toxicokinetics study of DNOP in a rodent model, synthesized from methodologies described in the scientific literature.
In Vivo Metabolism Study in Rats
-
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley, adult female
-
Housing: Animals are housed in individual metabolism cages to allow for separate collection of urine and feces. The cages are maintained in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the start of the experiment.
-
Diet: Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.
-
-
Dosing:
-
Test Substance: Di-n-octyl phthalate (DNOP), purity >98%.
-
Vehicle: Corn oil or other suitable lipid-based vehicle.
-
Dose Administration: A single oral dose (e.g., 300 mg/kg body weight) is administered via gavage.
-
-
Sample Collection:
-
Urine: Urine samples are collected at predetermined intervals (e.g., 0-24h, 24-48h, 48-72h, and 72-96h) post-dosing. The total volume of urine for each collection period is recorded.
-
Blood: Blood samples may be collected via tail vein or cardiac puncture at specified time points to determine the plasma concentration of DNOP and its metabolites.
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidneys, adipose tissue, testes) are collected for analysis of DNOP and metabolite distribution.
-
-
Sample Preparation and Analysis:
-
Urine Sample Preparation: An aliquot of the urine sample is mixed with a buffer and an internal standard. The sample is then subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to deconjugate the metabolites. Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.
-
Analytical Method: The concentrations of DNOP metabolites in the prepared samples are determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This technique provides the necessary sensitivity and selectivity for quantifying the low levels of metabolites in biological matrices.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Di-n-octyl Phthalate (DNOP)
Caption: Metabolic pathway of Di-n-octyl Phthalate (DNOP).
Experimental Workflow for In Vivo DNOP Toxicokinetics Study
References
Dioctyl Phthalate: A Comprehensive Technical Guide to its Environmental Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), a widely used plasticizer, imparts flexibility and durability to a vast array of polymer products. Its extensive use, however, has led to its ubiquitous presence in the environment, raising concerns about its potential impact on ecosystems and human health. This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of DOP, consolidating current scientific understanding of its physicochemical properties, degradation pathways, and partitioning behavior in various environmental matrices. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental dynamics of this compound.
Physicochemical Properties of this compound
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. DOP is a colorless, odorless, oily liquid with low volatility and is practically insoluble in water.[1][2] These characteristics significantly influence its distribution and persistence in the environment. A summary of key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (DOP)
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₈O₄ | [1] |
| Molecular Weight | 390.56 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Odor | Odorless | |
| Boiling Point | 386 °C | |
| Melting Point | -50 °C | |
| Density | 0.980 - 0.983 g/cm³ (20/4 °C) | |
| Water Solubility | 23-340 µg/L | |
| Vapor Pressure | 2.20E-11 cm³/molecule-sec at 25°C | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.11 - 9.61 |
Environmental Fate and Transport
The journey of DOP in the environment is a complex interplay of transport and transformation processes. Due to its low water solubility and high octanol-water partition coefficient (Log K_ow_), DOP has a strong tendency to adsorb to organic matter in soil, sediment, and suspended particles in water. This sorption behavior significantly reduces its mobility in aqueous systems.
Transport
DOP is released into the environment through various pathways, including leaching from plastic products, industrial emissions, and improper disposal of waste. Once released, its transport is primarily dictated by its partitioning behavior. In aquatic environments, a significant portion of DOP attaches to suspended particles and eventually settles in the sediment. While its low volatility limits atmospheric transport, it can be detected in the air, likely associated with particulate matter.
Environmental Persistence and Degradation
DOP is considered to be relatively persistent in the environment. Its degradation occurs through both biotic and abiotic pathways, with biodegradation being the primary mechanism of removal.
Abiotic degradation of DOP through processes like hydrolysis and photolysis is generally slow under typical environmental conditions.
-
Hydrolysis: The hydrolysis half-life of DOP can be several decades under neutral pH conditions. The process involves the cleavage of the ester bonds, leading to the formation of mono-octyl phthalate and phthalic acid.
-
Photodegradation: Direct photodegradation of DOP in water is also a slow process. In the atmosphere, it can be degraded by reacting with hydroxyl radicals, with an estimated half-life of less than 1.9 days.
Table 2: Abiotic Degradation of this compound
| Degradation Process | Half-Life | Conditions | Reference |
| Hydrolysis | 107 years | pH 7 | |
| Atmospheric Photo-oxidation | < 1.9 days | Reaction with hydroxyl radicals |
Biodegradation is the most significant process for the removal of DOP from the environment. A variety of microorganisms, including bacteria and fungi, have been shown to degrade DOP under both aerobic and anaerobic conditions. The degradation process typically begins with the hydrolysis of the ester bonds to form mono-octyl phthalate and then phthalic acid, which is further metabolized.
The rate of biodegradation is influenced by several factors, including temperature, pH, nutrient availability, and the presence of acclimated microbial populations.
Table 3: Biodegradation Half-Life of this compound
| Environmental Compartment | Half-Life | Conditions | Reference |
| Surface Water | 5 days | Laboratory model ecosystem | |
| Surface Water | 1 - 4 weeks | Aerobic | |
| Soil | 1 - 4 weeks | Aerobic |
Partitioning in Environmental Compartments
DOP's hydrophobicity leads to its partitioning into organic-rich phases in the environment.
In soil and sediment, DOP strongly adsorbs to organic matter. The extent of this sorption is quantified by the soil-water partition coefficient (K_d_) and the organic carbon-water partition coefficient (K_oc_). Higher K_oc_ values indicate a greater tendency for the chemical to be sorbed to organic carbon in soil or sediment. For hydrophobic chemicals like DOP, K_oc_ can be estimated from its K_ow_. The distribution coefficient (K_d_) is influenced by the fraction of organic carbon (f_oc_) in the soil or sediment (K_d_ = K_oc_ x f_oc_).
Table 4: Soil and Sediment Partitioning of this compound
| Partition Coefficient | Description | Significance |
| K_d_ (Soil-Water Partition Coefficient) | Ratio of the concentration of a chemical sorbed to soil to its concentration in the soil water at equilibrium. | Indicates the mobility of the chemical in soil; higher K_d_ means lower mobility. |
| K_oc_ (Organic Carbon-Water Partition Coefficient) | Ratio of the mass of a chemical adsorbed per unit mass of organic carbon to its concentration in the aqueous solution at equilibrium. | Normalizes the partitioning for the organic carbon content, allowing for comparison across different soils and sediments. |
DOP has the potential to bioaccumulate in organisms, particularly in fatty tissues, due to its lipophilic nature. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. While DOP's high K_ow_ suggests a high potential for bioconcentration, metabolic processes in organisms can limit its accumulation. Studies have shown that higher molecular weight phthalates like DOP may exhibit trophic dilution in aquatic food webs, meaning their concentrations decrease at higher trophic levels.
Table 5: Bioaccumulation of this compound
| Parameter | Description | Significance |
| BCF (Bioconcentration Factor) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. | Indicates the potential for a chemical to accumulate in aquatic organisms. |
| BAF (Bioaccumulation Factor) | The ratio of the concentration of a chemical in an organism to its concentration in the ambient environment (including water, food, and sediment). | Provides a more comprehensive measure of bioaccumulation in a natural setting. |
Experimental Protocols
Understanding the methodologies used to study the environmental fate and transport of DOP is crucial for interpreting existing data and designing new research. This section outlines typical experimental protocols for key studies.
Biodegradation Studies
Objective: To determine the rate and extent of DOP biodegradation by microorganisms.
Methodology:
-
Inoculum Preparation: A microbial inoculum is typically sourced from an environment where DOP is present, such as activated sludge from a wastewater treatment plant or contaminated soil. The inoculum may be enriched by culturing it in a minimal salt medium (MSM) containing DOP as the sole carbon source.
-
Experimental Setup: Batch experiments are commonly conducted in flasks containing a defined concentration of DOP in MSM and the microbial inoculum. Control flasks without the inoculum are included to account for abiotic losses.
-
Incubation: The flasks are incubated under controlled conditions of temperature and shaking (for aerobic studies).
-
Sampling and Analysis: Samples are collected at regular intervals and analyzed for the concentration of DOP and its degradation products.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to quantify DOP and its metabolites.
Soil Sorption Experiments
Objective: To determine the soil-water partition coefficient (K_d_) of DOP.
Methodology:
-
Soil Preparation: Soil samples are collected, air-dried, and sieved to remove large particles. The organic carbon content of the soil is determined.
-
Batch Equilibrium Method:
-
A known mass of soil is placed in a series of centrifuge tubes.
-
A solution of DOP in a background electrolyte (e.g., calcium chloride solution) of known concentration is added to each tube.
-
The tubes are shaken for a predetermined time to reach equilibrium.
-
The tubes are then centrifuged to separate the soil and the aqueous phase.
-
-
Analysis: The concentration of DOP remaining in the aqueous phase is measured using HPLC or GC-MS.
-
Calculation: The amount of DOP sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The K_d_ is then calculated as the ratio of the concentration of DOP in the soil to the concentration in the water at equilibrium.
Visualizations
To aid in the understanding of the complex processes governing the environmental fate of DOP, the following diagrams have been generated using the DOT language.
Caption: Environmental fate and transport pathways of this compound (DOP).
Caption: Generalized degradation pathway of this compound (DOP).
Caption: Experimental workflow for determining the soil sorption coefficient (Kd) of DOP.
Conclusion
This technical guide has synthesized the current knowledge on the environmental fate and transport of this compound. Its persistence, hydrophobicity, and potential for bioaccumulation underscore the importance of understanding its environmental behavior. While biodegradation is the primary mechanism for its removal, the rate of this process is highly dependent on environmental conditions. The strong sorption of DOP to soil and sediment significantly influences its mobility and bioavailability. The provided data tables, experimental protocols, and visualizations offer a comprehensive resource for researchers and professionals to better assess the environmental risks associated with DOP and to inform strategies for its management and remediation. Continued research is essential to further elucidate the long-term impacts of DOP on ecosystems and to develop more effective methods for its removal from contaminated environments.
References
In-Depth Technical Guide: Analysis of Dioctyl Phthalate and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties and widespread environmental contamination. Understanding its degradation is crucial for assessing its environmental fate and toxicological impact. This technical guide provides a comprehensive overview of the analysis of DOP and its degradation products, detailing both biotic and abiotic degradation pathways. It includes in-depth experimental protocols for common analytical techniques, quantitative data on degradation rates, and visual representations of the molecular mechanisms and experimental workflows involved.
Introduction
This compound is a diester of phthalic acid, extensively used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1][2][3] Due to its physical, non-covalent incorporation into the polymer matrix, DOP can leach into the environment over time, leading to its ubiquitous presence in soil, water, and biota.[1][2] Concerns over its potential adverse health effects, including reproductive and developmental toxicity, have driven research into its environmental persistence and degradation mechanisms.
This guide focuses on the analytical methodologies used to identify and quantify DOP and its primary degradation products, providing researchers with the necessary information to conduct robust and reproducible studies in this field.
Degradation Pathways of this compound
The environmental degradation of DOP can occur through two primary mechanisms: biodegradation, mediated by microorganisms, and abiotic degradation, driven by physical and chemical processes.
Biodegradation
Microbial degradation is the principal route for the breakdown of DOP in the environment. A variety of bacteria and fungi have been identified that can utilize DOP as a source of carbon and energy. The aerobic biodegradation pathway is the most extensively studied and typically proceeds through a series of enzymatic reactions:
-
Hydrolysis to Mono(2-ethylhexyl) phthalate (MEHP): The initial and rate-limiting step involves the hydrolysis of one of the ester bonds of DOP by esterases or lipases, resulting in the formation of mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.
-
Hydrolysis to Phthalic Acid (PA): MEHP is further hydrolyzed to phthalic acid (PA) and another molecule of 2-ethylhexanol.
-
Aromatic Ring Cleavage: The phthalic acid intermediate undergoes hydroxylation and subsequent ring cleavage by dioxygenase enzymes, leading to the formation of protocatechuic acid.
-
TCA Cycle Integration: Protocatechuic acid is further metabolized and enters the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.
Abiotic Degradation
Abiotic degradation of DOP occurs at a much slower rate compared to biodegradation. The primary abiotic processes include:
-
Hydrolysis: In aqueous environments, DOP can undergo slow hydrolysis, particularly under acidic or alkaline conditions, to form MEHP and subsequently phthalic acid. However, the half-life for this process under neutral pH at ambient temperature is estimated to be in the order of years.
-
Photodegradation: In the presence of sunlight, particularly UV radiation, DOP can undergo photodegradation. This process can be enhanced by the presence of photosensitizers like titanium dioxide (TiO2). The degradation proceeds through the generation of reactive oxygen species which attack the phthalate molecule.
Quantitative Analysis of Degradation Products
The following tables summarize quantitative data on the biodegradation of DOP under different experimental conditions.
Table 1: Aerobic Biodegradation of di-(2-ethylhexyl) phthalate (DEHP) by Bacillus sp. in Mangrove Sediment
| Time (days) | DEHP Concentration (mg/kg) | Half-life (t1/2) (days) |
| 0 | 10 | - |
| 1 | 7.5 | 5.0 - 8.3 |
| 3 | 4.2 | |
| 5 | 2.1 | |
| 7 | 1.0 | |
| 10 | < 0.5 |
Data adapted from a study on microbial degradation in mangrove sediment.
Table 2: Degradation of Phthalate Esters by Variovorax sp.
| Phthalate Ester | Initial Concentration (mg/L) | Degradation Rate Constant (h⁻¹) | Half-life (h) |
| Diethyl Phthalate (DEP) | 300 | 0.107 | 6.48 |
| Dibutyl Phthalate (DBP) | 300 | 0.087 | 7.97 |
| Dimethyl Phthalate (DMP) | 300 | 0.085 | 8.15 |
This table provides a comparison of the degradation rates of different phthalate esters by the same bacterial strain.
Experimental Protocols
Accurate and reliable analysis of DOP and its degradation products requires robust experimental protocols. The following sections detail the methodologies for the most commonly employed analytical techniques.
Sample Preparation: Liquid-Liquid Extraction for Water Samples
This protocol is suitable for the extraction of DOP and its metabolites from aqueous samples.
-
Sample Collection: Collect 500 mL of the water sample in a pre-cleaned glass container.
-
Acidification: Adjust the pH of the sample to < 2 with concentrated sulfuric acid to protonate the acidic metabolites.
-
Extraction: Transfer the acidified sample to a 1 L separatory funnel. Add 60 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Combine Extracts: Drain the lower DCM layer into a flask. Repeat the extraction twice more with fresh 60 mL portions of DCM. Combine the three DCM extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange: The final extract can be solvent-exchanged into a solvent compatible with the analytical instrument (e.g., hexane for GC-MS, acetonitrile for HPLC).
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like DOP and its less polar metabolites.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample extract is injected in splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: Increase to 200 °C at a rate of 15 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Target ions for DOP (m/z 149, 167, 279), MEHP (m/z 149, 167), and Phthalic Acid (requires derivatization, e.g., with BSTFA, to make it volatile).
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is well-suited for the analysis of both polar and non-polar degradation products without the need for derivatization.
-
Instrumentation: An HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is common.
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 95% Acetonitrile
-
20-25 min: Hold at 95% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 230 nm or 254 nm.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the analysis of DOP degradation products, especially in complex matrices.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity LC with 6400 Series Triple Quadrupole MS).
-
Column and Mobile Phase: Similar to HPLC-UV methods, a C18 column with a water/acetonitrile or water/methanol gradient is used.
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in negative ion mode for the acidic metabolites.
-
Mass Spectrometer Parameters:
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity. For example:
-
DOP: [M+H]⁺ or [M+Na]⁺ → m/z 149
-
MEHP: [M-H]⁻ → m/z 121
-
Phthalic Acid: [M-H]⁻ → m/z 121
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to DOP degradation and analysis.
Conclusion
The analysis of this compound and its degradation products is a multifaceted process requiring a combination of robust analytical techniques and a thorough understanding of the underlying chemical and biological transformations. This guide has provided a detailed overview of the degradation pathways, quantitative data, experimental protocols, and signaling interactions associated with DOP. By utilizing the information presented herein, researchers can design and execute studies that will contribute to a more complete understanding of the environmental and health implications of this prevalent plasticizer. The continued development of sensitive and selective analytical methods will be crucial for monitoring the fate of DOP and for the assessment of potential risks to human and environmental health.
References
Toxicological Profile of Dioctyl Phthalate and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP). This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the core signaling pathways involved in their toxicological effects.
Executive Summary
This compound is a widely used plasticizer that has come under scrutiny due to its potential adverse health effects. Following exposure, DOP is rapidly metabolized to MEHP, which is often considered to be the more toxic compound. The primary toxicities associated with DOP and MEHP exposure include reproductive and developmental effects, endocrine disruption, hepatotoxicity, neurotoxicity, and immunotoxicity. This guide synthesizes the current understanding of these effects to support research and development activities.
Quantitative Toxicological Data
The following tables summarize key toxicity values for this compound and its metabolites from various studies. These values are critical for risk assessment and for designing preclinical safety studies.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 | Reference |
| This compound (DOP) | Rat | Oral | 30,000 mg/kg | [1] |
| This compound (DOP) | Mouse | Oral | >30,000 mg/kg | [1] |
| This compound (DOP) | Rabbit | Dermal | 25,000 mg/kg | [1] |
| Di-n-octyl Phthalate (DNOP) | Rat | Oral | 53,700 mg/kg | [2] |
| Di-n-octyl Phthalate (DNOP) | Mouse | Oral | 13,000 mg/kg | [2] |
Table 2: Repeated Dose and Reproductive Toxicity Data (NOAEL and LOAEL)
| Compound | Species | Study Type | Endpoint | NOAEL | LOAEL | Reference |
| Di(2-ethylhexyl) Phthalate (DEHP) | Rat | 2-Generation | Reproductive Tract Malformations | 4.8 mg/kg/day | 14 mg/kg/day | |
| Di-n-octyl Phthalate (DNOP) | Rat | - | Hepatic Effects | 37 mg/kg/day | - | |
| Di(2-ethylhexyl) Phthalate (DEHP) | Rat | - | Hepatic Peroxisome Proliferation | 5 mg/kg/day | - | |
| Di-n-butyl Phthalate (DBP) | Rat | 2-Generation | Reduced F2 Pup Weights | - | 52 mg/kg/day | |
| Di-isoheptyl Phthalate (DIHP) | Rat | Developmental | Fetal Malformations | 300 mg/kg/day | 750 mg/kg/day |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable assessment of the toxicological properties of substances. The following are summaries of key OECD guidelines relevant to the toxicological evaluation of this compound and its metabolites.
Two-Generation Reproductive Toxicity Study (OECD TG 416)
This study is designed to provide comprehensive information on the effects of a test substance on the reproductive performance of two generations of animals.
-
Principle: The test substance is administered to parental (P) animals before and during mating, through gestation and lactation. Selected offspring (F1 generation) are then exposed to the substance from weaning through their own mating and production of an F2 generation.
-
Test System: The rat is the preferred species.
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality.
-
Administration: The test substance is typically administered orally via diet, drinking water, or gavage.
-
Key Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, sperm parameters, mating and fertility indices, gestation length, and parturition observations. Gross necropsy and histopathology of reproductive organs are performed.
-
Offspring: Viability, sex ratio, body weight, physical and developmental landmarks (e.g., anogenital distance, nipple retention), and sexual maturation. Gross necropsy and histopathology are conducted on selected F1 and F2 animals.
-
Two-Generation Reproductive Toxicity Study Workflow.
Uterotrophic Bioassay in Rodents (OECD TG 440)
This in vivo assay is used to screen for substances with estrogenic activity by measuring the increase in uterine weight.
-
Principle: The assay utilizes either immature female rodents or ovariectomized adult females, where the uterus is sensitive to exogenous estrogens. An increase in uterine weight after exposure to a test substance indicates estrogenic activity.
-
Test System: Immature or ovariectomized adult rats or mice.
-
Procedure:
-
Animals are dosed with the test substance (typically for three consecutive days) via oral gavage or subcutaneous injection.
-
A positive control group (e.g., ethinylestradiol) and a vehicle control group are included.
-
Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weights).
-
-
Endpoint: A statistically significant increase in the mean uterine weight of the treated group compared to the vehicle control group indicates a positive response.
Uterotrophic Bioassay Workflow.
Hershberger Bioassay in Rats (OECD TG 441)
This in vivo assay screens for substances with androgenic or anti-androgenic activity by measuring the weight changes in five androgen-dependent tissues.
-
Principle: The assay uses castrated peripubertal male rats, in which the accessory sex organs are sensitive to androgens. An increase in the weight of these tissues indicates androgenic activity, while a decrease (in the presence of a reference androgen) indicates anti-androgenic activity.
-
Test System: Castrated peripubertal male rats.
-
Procedure:
-
Animals are castrated and allowed to recover.
-
For androgenicity testing, animals are dosed with the test substance for 10 consecutive days.
-
For anti-androgenicity testing, animals are co-administered the test substance and a reference androgen (e.g., testosterone propionate).
-
Positive and vehicle control groups are included.
-
Approximately 24 hours after the final dose, animals are euthanized, and the five androgen-dependent tissues are weighed: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
-
Endpoint: A statistically significant change in the weight of at least two of the five tissues indicates a positive response.
Hershberger Bioassay Workflow.
Signaling Pathways and Mechanisms of Toxicity
DOP and its metabolites exert their toxic effects through various molecular mechanisms, primarily by inducing oxidative stress, disrupting endocrine signaling, and interfering with cellular processes.
Oxidative Stress and Hepatotoxicity
MEHP has been shown to induce oxidative stress in hepatocytes, leading to lipid accumulation and potentially non-alcoholic fatty liver disease (NAFLD). One of the proposed mechanisms involves the inhibition of the JAK2/STAT5 signaling pathway. Additionally, MEHP can induce oxidative DNA damage and apoptosis in liver cells through a p53-mediated mitochondrial-dependent pathway.
MEHP-Induced Hepatotoxicity Pathways.
Endocrine Disruption
Phthalates are well-known endocrine-disrupting chemicals that can interfere with the synthesis and action of steroid hormones.
MEHP can activate PPARα and PPARγ, which are nuclear receptors involved in lipid metabolism and steroidogenesis. Activation of PPARs in the ovaries can inhibit the expression of aromatase, an enzyme crucial for estrogen synthesis. In the testes, phthalate-induced PPAR activation is linked to testicular toxicity.
Phthalate-Mediated PPAR Signaling.
MEHP can directly inhibit steroidogenesis in Leydig cells by repressing the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is essential for cholesterol transport into the mitochondria, the first step in steroid hormone production.
MEHP Inhibition of Steroidogenesis.
Conclusion
The toxicological profile of this compound is complex, with its primary metabolite, MEHP, playing a significant role in mediating its adverse effects. The evidence strongly indicates that DOP and MEHP are reproductive and developmental toxicants and act as endocrine disruptors. The mechanisms underlying these toxicities involve the induction of oxidative stress and interference with key signaling pathways such as PPAR and steroidogenesis. The standardized experimental protocols outlined in this guide are essential for the continued evaluation of the safety of phthalates and their alternatives. This information is critical for researchers and drug development professionals to consider in their work.
References
Dioctyl Phthalate (DOP) Material Compatibility: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the interactions between dioctyl phthalate (DOP) and common materials in laboratory and pharmaceutical settings, providing critical data for material selection and risk assessment.
Introduction
This compound (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer that imparts flexibility to a variety of polymers, most notably polyvinyl chloride (PVC).[1] Its prevalence in medical devices, laboratory tubing, and container systems necessitates a thorough understanding of its material compatibility.[2][3] The non-covalent bonding of DOP within polymer matrices allows it to leach into contacting fluids, a phenomenon that can compromise the integrity of pharmaceutical formulations, interfere with sensitive experiments, and introduce a potential endocrine disruptor into biological systems.[4] This technical guide provides a comprehensive overview of DOP's compatibility with a range of materials, including plastics, elastomers, and metals, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Data Presentation: Quantitative Material Compatibility
The following tables summarize the quantitative effects of this compound on various materials. The data has been compiled from a range of studies to provide a comparative overview for material selection.
Table 1: Effects of this compound on the Mechanical Properties of Polymers
| Polymer | DOP Concentration (phr*) | Change in Tensile Strength | Change in Elongation at Break (%) | Change in Hardness (Shore) | Reference(s) |
| Polyvinyl Chloride (PVC) | 20 | Decrease | Increase | Decrease | |
| Polyvinyl Chloride (PVC) | 40 | Further Decrease | Further Increase | Further Decrease | |
| Polyvinyl Chloride (PVC) | 60 | Significant Decrease | Significant Increase | Significant Decrease | |
| Unsaturated Polyester | 5 wt% | Decrease | Increase | Not Specified | |
| Polyurethane | 7 wt% | 2.81 MPa (Value) | ~30% (Value) | Not Specified |
*phr: parts per hundred resin
Table 2: Leaching of this compound from Polymers
| Polymer | Solvent/Simulant | Temperature (°C) | Leaching Rate / Amount | Reference(s) |
| Polyvinyl Chloride (PVC) | Aqueous Environment | Not Specified | 0.122 µ g/day | |
| Polyvinyl Chloride (PVC) | Isopropanol | Not Specified | Quantitative detection | |
| Polyvinyl Chloride (PVC) | Isooctane | Not Specified | Quantitative detection | |
| PVC Medical Devices | Ethanol/Water (1:1) | Not Specified | Median: 22.3 µg in 60 min | |
| PVC Medical Devices | Lipid Emulsion | 37 | Can exceed 48 µg/kg/day | |
| Polypropylene (PP) | 95% Ethanol | 40 | Migration detected | |
| Low-Density Polyethylene (LDPE) | Not Specified | Not Specified | Interaction observed |
Table 3: Qualitative and Limited Quantitative Compatibility of Elastomers and Metals with this compound
| Material | Compatibility Rating | Observed Effects | Reference(s) |
| Nitrile Rubber (NBR) | - | Swelling and softening | |
| EPDM | - | Swelling | |
| Viton® (FKM) | Good | Minor to moderate effect | |
| Natural Rubber | - | Swelling and softening | |
| Brass | Recommended | - | |
| Bronze | Recommended | - | |
| Carbon Steel | Not Recommended | - | |
| Ductile Iron | Not Recommended | - | |
| Stainless Steel (304/316) | Insufficient Data | Potential for corrosion in the presence of acidic impurities | |
| Aluminum | Insufficient Data | - |
Experimental Protocols
The assessment of this compound's material compatibility relies on standardized experimental methodologies. The following sections detail the protocols for key experiments.
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard provides a framework for testing the chemical resistance of plastics. The core of this method involves exposing plastic specimens to the chemical reagent under controlled conditions.
Methodology:
-
Specimen Preparation: Standardized test specimens of the plastic material are prepared, often in the form of tensile bars or disks. Their initial weight, dimensions, and appearance are meticulously recorded.
-
Exposure Conditions: The specimens are immersed in this compound. The test can be conducted at various temperatures and for different durations to simulate a range of real-world scenarios. For applications involving mechanical stress, specimens can be placed in strain jigs during exposure.
-
Post-Exposure Evaluation: After the specified exposure time, the specimens are removed, cleaned, and re-measured.
-
Data Collection: The following parameters are typically evaluated and compared to control specimens that were not exposed to DOP:
-
Change in Weight: Indicates absorption of the chemical or extraction of components from the plastic.
-
Change in Dimensions: Swelling or shrinkage of the material.
-
Change in Appearance: Discoloration, clouding, or surface degradation.
-
Change in Mechanical Properties: Tensile strength, elongation at break, and hardness are measured to quantify any degradation in the material's physical integrity.
-
ISO 22088-3: Plastics — Determination of resistance to environmental stress cracking (ESC) — Part 3: Bent strip method
This method is specifically designed to assess the susceptibility of a plastic material to cracking when subjected to a combination of mechanical stress and chemical exposure.
Methodology:
-
Specimen Preparation: Rectangular specimens of the thermoplastic material are prepared.
-
Application of Strain: The specimens are bent into a U-shape and held in a jig, which induces a constant flexural strain on the outer surface.
-
Chemical Exposure: The strained specimens are then exposed to this compound, either through immersion or by applying it to the surface.
-
Observation and Evaluation: The specimens are periodically inspected for the formation of crazes or cracks. The time to the first appearance of cracking is a key metric. After a predetermined duration, the specimens can also be subjected to mechanical tests to quantify any loss of properties.
Leaching/Migration Studies
These studies are crucial for quantifying the amount of DOP that can migrate from a material into a contacting fluid.
Methodology:
-
Sample and Simulant Selection: A sample of the material (e.g., a piece of tubing or a container) with a known surface area is selected. A simulant fluid that represents the intended application (e.g., water, ethanol, isopropanol, or a specific drug formulation) is chosen.
-
Extraction: The material is brought into contact with the simulant fluid for a defined period and at a controlled temperature. Agitation may be used to simulate dynamic conditions.
-
Analysis: Aliquots of the simulant are taken at specific time points. The concentration of DOP in the simulant is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The amount of leached DOP is typically reported as mass per unit area of the material (e.g., µg/cm²) or as a concentration in the simulant (e.g., µg/mL).
Mandatory Visualizations
Signaling Pathway: Endocrine Disruption by this compound
This compound is a known endocrine-disrupting chemical that can interfere with hormonal signaling pathways. The following diagram illustrates a simplified representation of its potential interaction with the androgen receptor signaling pathway.
Caption: Simplified diagram of DOP's interference with androgen receptor signaling.
Experimental Workflow: Material Compatibility Testing
The logical flow of a typical material compatibility study is outlined in the diagram below, from initial material selection to the final analysis of results.
Caption: A typical workflow for assessing the material compatibility of DOP.
Logical Relationship: Material Selection Based on DOP Compatibility
The decision-making process for selecting a material for use with this compound involves considering several key factors related to compatibility.
Caption: A decision tree for selecting materials based on DOP compatibility.
Conclusion
The compatibility of materials with this compound is a critical consideration in research, scientific, and drug development settings. The data and protocols presented in this guide highlight that while DOP is an effective plasticizer, its interactions with various materials can lead to significant changes in their physical properties and result in the leaching of DOP into contact fluids. The quantitative data indicates that the effects are highly dependent on the specific polymer and the conditions of exposure. For applications where material integrity and the prevention of chemical contamination are paramount, a thorough evaluation based on the experimental protocols outlined herein is essential. The selection of materials with inherently lower interaction with DOP, or the use of alternative plasticizers, should be considered to mitigate the risks associated with its use.
References
An In-depth Technical Guide to the Thermal and UV Stability of Dioctyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), a widely utilized plasticizer, is integral to enhancing the flexibility and durability of various polymeric materials, including those employed in pharmaceutical packaging and medical devices. A thorough understanding of its thermal and ultraviolet (UV) stability is paramount for ensuring product integrity, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the degradation behavior of DOP under thermal and UV stress, detailing degradation products, reaction pathways, and the experimental methodologies used for their characterization.
Thermal Stability of this compound
This compound generally exhibits good thermal stability, a key property for its application in polymer processing which often occurs at elevated temperatures.[1][2] However, like all organic compounds, it is susceptible to degradation at sufficiently high temperatures. The thermal decomposition of DOP is an endothermic process that involves the breaking of chemical bonds.[3][4]
The thermal stability of DOP can be influenced by the matrix in which it is incorporated. For instance, in the presence of polyvinyl chloride (PVC), the degradation of DOP can be initiated at lower temperatures.[5] One study noted that while pure DOP begins to degrade at approximately 250°C, its decomposition in a PVC matrix can start at lower temperatures.
Thermal Degradation Products
Thermogravimetric analysis (TGA) coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in identifying the volatile products of DOP's thermal decomposition. Key identified thermal degradation products include:
-
Phthalic anhydride
-
Benzene
-
Toluene
-
Benzaldehyde
-
Phthalic acid
-
Isoalkenes
-
Unsaturated ketones
-
Alcohols
In the context of a PVC matrix, the interaction between DOP and the degradation products of PVC, such as hydrogen chloride (HCl), can lead to the formation of additional compounds like 2-chlorooctane.
Quantitative Thermal Stability Data
The following table summarizes key quantitative data related to the thermal stability of this compound.
| Parameter | Value/Range | Comments |
| Initial Decomposition Temperature (Pure DOP) | ~250°C | The onset of significant thermal degradation. |
| Heat Stability Test | No Change | When held at 180°C for 2 hours. |
UV Stability of this compound
This compound is also recognized for its good stability against ultraviolet (UV) light, which is crucial for applications where materials are exposed to sunlight or other UV sources. However, prolonged exposure to UV radiation can induce photodegradation, leading to changes in the chemical structure of the molecule and potentially altering the properties of the plasticized material.
The UV absorption spectrum of DOP shows strong absorption bands in the UV region, with maxima at approximately 227 nm, 267 nm, and 285 nm. The absorption of UV photons can initiate photochemical reactions. Studies on similar phthalates, such as dibutyl phthalate (DBP), suggest that the primary photodegradation mechanism involves the hydrolytic photolysis of the ester chain. Research also indicates that for phthalates in general, UV radiation primarily targets the carbon branch of the ester, leading to the formation of o-hydroxybenzoates without cleavage of the aromatic ring.
UV Degradation Products
While specific studies detailing all photodegradation products of DOP are limited, research on analogous phthalates provides valuable insights into the potential degradation pathways. For other phthalates, the following types of products have been identified:
-
Hydroxylated derivatives: such as o-hydroxybenzoates, resulting from the attack on the carbon branch.
-
Products of ester hydrolysis: leading to the formation of phthalic acid and the corresponding alcohol.
-
Ring-opening products: In the presence of photocatalysts like TiO2, more extensive degradation, including the opening of the benzene ring, can occur.
A study on the biodegradation of DOP also identified intermediates such as dibutyl phthalate (DBP), diethyl phthalate (DEP), and phthalic acid (PA), which could potentially be formed through abiotic processes as well.
Experimental Protocols
A variety of analytical techniques are employed to assess the thermal and UV stability of this compound.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass as a function of temperature.
-
Objective: To determine the decomposition temperature and weight loss profile of DOP.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A small, precisely weighed sample of DOP (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere, typically an inert gas like nitrogen, at a constant heating rate (e.g., 10 K/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature, from which the onset of decomposition and other thermal events can be determined.
-
UV Degradation Studies
These studies are designed to simulate the effect of UV exposure on DOP and to identify the resulting degradation products.
-
Objective: To assess the photostability of DOP and identify its degradation products.
-
Instrumentation: A photochemical reaction apparatus equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).
-
Methodology:
-
A solution of DOP in a suitable solvent (e.g., water or an organic solvent) is prepared at a known concentration.
-
The solution is placed in the photochemical reactor and irradiated with UV light for a specified duration.
-
The temperature of the solution is maintained at a constant level throughout the experiment.
-
Aliquots of the solution are withdrawn at different time intervals for analysis.
-
The degradation of DOP and the formation of photoproducts are monitored using analytical techniques such as HPLC-UV or GC-MS.
-
Analytical Techniques for Degradation Product Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is widely used to identify the thermal and UV degradation products of DOP. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra that allow for the identification of the individual compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the concentration of DOP and its degradation products over time during UV stability studies. A C18 column is often used for the separation of phthalates.
Visualizations
Thermal Degradation Pathway of this compound
Caption: Proposed thermal degradation pathway of this compound.
UV Degradation Pathway of this compound (Analogous to other Phthalates)
Caption: Postulated UV degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for assessing DOP stability.
Conclusion
This compound possesses good thermal and UV stability, making it a suitable plasticizer for a wide range of applications. However, at elevated temperatures or under prolonged UV exposure, it undergoes degradation to form a variety of products. A comprehensive understanding of these degradation pathways and the conditions that promote them is essential for predicting the long-term performance and safety of materials containing DOP. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers and professionals to evaluate the stability of this compound in their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Introduction to Dioctyl Phthalate (DOP) as a Plasticizer
An In-depth Technical Guide on the Interaction of Dioctyl Phthalate with Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This compound (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a prominent member of the phthalate ester family and one of the most widely utilized plasticizers for polymer matrices.[1] Its primary function is to enhance the flexibility, ductility, and processability of inherently rigid polymers, most notably polyvinyl chloride (PVC).[2][3] Plasticizers are essential additives that do not alter the chemical structure of the polymer but modify its physical and mechanical properties by reducing the intermolecular forces between polymer chains.[2][4] This guide provides a comprehensive technical overview of the molecular interactions between DOP and polymer matrices, its effects on material properties, the critical issue of plasticizer migration, and the standard experimental protocols for characterization.
Core Mechanism of DOP-Polymer Interaction
DOP functions as an external plasticizer, meaning it is not chemically bonded to the polymer chains but is physically interspersed within the polymer matrix. The plasticizing effect is primarily explained by the "lubricity theory," where DOP molecules position themselves between the long polymer chains. This insertion increases the intermolecular spacing, or free volume, effectively shielding the polymer chains from each other and weakening the van der Waals forces that hold them together. This increased mobility allows the polymer chains to slide past one another more easily, transitioning the material from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.
Caption: Mechanism of DOP plasticization in a polymer matrix.
Effects of this compound on Polymer Properties
The incorporation of DOP into a polymer matrix leads to significant changes in its mechanical, thermal, and rheological properties.
Mechanical Properties
The most noticeable effect of DOP is the modification of the polymer's mechanical response. As DOP concentration increases, there is typically a decrease in tensile strength and hardness. This is because the increased distance between polymer chains reduces the energy required for them to move apart. Conversely, the elongation at break increases substantially, signifying enhanced flexibility and ductility.
Table 1: Effect of DOP Concentration on the Mechanical Properties of Polyvinyl Chloride (PVC)
| DOP Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
|---|---|---|---|
| 0 | 50-60 | 10-25 | >100 (Shore D) |
| 20 | 20-25 | 200-250 | 90-95 |
| 40 | 15-20 | 250-350 | 80-85 |
| 60 | 10-15 | 300-400 | 70-75 |
phr: parts per hundred resin by weight. Data compiled from multiple sources indicating general trends.
Thermal Properties
DOP has a profound impact on the thermal characteristics of polymers. The most significant change is the reduction of the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing the free volume, DOP allows for polymer chain mobility at lower temperatures. The effect on overall thermal stability can be complex. In some systems, such as unsaturated polyester composites, a small amount of DOP (e.g., 5 wt%) has been shown to improve thermal stability, while higher concentrations can accelerate degradation.
Table 2: Effect of DOP on the Thermal Properties of Various Polymers
| Polymer | DOP Concentration | Glass Transition Temp. (Tg) | Onset Degradation Temp. (TGA) |
|---|---|---|---|
| PVC | 0 phr | 80-85 °C | ~200-220 °C |
| PVC | 40 phr | -5 to 10 °C | ~180-200 °C |
| Unsaturated Polyester | 0 wt% | - | 346 °C (at 20% weight loss) |
| Unsaturated Polyester | 5 wt% | - | 373 °C (at 20% weight loss) |
| Polyurethane | 3 wt% | - | Thermal conductivity: 0.101 W/m·K |
| Polyurethane | 5 wt% | - | Thermal conductivity: 0.099 W/m·K |
Data compiled from sources.
Migration of this compound from Polymer Matrices
A critical aspect of using DOP is its tendency to migrate, or leach, from the polymer matrix over time. This phenomenon occurs because DOP is not chemically bound to the polymer chains. The migration process can lead to the loss of flexibility and eventual embrittlement of the plastic product.
Several factors can accelerate the leaching of DOP:
-
Temperature: Higher temperatures increase the kinetic energy and mobility of DOP molecules, facilitating their migration to the surface.
-
Exposure to Solvents: Contact with liquids, especially oils and fats, can swell the polymer matrix or act as a solvent for DOP, drawing it out of the material.
-
Mechanical Stress: Bending, stretching, or abrasion can create micro-cracks and pathways for DOP to escape.
-
Aging: Environmental weathering, such as exposure to UV radiation, can degrade the polymer surface, enhancing the release of plasticizers.
The leaching of DOP is a significant concern for health and the environment, as it is classified as a potential endocrine disruptor and can be toxic to aquatic life.
Caption: Factors influencing DOP migration and its consequences.
Experimental Protocols for Characterization
A variety of analytical techniques are employed to study the interaction of DOP with polymers and to quantify its effects.
Caption: General experimental workflow for analyzing DOP-plasticized polymers.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
-
Methodology:
-
A small sample (typically 2-5 mg) of the polymer is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC cell alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, often involving a cooling cycle to create a uniform thermal history, followed by a heating cycle (e.g., at 10°C/min).
-
The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.
-
The Tg is identified as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and degradation profile of the material.
-
Methodology:
-
A sample (typically ~25 mg) is placed in a high-purity pan (e.g., alumina).
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere, typically inert nitrogen, to prevent oxidative degradation.
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature, indicating the onset and stages of thermal decomposition.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify and quantify the presence of DOP in the polymer matrix.
-
Methodology:
-
Attenuated Total Reflectance (ATR) is a common and convenient sampling method that requires no sample preparation. The polymer sample is pressed against an ATR crystal (e.g., diamond).
-
An infrared beam is passed through the crystal, and the resulting spectrum of the sample's surface is recorded.
-
The FTIR spectrum of DOP has characteristic absorption bands, such as a strong C=O stretching vibration around 1728 cm⁻¹.
-
For quantification, a calibration curve is created using standards with known DOP concentrations. The absorbance of the characteristic DOP peak in an unknown sample can then be used to determine its concentration, with a limit of quantification as low as 0.1%.
-
Mechanical Tensile Testing
-
Objective: To measure key mechanical properties such as tensile strength and elongation at break.
-
Methodology:
-
Samples are prepared in a standardized shape (e.g., "dog-bone") via methods like injection molding or die-cutting from a pressed sheet.
-
The sample is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of extension until the sample fractures.
-
The machine records the force applied and the corresponding elongation, which are used to calculate stress and strain. Tensile strength is the maximum stress the material can withstand, while elongation at break is the percentage increase in length at the point of fracture.
-
Migration Testing
-
Objective: To quantify the rate and extent of DOP leaching from the polymer into a surrounding medium.
-
Methodology:
-
A polymer sample with a known surface area and DOP content is fully immersed in a food simulant (e.g., colza oil, ethanol/water mixtures) or another relevant liquid.
-
The setup is maintained at a controlled temperature (e.g., 40°C) for a specified duration, often with agitation to simulate contact conditions.
-
At various time intervals, aliquots of the liquid are removed.
-
The concentration of DOP that has migrated into the liquid is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Alternatively, the weight loss of the polymer sample can be measured over time, although this may also account for the absorption of the simulant.
-
Health and Environmental Considerations
The migration of DOP from consumer products, medical devices, and packaging materials is a public health concern. DOP is recognized as a potential endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal systems. Exposure has been linked in some studies to adverse effects on reproductive health and development. Environmentally, leached DOP can accumulate in water and soil, posing a toxic threat to aquatic organisms and potentially bioaccumulating in the food chain.
Caption: Simplified pathway of DOP from leaching to potential endocrine disruption.
Conclusion
This compound is a highly effective and cost-efficient plasticizer that fundamentally alters the properties of polymers, rendering them suitable for a vast range of applications. Its interaction mechanism is based on the physical disruption of intermolecular forces between polymer chains. While this interaction imparts desirable flexibility and processability, the non-covalent nature of this bond leads to the significant challenge of plasticizer migration. Understanding the quantitative effects of DOP on polymer properties, the factors driving its migration, and the robust experimental methods for its characterization is crucial for researchers in materials science and is of particular importance for professionals in drug development, where material stability, purity, and biocompatibility are paramount. The concerns over the environmental and health impacts of DOP continue to drive research into alternative, more permanent, and safer plasticizing technologies.
References
Methodological & Application
Application Notes and Protocols for the Analysis of Dioctyl Phthalate in Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer, particularly in polyvinyl chloride (PVC) plastics, to enhance their flexibility and durability.[1][2] Plasticizers can constitute a significant portion of the polymer formulation, sometimes as high as 30-35%.[1] However, DOP is not chemically bound to the polymer matrix and can leach into the environment, leading to potential health concerns.[3][4] Classified as an endocrine disruptor, DOP has been linked to adverse effects on the liver, kidneys, lungs, and reproductive systems. Consequently, regulatory bodies in the European Union and the United States have restricted its use in many consumer products, especially those intended for children. Accurate and reliable quantification of DOP in plastic materials is therefore crucial for ensuring product safety, regulatory compliance, and for risk assessment in drug development and packaging.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in plastics, targeting researchers, scientists, and professionals in drug development.
Sample Preparation Methodologies
The crucial first step in analyzing DOP in plastics is its efficient extraction from the polymer matrix. The choice of method depends on factors such as the type of plastic, the required extraction efficiency, available equipment, and desired sample throughput. The most common techniques include solvent extraction (Soxhlet, ultrasonic-assisted, and accelerated solvent extraction) and dissolution-precipitation.
Solvent Extraction
Solvent extraction is a widely used technique that relies on the solubility of DOP in an appropriate organic solvent to separate it from the insoluble polymer matrix.
a) Soxhlet Extraction:
A traditional and robust method, Soxhlet extraction provides high extraction efficiencies through continuous extraction with a distilled solvent. It is often considered a benchmark method.
b) Ultrasonic-Assisted Extraction (UAE):
This method utilizes ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to faster extraction times compared to the Soxhlet method. It is a simpler and less solvent-consuming technique.
c) Accelerated Solvent Extraction (ASE):
ASE is a more modern and automated technique that uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions with significantly reduced solvent consumption.
Dissolution-Precipitation Method
In this method, the entire plastic sample is dissolved in a suitable solvent, followed by the precipitation of the polymer by adding a non-solvent. The DOP remains in the solution, which can then be analyzed. This technique can be effective but may sometimes lead to lower recoveries if the phthalates co-precipitate with the polymer.
Quantitative Data Summary
The following table summarizes the recovery efficiencies of different sample preparation methods for DOP analysis in plastics as reported in various studies.
| Sample Preparation Method | Plastic Matrix | Solvent(s) | Key Parameters | Recovery (%) | Reference(s) |
| Soxhlet Extraction | PVC | Dichloromethane | 16 hours, 60°C | 94 | |
| Soxhlet Extraction | PVC | Petroleum Ether | 6 hours | Not specified | |
| Ultrasonic Extraction | PVC (spiked) | Toluene | Not specified | >80 | |
| Ultrasonic Extraction | PP (CRM) | Toluene | Not specified | Within certified range | |
| Dissolution-Precipitation | PVC (spiked) | THF (dissolution), Hexane/Ethanol (precipitation) | Room Temperature | Lower than UAE | |
| Accelerated Solvent Extraction (ASE) | PVC | Petroleum Ether | Not specified | Comparable to 6-h Soxhlet | |
| Automated Solvent Extraction (EDGE) | PVC | 50/50 Isopropanol/Cyclohexane | 15 minutes | Not specified |
Experimental Protocols
Protocol 1: Soxhlet Extraction
This protocol is based on established methods for the extraction of plasticizers from PVC.
Materials:
-
Soxhlet extraction apparatus
-
Heating mantle
-
Cellulose extraction thimbles
-
Rotary evaporator
-
Analytical balance
-
Dichloromethane (DCM) or Petroleum Ether
-
Glass wool
Procedure:
-
Sample Preparation: Grind the plastic sample to a fine powder (e.g., 10 mesh or finer). Accurately weigh approximately 1.0 g of the ground sample into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. Add 150 mL of dichloromethane to a round-bottom flask. Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for at least 6-16 hours.
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Concentrate the extract to near dryness using a rotary evaporator.
-
Reconstitution: Re-dissolve the residue in a known volume of a suitable solvent (e.g., 10 mL of methylene chloride) for subsequent analysis.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol is a faster alternative to Soxhlet extraction.
Materials:
-
Ultrasonic bath
-
Glass vials with screw caps
-
Analytical balance
-
Toluene or other suitable solvent
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the finely ground plastic sample into a glass vial.
-
Solvent Addition: Add 10 mL of toluene to the vial.
-
Ultrasonication: Place the vial in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes). The efficiency of extraction can be influenced by the bath temperature and frequency.
-
Extraction and Separation: After sonication, vortex the sample for 1 minute. Centrifuge the sample to separate the polymer residue from the supernatant.
-
Sample Collection: Carefully collect the supernatant for analysis.
Protocol 3: Dissolution-Precipitation
This method is suitable for certain types of plastics that are readily soluble.
Materials:
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Tetrahydrofuran (THF)
-
Hexane or Ethanol (as non-solvent)
-
Filter paper or centrifuge
Procedure:
-
Dissolution: Place a known amount of the plastic sample (e.g., 0.5 g) in a beaker with a stir bar. Add a sufficient volume of THF (e.g., 20 mL) to completely dissolve the plastic with stirring.
-
Precipitation: Once the polymer is fully dissolved, slowly add a non-solvent such as hexane or ethanol while stirring to precipitate the polymer.
-
Separation: Separate the precipitated polymer from the liquid phase by filtration or centrifugation.
-
Extract Collection: Collect the liquid phase containing the dissolved DOP for analysis.
Analytical Techniques
Following sample preparation, the extracted DOP is quantified using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the identification and quantification of phthalates. It offers high sensitivity and selectivity. The use of selected ion monitoring (SIM) mode can further enhance sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector is also a viable method for DOP analysis, particularly for less volatile compounds or when derivatization is not desired.
Visualizations
Caption: Overview of the experimental workflow for DOP analysis in plastics.
Caption: Detailed workflow for solvent extraction of DOP from plastics.
References
- 1. Applied Science BTEC Nationals/Chemical Laboratory Techniques/PVC Extract - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. Controlled Extraction Studies Applied to Polyvinyl Chloride and Polyethylene Materials: Conclusions from the ELSIE Controlled Extraction Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merel.si [merel.si]
- 4. Extraction of Phthalates from Polyvinyl Chloride [cem.com]
Application Notes and Protocols for Dioctyl Phthalate (DOP) in PVC Formulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dioctyl phthalate (DOP) as a plasticizer in polyvinyl chloride (PVC) formulations. This document includes key data on the effects of DOP on PVC properties, detailed protocols for formulation and testing, and visualizations to aid in understanding experimental workflows and material science concepts.
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its pure form, PVC is rigid and brittle.[1] To impart flexibility and durability for a vast range of applications—from medical devices and food packaging to cables and flooring—plasticizers are incorporated into the PVC matrix.[2][3] this compound (DOP), an ester of phthalic acid, is one of the most common and cost-effective primary plasticizers used for this purpose.[2][3]
DOP works by embedding itself between the PVC polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material. This process transforms the rigid polymer into a more flexible and workable material. The efficiency of a plasticizer is critical for achieving the desired mechanical properties without compromising the stability or safety of the final product. However, a significant challenge with DOP is its tendency to migrate or leach out of the PVC matrix over time, as it is not chemically bonded to the polymer chains. This leaching can lead to embrittlement of the PVC product and raises environmental and health concerns due to the potential for human exposure.
Understanding the formulation principles, the impact of DOP on PVC's physicochemical properties, and the methodologies to evaluate these characteristics is crucial for developing safe, stable, and effective PVC-based products.
Application Notes
PVC Formulation with this compound
A typical flexible PVC formulation is a compound mixture where each component serves a specific function. The concentration of DOP is a primary determinant of the final product's flexibility.
-
PVC Resin: The base polymer, typically supplied as a white powder.
-
Plasticizer (DOP): Added to increase flexibility. Concentrations can range from approximately 10 parts per hundred resin (phr) for semi-rigid applications to over 100 phr for very flexible applications.
-
Heat Stabilizers: Essential to prevent the thermal degradation of PVC during high-temperature processing. Common examples include mixed metal soaps (e.g., Ba-Cd, Ca-Zn) or organotin compounds.
-
Lubricants: Aid in the processing of the PVC compound by reducing friction.
-
Fillers/Pigments: Can be added to reduce cost, improve specific properties (e.g., electrical insulation), or provide color.
The components are typically blended to form a dry powder or a plastisol, a paste-like suspension of PVC particles in a liquid plasticizer, which is then processed (e.g., molded, extruded, or cast) and heated to form the final solid product.
Impact of DOP on PVC Properties
The addition of DOP significantly alters the mechanical and thermal properties of PVC.
-
Mechanical Properties: As DOP concentration increases, tensile strength and hardness generally decrease, while elongation at break (a measure of flexibility) increases. This trade-off is a key consideration in formulation design.
-
Thermal Properties: DOP lowers the glass transition temperature (Tg) of PVC, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The extent of Tg depression is directly related to the DOP concentration. However, the presence of DOP can also decrease the overall thermal stability of the PVC, making it more susceptible to degradation at lower temperatures.
-
Migration and Leaching: DOP migration is influenced by factors such as temperature, contact with solvents or oils, and mechanical stress. Higher temperatures increase the mobility of DOP molecules, accelerating the leaching process. This loss of plasticizer leads to a reduction in flexibility and can cause the material to become brittle and fail over time.
Quantitative Data Summary
The following tables summarize the effects of DOP on PVC properties as reported in various research studies.
Table 1: Effect of DOP Concentration on Mechanical Properties of PVC
| PVC Grade/System | DOP Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Specific Gravity | Reference |
|---|---|---|---|---|---|---|
| PVC (SCC/686) with Ba-Cd Stabilizer | 0 | 48.5 | 10 | - | 1.40 | |
| 10 | 44.0 | 115 | - | 1.38 | ||
| 20 | 38.0 | 200 | - | 1.35 | ||
| 30 | 31.0 | 260 | - | 1.33 | ||
| 40 | 24.5 | 300 | - | 1.30 | ||
| 50 | 20.5 | 325 | - | 1.28 | ||
| 60 | 17.0 | 340 | - | 1.26 |
| PVC/DOP/ERSO Plastigel | 100 (0% ERSO) | 21.99 | 121.74 | - | - | |
phr = parts per hundred resin by weight ERSO = Epoxidized Rubber Seed Oil
Table 2: Thermal Properties of PVC Formulations with Varying DOP Content
| DOP Concentration (wt%) | Glass Transition Temperature (Tg) by DSC (°C) | Glass Transition Temperature (Tg) by TMA (°C) | Onset Decomposition Temperature (°C) | Reference |
|---|---|---|---|---|
| 0 | 83.9 | 83.8 | - | |
| 10 | 66.5 | 65.5 | - | |
| 20 | 44.4 | 45.4 | - | |
| PVC thermo-oxidized in DOP (30 min @ 200°C) | ~69 | - | ~220-230 |
| Starting PVC resin | ~83 | - | ~280 | |
Table 3: Migration of DOP from PVC
| PVC Formulation | Test Condition | Duration | Migration/Leaching | Reference |
|---|---|---|---|---|
| PVC Films (Plasticized) | Olive Oil, 40°C | 12 days | Specific migration of additives observed | |
| PVC Articles | n-hexane | Not specified | 5.19–28.76 wt% of PVC article |
| PVC/DOP/ERSO Plastigel (0% ERSO) | Deionized Water, 50°C | 10 days | < 7% weight loss | |
Visualizations
Figure 1: Experimental workflow for evaluating PVC-DOP formulations. Figure 2: Logical relationship of components in a PVC formulation. Figure 3: The process of this compound (DOP) migration from PVC.
Detailed Experimental Protocols
Protocol 1: Preparation of PVC Plastisol and Film Casting
This protocol describes the preparation of a PVC plastisol and the subsequent casting of films for testing. This method is adapted from procedures described in polymer science experiments.
Materials:
-
PVC Resin
-
This compound (DOP)
-
Heat Stabilizer (e.g., Zinc Stearate)
-
Mortar and Pestle
-
Glass plates or aluminum foil
-
Oven
Procedure:
-
Master Batch Preparation: In a mortar, weigh out the heat stabilizer.
-
Add the required amount of DOP to the stabilizer and mix thoroughly.
-
Slowly add the PVC resin to the DOP-stabilizer mixture while continuously grinding with the pestle.
-
Continue grinding until a smooth, fluid paste (plastisol) is formed, with no remaining PVC powder visible.
-
Film Casting: Pour a portion of the prepared plastisol onto a clean, level glass plate or a sheet of aluminum foil.
-
Spread the plastisol evenly to the desired thickness using a casting knife or a glass rod.
-
Curing: Place the cast film in an oven preheated to 180-200°C.
-
Heat the film until it becomes transparent, indicating the fusion of the PVC particles and the formation of a solid, plasticized film.
-
Carefully remove the film from the oven and allow it to cool to room temperature.
-
Once cooled, gently peel the PVC film from the casting surface.
Protocol 2: Mechanical Testing of PVC Films (ASTM D882)
This protocol outlines the procedure for determining the tensile properties of thin plastic sheeting.
Apparatus:
-
Universal Testing Machine (e.g., Testomeric M500 or similar)
-
Specimen cutter or die
-
Digital calipers
Procedure:
-
Specimen Preparation: Cut the prepared PVC films into rectangular strips of specific dimensions (e.g., 100 mm x 10 mm).
-
Measure the width and thickness of each specimen at several points along its length using digital calipers and record the average values.
-
Testing Conditions: Set the strain rate (crosshead speed) of the testing machine, for example, to 50 mm/min.
-
Measurement:
-
Mount a specimen securely in the grips of the universal testing machine.
-
Start the test, applying tensile stress until the specimen breaks.
-
Record the maximum load (tensile strength) and the elongation at the point of rupture.
-
-
Replicates: Test at least five specimens for each formulation to ensure statistical validity.
-
Calculations:
-
Tensile Strength (MPa): Maximum load / (Original cross-sectional area)
-
Percentage Elongation at Break (%): (Increase in length at break / Original length) x 100
-
Protocol 3: Thermal Analysis of PVC Formulations
This protocol covers the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability and glass transition of PVC-DOP formulations.
A. Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability and decomposition profile.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the PVC film into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C).
-
Record the weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal degradation.
-
B. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg).
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the PVC film into a DSC sample pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., -20°C to 120°C).
-
The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is reported as the Tg.
-
Protocol 4: Quantification of DOP Migration using GC-MS
This protocol describes a general method for determining the amount of DOP that has migrated from a PVC sample into a food simulant or solvent.
Materials & Apparatus:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Food simulant (e.g., olive oil, ethanol solutions) or extraction solvent (e.g., n-hexane).
-
Glass vials
-
Incubator or water bath
-
Volumetric flasks and pipettes
-
DOP standard for calibration
Procedure:
-
Migration Experiment:
-
Cut a PVC sample of known surface area and weight.
-
Immerse the sample in a known volume of the chosen food simulant or solvent in a sealed glass vial.
-
Incubate the vial under controlled conditions (e.g., 12 days at 40°C).
-
-
Sample Preparation for GC-MS:
-
After the incubation period, remove an aliquot of the simulant/solvent.
-
If necessary, perform a liquid-liquid extraction or dilution to bring the DOP concentration within the calibration range of the instrument.
-
-
Calibration: Prepare a series of standard solutions of DOP of known concentrations in the same solvent. Run these standards on the GC-MS to create a calibration curve.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
The GC will separate the components of the sample, and the MS will identify and quantify the DOP based on its characteristic mass spectrum and retention time.
-
-
Quantification: Using the calibration curve, determine the concentration of DOP in the simulant/solvent. Calculate the total amount of migrated DOP based on the volume of the simulant and express it as mg/kg of simulant or mg/dm² of the PVC surface area.
References
Application Notes and Protocols: Use of Dioctyl Phthalate in Flexible PVC for Medical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), has been a widely utilized plasticizer in flexible polyvinyl chloride (PVC) medical devices for decades.[1][2] Its primary function is to impart flexibility and durability to otherwise rigid PVC, making it suitable for a vast array of medical applications, including intravenous (IV) bags, tubing, catheters, and blood bags.[3][4] The cost-effectiveness and excellent performance characteristics of DEHP have contributed to its widespread use.[5] However, DEHP is not covalently bound to the PVC polymer matrix and can leach into medical solutions, blood products, and directly into patients' bodies. This leaching has raised significant health concerns due to the classification of DEHP as an endocrine disruptor with potential reproductive and developmental toxicity.
These application notes provide a comprehensive overview of the use of DEHP in flexible PVC medical devices, detailing its toxicological profile, the signaling pathways it affects, and standardized protocols for its analysis and the assessment of its biological impact.
Data Presentation
Table 1: Migration of DEHP from PVC Medical Devices under Various Conditions
| Plastic Type | Simulant/Solvent | Temperature (°C) | Exposure Time | Migrated DEHP Concentration | Reference |
| PVC Film | 90% Ethanol | Ambient | 72 hours | 4.17 ppm | |
| PVC Film | 90% Ethanol | Ambient | 1 week | 11.8 ppm | |
| PVC Film | 100% Ethanol | Ambient | 72 hours | 11.5 ppm | |
| PVC Bags | Saline Solutions | Not Specified | 14 months | < 24 µg/L | |
| PVC Bags | Oily Vehicles | Not Specified | 2 hours | > 300 µg/L | |
| PVC blood bag | Whole blood | 4°C | 1 day | 0.25 mg/100 ml |
Table 2: Toxicological Data for DEHP
| Endpoint | Species | Route of Administration | Value | Reference |
| Acute Oral LD50 | Rat | Oral | > 20,000 mg/kg bw | |
| Acute Oral LD50 | Mouse | Oral | > 10,000 mg/kg bw | |
| Acute Inhalation LC50 | Rat | Inhalation | ~10,600 mg/m³ (4 hours) | |
| NOAEL (Testicular Toxicity) | Rat | Oral | 4.8 mg/kg/day | |
| LOAEL (Developmental Reproductive Effects) | Rat | Inhalation | 5 mg/m³ | |
| Tolerable Intake (TI) for parenteral route | Human | Parenteral | 0.6 mg/kg/day |
Table 3: Comparison of DEHP and Alternative Plasticizers
| Plasticizer | Chemical Name | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 25°C) | Key Characteristics |
| DEHP | Di(2-ethylhexyl) phthalate | 390.56 | 0.003 | High plasticizing efficiency, low cost, well-established performance. |
| TOTM | Trioctyl trimellitate | 546.78 | Low | Lower migration than DEHP, particularly in contact with blood. |
| DINCH | Di(isononyl) cyclohexane-1,2-dicarboxylate | 424.7 | Very low | Lower migration tendency than DEHP, good toxicological profile. |
| ATBC | Acetyl tributyl citrate | 402.44 | <1 | Good plasticizing efficiency, resembles DEHP's performance. |
| DEHT | Di(2-ethylhexyl) terephthalate | 390.56 | Low | Lower toxicity profile than DEHP. |
| DEHA | Di(2-ethylhexyl) adipate | 370.58 | Low | Good low-temperature flexibility, but higher migration potential than DEHP. |
Signaling Pathways Affected by DEHP
DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are known to interfere with several critical signaling pathways, leading to a range of toxicological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Application of Dioctyl Phthalate in Wire and Cable Insulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), a common plasticizer, plays a crucial role in the formulation of polyvinyl chloride (PVC) compounds used for wire and cable insulation.[1][2][3][4] Unplasticized PVC is a rigid and brittle material, making it unsuitable for applications requiring flexibility. DOP is incorporated into the PVC matrix to impart flexibility, durability, and enhance its electrical insulating properties.[1] This document provides detailed application notes on the use of DOP in wire and cable insulation, including its effects on material properties and comprehensive experimental protocols for evaluation.
Mechanism of Action
DOP, an ester of phthalic acid, functions by embedding itself between the long polymer chains of PVC. This reduces the intermolecular forces, specifically the van der Waals forces, between the chains. The increased spacing and mobility of the polymer chains result in a more flexible and processable material. This plasticizing effect is essential for the production of flexible wire and cable insulation that can be easily handled and installed without cracking.
Impact on Insulation Properties
The addition of DOP to PVC has a significant impact on the electrical, mechanical, and thermal properties of the resulting insulation material.
Electrical Properties
DOP contributes to the excellent electrical insulation properties of PVC. While pure PVC is a good insulator, the addition of DOP helps maintain a high volume resistivity, which is critical for preventing current leakage. However, it is important to note that an increase in plasticizer content can lead to a decrease in insulation resistance.
Mechanical Properties
The primary mechanical benefit of adding DOP is the significant increase in flexibility and elongation at break. Conversely, tensile strength and hardness tend to decrease with increasing DOP concentration. The optimal concentration of DOP represents a trade-off between achieving desired flexibility and maintaining adequate mechanical strength.
Thermal Properties
DOP improves the thermal stability of PVC insulation by preventing the polymer chains from packing too closely, which would increase rigidity at varying temperatures. This allows the insulation to maintain its flexibility and performance over a wider temperature range. However, at elevated temperatures, plasticizers like DOP can volatilize, leading to a loss of mass and a decrease in mechanical properties over time, a process known as thermal aging.
Data Presentation
The following tables summarize the quantitative effects of DOP on the properties of PVC insulation, compiled from various studies.
Table 1: Effect of DOP Concentration on Mechanical Properties of PVC
| DOP Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| 0 | 50 - 60 | < 10 | 80 - 90 |
| 20 | 20 - 30 | 200 - 300 | 60 - 70 |
| 40 | 15 - 25 | 300 - 400 | 50 - 60 |
| 60 | 10 - 20 | 350 - 450 | 40 - 50 |
*phr: parts per hundred parts of resin
Note: The values presented are approximate and can vary depending on the specific grade of PVC, other additives in the formulation, and processing conditions.
Table 2: Effect of DOP Concentration on Electrical and Physical Properties of PVC
| DOP Concentration (phr) | Volume Resistivity (Ω·cm) | Specific Gravity |
| 0 | > 10^15 | ~1.40 |
| 20 | 10^13 - 10^14 | ~1.35 |
| 40 | 10^12 - 10^13 | ~1.30 |
| 60 | 10^11 - 10^12 | ~1.25 |
Note: The volume resistivity of plasticized PVC is highly dependent on temperature and the presence of other additives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the properties of PVC insulation plasticized with DOP.
Protocol 1: Sample Preparation of PVC-DOP Blends
Objective: To prepare homogeneous PVC sheets with varying concentrations of DOP for subsequent mechanical and electrical testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (DOP)
-
Thermal stabilizer (e.g., tribasic lead sulfate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for sheet preparation
Procedure:
-
Dry Blending: In a high-speed mixer, blend the PVC resin with the thermal stabilizer and lubricant until a homogenous mixture is obtained.
-
Plasticizer Addition: Gradually add the desired amount of DOP to the dry blend while continuing to mix. The temperature of the mixture may increase due to frictional heat.
-
Milling: Transfer the PVC-DOP compound to a two-roll mill preheated to 160-170°C.
-
Continuously pass the material through the rolls until a uniform sheet is formed. This process typically takes 5-10 minutes.
-
Compression Molding: Place the milled sheet into a mold of the desired dimensions.
-
Preheat the mold in a hydraulic press at 170-180°C for 5 minutes under low pressure.
-
Apply high pressure (e.g., 10 MPa) for 5-10 minutes to form a consolidated sheet.
-
Cool the mold under pressure to room temperature.
-
Carefully remove the PVC-DOP sheet from the mold.
-
Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 2: Measurement of Volume Resistivity (ASTM D257)
Objective: To determine the volume resistivity of PVC-DOP insulation materials.
Apparatus:
-
Megohmmeter or electrometer with a voltage source
-
Three-electrode assembly (guarded electrode system)
-
Controlled environment chamber (for temperature and humidity control)
Procedure:
-
Specimen Preparation: Cut a circular or square specimen from the prepared PVC-DOP sheet. Ensure the surfaces are clean and free from contaminants.
-
Electrode Application: Place the specimen in the three-electrode assembly, ensuring good contact between the electrodes and the specimen surface.
-
Environmental Conditioning: Place the electrode-specimen assembly in a controlled environment chamber and allow it to equilibrate to the desired temperature and humidity (e.g., 23°C and 50% RH).
-
Voltage Application: Apply a specified DC voltage (e.g., 500 V) across the two inner electrodes for a specified electrification time (e.g., 60 seconds).
-
Current Measurement: After the electrification time, measure the resulting current flowing through the specimen.
-
Calculation: Calculate the volume resistance (Rv) using Ohm's law (Rv = V/I).
-
Calculate the volume resistivity (ρv) using the following formula: ρv = (A/t) * Rv where:
-
A is the effective area of the guarded electrode.
-
t is the thickness of the specimen.
-
Rv is the volume resistance.
-
Protocol 3: Measurement of Tensile Properties (ASTM D638)
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of PVC-DOP insulation materials.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Tensile grips
-
Extensometer (for accurate strain measurement)
-
Die cutter for preparing dumbbell-shaped specimens
Procedure:
-
Specimen Preparation: Use a die cutter to prepare at least five dumbbell-shaped specimens from the conditioned PVC-DOP sheets according to the dimensions specified in ASTM D638 (e.g., Type IV for non-rigid plastics).
-
Machine Setup: Set up the UTM with the appropriate grips and load cell. Set the crosshead speed as specified in the standard (e.g., 50 mm/min).
-
Specimen Mounting: Securely clamp the specimen in the tensile grips of the UTM, ensuring it is aligned vertically.
-
Extensometer Attachment: Attach the extensometer to the gauge length section of the specimen.
-
Testing: Start the test and record the load and extension data until the specimen ruptures.
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
-
Calculate the average and standard deviation for the five specimens.
Protocol 4: Accelerated Thermal Aging Test
Objective: To evaluate the long-term thermal stability of PVC-DOP insulation by accelerating the aging process.
Apparatus:
-
Forced-air convection oven with precise temperature control
-
Specimen racks
Procedure:
-
Specimen Preparation: Prepare tensile test specimens (as in Protocol 3) or other desired sample geometries from the PVC-DOP sheets.
-
Initial Property Measurement: Measure the initial mechanical and electrical properties of a set of unaged control specimens.
-
Aging: Place the specimens on racks in the preheated oven at a specified temperature (e.g., 100°C or 115°C) for a defined period (e.g., 168 hours).
-
Post-Aging Conditioning: After the aging period, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.
-
Final Property Measurement: Measure the mechanical and electrical properties of the aged specimens using the protocols described above.
-
Analysis: Compare the properties of the aged specimens to those of the unaged control specimens to determine the percentage retention of properties. This provides an indication of the material's thermal stability.
Visualizations
The following diagrams illustrate the experimental workflows for evaluating PVC-DOP insulation.
References
Application Notes and Protocols for Dioctyl Phthalate (DOP) as a Dielectric Fluid in Capacitors
For Researchers, Scientists, and Professionals in Materials Science and Electrical Engineering
Introduction
Dioctyl phthalate (DOP), a high-production-volume organic compound, is a versatile plasticizer extensively used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Beyond its primary application in the plastics industry, DOP's favorable electrical insulating properties and low volatility have led to its use as a dielectric fluid in capacitors.[1][2] These application notes provide a comprehensive overview of the dielectric properties of DOP, detailed protocols for its characterization, and a comparative analysis with other dielectric fluids.
While the primary audience for this document is researchers and scientists in materials science and electrical engineering, the information contained herein may be of interest to professionals in other scientific disciplines dealing with specialized fluid applications.
Physicochemical and Dielectric Properties of this compound
DOP is a colorless, viscous liquid with a slight odor. It is miscible with most organic solvents but has very low solubility in water.[1][2] Its key role as a dielectric fluid stems from its ability to provide electrical insulation, suppress corona discharge and arcing, and act as a coolant in capacitors. A good dielectric fluid should possess high dielectric strength, high thermal stability, and be chemically inert towards the materials used in capacitor construction.
The primary dielectric properties of interest for capacitor applications are the dielectric constant (relative permittivity), dielectric strength, and dissipation factor (tan δ).
Data Presentation: Dielectric Properties of this compound
The following table summarizes the key quantitative dielectric and physical properties of this compound.
| Property | Value | Units | Notes |
| Dielectric Constant (Relative Permittivity) | ~5.1 | - | at room temperature |
| Dielectric Strength | 14 - 20 | kV/mm | Estimated value for pure liquid |
| Dissipation Factor (tan δ) | < 0.005 | - | at 60 Hz and room temperature |
| Volume Resistivity | > 1 x 10¹² | Ω·cm | at room temperature |
| Boiling Point | ~385 | °C | |
| Flash Point | ~210 | °C | |
| Viscosity | ~57 | cP | at 25°C |
Experimental Protocols for Characterizing Dielectric Properties
Accurate and reproducible characterization of the dielectric properties of DOP is essential for quality control and for predicting its performance in capacitors. The following protocols are based on established ASTM standards for testing electrical insulating liquids.
Logical Relationship: Dielectric Property Testing Workflow
The following diagram illustrates the general workflow for testing the dielectric properties of a liquid insulator like this compound.
References
Application Notes and Protocols for Laboratory-Scale Synthesis of High-Purity Dioctyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), specifically di(2-ethylhexyl) phthalate (DEHP), is a widely utilized plasticizer, valued for its ability to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. In research and pharmaceutical development, high-purity DOP is essential as a reference standard, in biocompatibility studies of medical devices, and for the development of drug delivery systems.[1] The synthesis of DOP is typically achieved through the esterification of phthalic anhydride with 2-ethylhexanol.[1][2] This process involves the formation of a monoester intermediate, followed by a second esterification to yield the diester.[3] The reaction is reversible and requires the removal of water to drive it to completion.[4] Various catalysts can be employed, each with distinct advantages and disadvantages regarding reaction time, temperature, and purity of the final product. This document provides detailed protocols for the laboratory-scale synthesis of high-purity DOP using both traditional and modern catalytic methods, along with comprehensive purification and analysis procedures.
Synthesis Principles
The synthesis of this compound is a two-step esterification reaction. In the first step, phthalic anhydride reacts rapidly with one molecule of 2-ethylhexanol to form mono-2-ethylhexyl phthalate. This initial reaction can often occur without a catalyst. The second, slower step involves the esterification of the monoester with a second molecule of 2-ethylhexanol to form the diester, this compound, and water. This second step is a reversible reaction, and to achieve a high yield, the water produced must be continuously removed from the reaction mixture, typically using a Dean-Stark apparatus. The choice of catalyst, such as sulfuric acid, p-toluenesulfonic acid (p-TSA), or organotitanates like tetra-n-butyltitanate (TnBT), significantly influences the reaction rate and temperature.
Experimental Protocols
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all procedures in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
-
Spills: In case of a spill, absorb the material with an inert absorbent and place it into a labeled container for disposal.
-
Fire Safety: DOP is combustible but does not ignite readily. Keep away from heat, sparks, and open flames. Use dry chemical, CO2, or foam extinguishers.
Protocol 1: Synthesis using Sulfuric Acid Catalyst
This protocol describes a traditional method using a strong acid catalyst.
Materials:
-
Phthalic Anhydride (PA)
-
2-Ethylhexanol (2-EH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Activated Carbon
-
Diatomaceous Earth or Silica Gel
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Dean-Stark apparatus with condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a three-neck flask with a magnetic stirrer, heating mantle, thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: To the flask, add phthalic anhydride (1.0 mol) and 2-ethylhexanol (2.2 mol). The excess alcohol helps to drive the reaction to completion.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.2-0.5% of the weight of the alcohol) to the stirred mixture.
-
Esterification: Heat the mixture to approximately 140-150°C. Water will begin to collect in the Dean-Stark trap as an azeotrope with 2-ethylhexanol. Maintain this temperature and continue the reaction for 16-20 hours, or until no more water is collected. The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.
Protocol 2: Synthesis using Tetra-n-butyltitanate (TnBT) Catalyst
This protocol utilizes a more modern catalyst that allows for faster reaction times.
Materials:
-
Phthalic Anhydride (PA)
-
2-Ethylhexanol (2-EH)
-
Tetra-n-butyltitanate (TnBT)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Activated Carbon
-
Filter aid (e.g., Celite)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: Assemble the apparatus as described in Protocol 1. Purge the flask with nitrogen before and during the reaction.
-
Charging Reactants: Add phthalic anhydride (1.0 mol) and 2-ethylhexanol (2.2 mol) to the flask.
-
Heating: Begin stirring and heat the mixture to approximately 150°C.
-
Catalyst Addition: Add tetra-n-butyltitanate (TnBT) catalyst.
-
Esterification: Increase the temperature to initiate reflux, around 180-220°C. Collect the water formed in the Dean-Stark trap. The reaction is significantly faster with TnBT and can reach completion in as little as 2 hours. Monitor the reaction by measuring the acid value until it drops to a low level (e.g., 0.3-0.5).
-
Cooling: After the reaction is complete, allow the mixture to cool to a safe temperature.
Purification of Crude this compound
This purification protocol is applicable to the crude product from either synthesis method.
-
Neutralization: Transfer the cooled crude product to a separatory funnel. Add an equal volume of 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic anhydride. Shake vigorously, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with equal volumes of water and then saturated sodium chloride solution to remove any remaining salts and water-soluble impurities.
-
Removal of Excess Alcohol: Transfer the organic layer to a round-bottom flask and remove the excess 2-ethylhexanol using a rotary evaporator under reduced pressure.
-
Decolorization: To the resulting oil, add a small amount of activated carbon (e.g., 1-2% by weight) to remove colored impurities. Stir the mixture at a slightly elevated temperature (e.g., 80-100°C) for 30-60 minutes.
-
Filtration: Add a filter aid such as diatomaceous earth or silica gel and filter the mixture through a Büchner funnel to remove the activated carbon and other solid impurities. The use of a filter aid is particularly helpful for removing the polymeric titanium dioxide formed from the hydrolysis of the TnBT catalyst. The result should be a clear, colorless, or very pale yellow liquid.
Analysis of High-Purity this compound
The purity and identity of the synthesized DOP should be confirmed using the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing purity and identifying the product. A nonpolar capillary column (e.g., Rtx-440 or Rxi-XLB) can be used for good separation of phthalates.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should show characteristic peaks for the ester carbonyl group (C=O) and the C-O stretching of the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and assess its purity.
Data Presentation
Table 1: Comparison of Synthesis Protocols
| Parameter | Protocol 1 (Sulfuric Acid) | Protocol 2 (TnBT) | Reference |
| Catalyst | Concentrated H₂SO₄ | Tetra-n-butyltitanate (TnBT) | |
| Reaction Temp. | 140-150°C | 180-220°C | |
| Reaction Time | 16-20 hours | ~2 hours | |
| Conversion | >99% | >98% | |
| Yield | High | High | |
| Purity | Up to 99.5% with purification | High, dependent on purification | |
| Advantages | Low catalyst cost | Fast reaction time, higher selectivity | |
| Disadvantages | Long reaction time, potential for side reactions and product coloration | Higher catalyst cost, catalyst is water-sensitive |
Table 2: Typical Analytical Data for High-Purity this compound
| Analytical Method | Characteristic Result | Reference |
| Appearance | Clear, colorless to pale yellow oily liquid | |
| GC-MS | Retention time dependent on column and conditions. Characteristic mass fragments. | |
| FTIR (cm⁻¹) | ~1730 (C=O stretch, ester), ~1270 & 1120 (C-O stretch), ~740 (Aromatic C-H bend) | |
| ¹H NMR (CDCl₃, δ ppm) | ~7.7 (m, 2H, Ar-H), ~7.5 (m, 2H, Ar-H), ~4.2 (m, 4H, -OCH₂-), ~1.7 (m, 2H, -CH-), ~1.3-1.5 (m, 16H, -CH₂-), ~0.9 (m, 12H, -CH₃) |
Visualization
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General workflow for the synthesis and purification of high-purity DOP.
References
Application Note: Headspace Analysis of Volatile Organic Compounds from DOP-Plasticized Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), including its common isomer di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer in various materials, most notably polyvinyl chloride (PVC), to enhance flexibility. Over time, these plasticized materials can release volatile organic compounds (VOCs) into the surrounding environment through off-gassing. The emission of these VOCs is a significant concern in various fields, including indoor air quality assessment, material science, and the safety evaluation of consumer products and medical devices. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a robust and sensitive analytical technique for identifying and quantifying these volatile emissions. This application note provides a detailed protocol for the headspace analysis of VOCs from DOP-plasticized materials.
Key Volatile Organic Compounds of Interest
The VOC profile of DOP-plasticized materials can be complex and is often influenced by environmental factors such as temperature and humidity. A primary VOC of interest is 2-ethyl-1-hexanol , which is a hydrolysis product of DEHP. Its presence can be an indicator of material degradation. Other commonly detected VOCs from PVC materials include phenol and various alkanes.
Experimental Workflow
The general workflow for the headspace analysis of VOCs from DOP-plasticized materials involves sample preparation, headspace sampling, and GC-MS analysis.
Caption: Experimental workflow for headspace analysis of VOCs.
Quantitative Data Summary
The following table summarizes emission rates and indoor air concentrations of key VOCs from PVC flooring plasticized with DEHP, as reported in various studies. It is important to note that emission rates can vary significantly based on the specific material formulation, age, and environmental conditions.
| Volatile Organic Compound | Emission Rate (µg m⁻² h⁻¹) | Indoor Air Concentration (µg m⁻³) | Notes and Conditions |
| 2-Ethyl-1-hexanol | 22 | - | Biology laboratory with PVC flooring.[1] |
| 2-Ethyl-1-hexanol | 12,697 | 1902 | From concrete surface beneath carpet tile in a school conference room.[2] |
| 2-Ethyl-1-hexanol | - | 55.4 (summer) | Geometric mean in indoor air.[2] |
| 2-Ethyl-1-hexanol | - | 13.7 (winter) | Geometric mean in indoor air.[2] |
| 2-Ethyl-1-hexanol | - | 69 ± 12.8 | Survey in temporary houses with PVC flooring.[2] |
| Phenol | 13 | - | Biology laboratory with PVC flooring. |
| Phenol | 3.4 | - | Chemistry laboratory with PVC flooring. |
Protocols
Static Headspace GC-MS Protocol (Based on ASTM D4526)
This protocol is suitable for the qualitative and semi-quantitative analysis of VOCs from solid polymer samples.
a. Sample Preparation
-
Cut the DOP-plasticized material into small pieces (e.g., approximately 2-3 mm). For quantitative analysis, a consistent surface area to volume ratio is recommended.
-
Accurately weigh 0.5 ± 0.001 g of the prepared sample into a 20 mL headspace vial.
-
For enhanced extraction of volatiles, an appropriate solvent (e.g., N,N-dimethylacetamide) can be added to dissolve the polymer. A solvent blank must be analyzed to check for interferences.
-
Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.
b. Headspace Sampling Parameters
-
Incubation Temperature: 80-150 °C. Higher temperatures increase the vapor pressure of VOCs but may also promote thermal degradation. An initial temperature of 90 °C is a good starting point.
-
Incubation Time: 25-60 minutes. The time required to reach equilibrium between the sample and the headspace depends on the sample matrix and the target analytes.
-
Vial Shaking/Agitation: Can be used to accelerate equilibrium.
-
Pressurization Gas: Nitrogen or Helium.
-
Sample Loop Volume: 1 mL.
-
Transfer Line Temperature: 100-150 °C. Should be high enough to prevent condensation of analytes.
c. GC-MS Parameters
-
Gas Chromatograph (GC):
-
Column: DB-624, 60 m x 0.25 mm x 1.40 µm or similar mid-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 10:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 4 minutes.
-
Ramp to 200 °C at 6 °C/min, hold for 5 minutes.
-
Ramp to 240 °C at 20 °C/min, hold for 1 minute.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Ion Source Temperature: 200 °C.
-
Solvent Delay: 4 minutes.
-
Scan Mode: Full scan for qualitative analysis. For quantitative analysis of target compounds, Selected Ion Monitoring (SIM) can be used for increased sensitivity.
-
Dynamic Headspace (Thermal Desorption) GC-MS Protocol (Based on VDA 278)
This protocol is suitable for the analysis of a broader range of VOCs and semi-volatile organic compounds (SVOCs).
a. Sample Preparation
-
Cut a representative sample of the DOP-plasticized material.
-
Accurately weigh approximately 30 mg of the material directly into an empty thermal desorption tube.
b. Thermal Desorption Parameters
-
VOC Desorption:
-
Desorption Temperature: 90 °C.
-
Desorption Time: 30 minutes.
-
-
FOG (Condensable Substances) Desorption:
-
Desorption Temperature: 120 °C.
-
Desorption Time: 60 minutes.
-
-
Trap Cooling Temperature: -20 °C.
-
Transfer Line Temperature: 280 °C.
c. GC-MS Parameters
-
Gas Chromatograph (GC):
-
Column: SH-Rxi-5Sil MS, 60 m x 0.25 mm x 0.25 µm or similar non-polar column.
-
Carrier Gas: Helium.
-
Oven Temperature Program (VOCs):
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp to 300 °C at 10 °C/min, hold for 13.5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Same as for static headspace analysis.
-
Data Analysis
a. Qualitative Analysis
-
VOCs are identified by comparing their mass spectra with reference spectra in a library such as the NIST Mass Spectral Library.
-
Retention indices can be used for further confirmation of compound identity.
b. Quantitative Analysis
-
For semi-quantitative analysis, the total VOC (TVOC) concentration can be calculated as toluene equivalents.
-
For accurate quantification, a calibration curve should be prepared for each target analyte using certified reference standards. External or internal standard calibration methods can be used.
Signaling Pathways and Logical Relationships
The emission of 2-ethyl-1-hexanol from DOP (DEHP)-plasticized PVC is a result of a chemical degradation pathway.
Caption: Hydrolysis pathway of DEHP leading to 2-ethyl-1-hexanol emission.
Conclusion
Headspace GC-MS is a powerful technique for the analysis of VOCs emitted from DOP-plasticized materials. The choice between static and dynamic headspace methods will depend on the specific analytical goals, with static headspace being simpler for routine screening and dynamic headspace offering higher sensitivity for a broader range of compounds. The provided protocols, based on standard methods, offer a starting point for developing and validating in-house analytical procedures. Accurate identification and quantification of these VOCs are crucial for ensuring product safety, assessing environmental impact, and understanding material degradation processes.
References
Application Note: Accurate Quantification of Dioctyl Phthalate (DOP) using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phthalate (DOP), a common plasticizer, is utilized in a wide array of polymer-based products, including medical devices and packaging materials. Due to its potential for leaching and subsequent human exposure, accurate quantification of DOP in various matrices is of paramount importance for safety and quality control. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method for high-accuracy quantification. This technique minimizes matrix effects and compensates for sample loss during preparation by using a stable isotope-labeled internal standard. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), IDMS provides exceptional selectivity and sensitivity for the analysis of DOP.
This application note provides a detailed protocol for the quantification of this compound (DOP) using Isotope Dilution Mass Spectrometry (IDMS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
IDMS is a primary ratio method that relies on the addition of a known amount of an isotopically enriched analog of the analyte (in this case, a deuterium-labeled DOP standard) to the sample.[1] The isotopically labeled standard is chemically identical to the native analyte and thus behaves similarly during sample preparation, extraction, and chromatographic separation.[2] After achieving isotopic equilibrium, the sample is analyzed by mass spectrometry. The concentration of the native analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.[1] This approach effectively corrects for variations in sample workup and instrumental response, leading to highly accurate and precise measurements.[3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of DOP in a solid polymer matrix (e.g., PVC) and a liquid matrix (e.g., wine).
Reagents and Materials
-
Solvents: Isohexane (analytical grade), Acetone (analytical grade), Tetrahydrofuran (THF, HPLC grade).[4] All solvents should be tested for phthalate contamination prior to use.
-
Standards:
-
This compound (DOP, >99% purity)
-
Deuterated di-n-octyl phthalate (DnOP-d4) internal standard.
-
-
Glassware: All glassware should be heat-treated (e.g., at 400°C for at least 2 hours) to eliminate any potential phthalate contamination. Volumetric flasks, centrifuge tubes, autosampler vials with phthalate-free septa.
-
Gases: Helium (carrier gas, 99.999% purity).
Standard Solution Preparation
-
Stock Solutions (1 g/L):
-
Accurately weigh 100 mg of DOP into a 100 mL volumetric flask. Dissolve and make up to the mark with isohexane.
-
Prepare a stock solution of DnOP-d4 in a similar manner.
-
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations (e.g., in the range of 1-1000 ng/mL). Each calibration standard should contain a constant concentration of the DnOP-d4 internal standard.
Sample Preparation
A. Solid Polymer Matrix (e.g., PVC)
-
Sample Weighing: Accurately weigh approximately 50 mg of the polymer sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the DnOP-d4 internal standard solution to the sample.
-
Dissolution: Add 5 mL of THF to the tube and sonicate for 30 minutes to dissolve the polymer.
-
Precipitation: Add a non-polar solvent like hexane to precipitate the polymer, leaving the phthalates in the supernatant.
-
Centrifugation: Centrifuge the sample to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant to a clean tube.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of isohexane (e.g., 1 mL) for GC-MS analysis.
B. Liquid Matrix (e.g., Wine)
-
Sample Measurement: Place 12.5 mL of the wine sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the DnOP-d4 internal standard solution.
-
Liquid-Liquid Extraction: Add 10 mL of isohexane to the tube. Shake vigorously for at least one minute.
-
Phase Separation: Allow the layers to separate. This can be accelerated in an ultrasonic bath at 50°C for 30 minutes.
-
Collection of Organic Phase: Transfer 8 mL of the upper organic phase to a clean test tube.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at 35°C, avoiding complete dryness.
-
Reconstitution: Reconstitute the residue with 1 mL of isohexane.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and application.
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 7000-Triple-Quad or similar.
-
Column: DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Splitless mode, 1 µL injection volume. Injector temperature maintained at 150°C for 0.5 min, then increased to 280°C at a rate of 200°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 min, then ramped to 230°C at 10°C/min, then to 270°C at 10°C/min and held for 2 min, and finally to 300°C at 25°C/min and held for 8 min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 250°C.
-
Transfer Line Temperature: 300°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Quantification and Qualifier Ions: Monitor specific ions for both DOP and the DnOP-d4 internal standard. For DnOP-d4, a common quantification ion is m/z 153.
-
Data Presentation
The following tables summarize typical performance data for the analysis of phthalates using IDMS.
Table 1: Method Performance Characteristics for Phthalate Analysis in PVC
| Parameter | Value | Reference |
| Repeatability (RSD) | ≤ 2.17% | |
| Reproducibility (RSD) | ≤ 2.16% | |
| Relative Expanded Uncertainty | ≤ 5.6% |
Table 2: Performance Data for Plasticizer Analysis in Medical Infusion Sets
| Parameter | Value | Reference |
| Average Recovery | 91.8–122% | |
| Relative Standard Deviation (RSD) | 1.8–17.8% | |
| Limit of Quantification (LOQ) | 54.1 to 76.3 ng/g |
Visualizations
The following diagrams illustrate the experimental workflow for DOP quantification using IDMS.
Caption: Experimental workflow for DOP quantification by IDMS.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
Isotope Dilution Mass Spectrometry coupled with GC-MS is a powerful and reliable technique for the accurate quantification of this compound in a variety of matrices. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring high precision and accuracy. The detailed protocols and performance data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement this methodology for routine analysis and quality control. Proper precautions to avoid background contamination are crucial for achieving low detection limits and reliable results.
References
- 1. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Dioctyl Phthalate (DOP) Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dioctyl phthalate (DOP) and other common phthalate contamination in laboratory analysis.
Troubleshooting Guides
Issue 1: High Phthalate Background in Mass Spectrometry (MS) Analysis
Symptoms:
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Consistently high baseline noise in your MS chromatograms.
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Presence of characteristic phthalate-related m/z peaks even in blank runs. Common ions for this compound (DOP) and other phthalates include protonated molecules, sodium adducts, and fragment ions.[1][2]
Possible Causes & Solutions:
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Caption: A logical workflow for troubleshooting high phthalate background.
Issue 2: Inconsistent or Irreproducible Phthalate Levels
Symptoms:
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Phthalate concentrations vary significantly between replicate samples.[3]
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Spike and recovery experiments yield poor and inconsistent results.[3]
Possible Causes & Solutions:
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Cross-Contamination: Ensure you are using dedicated glassware and equipment for phthalate analysis. Thoroughly clean all apparatus between samples using a rigorous cleaning protocol.[4]
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Inhomogeneous Sample: For solid or viscous samples, ensure thorough homogenization before taking an aliquot for extraction.
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Variable Extraction Efficiency: Optimize your extraction method for the specific sample matrix. Maintain consistency in solvent volumes, extraction times, and agitation.
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Instrument Carryover: Run solvent blanks between samples to check for carryover in the injection port and column. If carryover is detected, develop a robust wash method for the autosampler syringe and injection port.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in a laboratory?
A1: Phthalate contamination is ubiquitous, but the most common sources include:
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Laboratory Air and Dust: Phthalates can off-gas from building materials, furniture, and equipment, settling as dust on surfaces.
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Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. Water from purification systems may also be a source if plastic tubing is used.
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Laboratory Consumables: Many common lab items are made of plastic and can leach phthalates. Significant sources include pipette tips, plastic vials, tubing (especially PVC), and disposable gloves. Polyvinyl chloride (PVC) or vinyl gloves are a major source of phthalates like DEHP.
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Glassware: Improperly cleaned glassware can introduce phthalates from previous experiments or cleaning agents.
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Instrumentation: Phthalates can leach from plastic components within analytical instruments, such as solvent lines, seals, and pump components.
dot
Caption: Common pathways of phthalate contamination in laboratory analysis.
Q2: Which specific phthalates are most commonly detected as background contaminants?
A2: The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), due to their extensive use as plasticizers in a wide variety of common plastics. Other commonly found phthalates include Diisobutyl phthalate (DiBP), Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP).
Q3: Can my choice of laboratory gloves contribute to phthalate contamination?
A3: Yes, disposable gloves are a significant potential source of phthalate contamination. The material is a critical factor:
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Polyvinyl chloride (PVC) or vinyl gloves are a major source as they can contain high percentages of phthalate plasticizers that can easily leach.
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Nitrile and latex gloves generally contain much lower or negligible amounts of phthalates and are a safer choice for trace-level analysis.
Q4: How can I minimize contamination from solvents and reagents?
A4: To minimize contamination from solvents and reagents:
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Use High-Purity Solvents: Purchase the highest purity solvents available (e.g., HPLC or LC-MS grade).
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Avoid Plastic Containers: Whenever possible, use glass or polypropylene containers for storing and preparing all solutions and mobile phases. Avoid storing aqueous solutions in the brown bottles that solvents are shipped in, as they are not typically borosilicate glass.
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Prepare Fresh Solutions: Prepare aqueous mobile phases and buffers fresh daily to prevent the leaching of phthalates from container walls over time.
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Run Solvent Blanks: Regularly run blanks of each solvent to monitor for contamination. To test a solvent, you can concentrate a large volume (e.g., 100 mL) down to a small volume (e.g., 1 mL) and analyze the concentrate.
Q5: Is it necessary to run a procedural blank with every batch of samples?
A5: Yes, it is critical to process a procedural blank (a blank sample that goes through the entire sample preparation process) with each batch of samples. This helps to assess the level of contamination introduced during sample handling and preparation.
Quantitative Data Summary
The following table summarizes reported leaching of common phthalates from various laboratory consumables. These values can vary based on the specific product, solvent, and contact time.
| Laboratory Consumable | Phthalate Leached | Maximum Leaching Level |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 µg/cm² |
| Pipette Tips | Diisononyl phthalate (DINP) | 0.86 µg/cm² |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 µg/cm² |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 µg/cm² |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 µg/cm² |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 µg/cm² |
| Source: A screening study on leaching from laboratory consumables. |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
Objective: To prepare scrupulously clean glassware to minimize background phthalate contamination.
Materials:
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Glassware to be cleaned
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Laboratory-grade, phosphate-free detergent
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Tap water
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Deionized water
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High-purity, phthalate-free acetone
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High-purity, phthalate-free hexane
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Muffle furnace
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Aluminum foil (pre-rinsed with hexane)
Procedure:
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Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.
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Rinsing: Rinse thoroughly with tap water, followed by a minimum of three rinses with deionized water.
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Solvent Rinse (Acetone): Rinse the glassware with high-purity acetone to remove water and residual organic materials.
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Solvent Rinse (Hexane): Perform a final rinse with high-purity hexane to remove any remaining non-polar contaminants.
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Drying and Baking: Allow the glassware to air dry in a dust-free environment. Place the dried glassware in a muffle furnace and bake at a high temperature (e.g., 400-550°C) for at least 1-2 hours. Note: Ensure the temperature is appropriate for the type of glassware and does not damage it.
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Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment (e.g., a desiccator). Immediately cover the openings of the glassware with pre-cleaned aluminum foil to prevent re-contamination from dust.
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Caption: An experimental workflow for cleaning laboratory glassware.
Protocol 2: Mass Spectrometer (MS) Ion Source Cleaning
Objective: To decontaminate the MS ion source from phthalate residues.
Materials:
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Appropriate personal protective equipment (gloves, safety glasses)
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High-purity solvents (e.g., methanol, acetonitrile, isopropanol, water)
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Clean beakers
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Sonicator
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Lint-free wipes
Procedure:
-
Instrument Shutdown: Follow the manufacturer's instructions to safely vent the mass spectrometer.
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Disassemble the Ion Source: Carefully remove the ion source components according to the instrument manual. This typically includes the ESI probe, capillary, skimmer, and other ion optics.
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Initial Rinse: Rinse the components with a high-purity solvent like methanol to remove any loose debris.
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Sonication: Place the metal components in a clean beaker with an appropriate solvent mixture (e.g., 50:50 methanol:water). Sonicate for 15-30 minutes. Repeat the sonication with fresh solvent if contamination is severe.
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Final Rinse: Thoroughly rinse the components with a volatile solvent like methanol or isopropanol to facilitate drying.
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Drying: Allow components to air dry completely in a clean environment. Do not wipe the components dry, as this can reintroduce contamination.
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Reassembly and Pump Down: Carefully reassemble the ion source and pump down the instrument according to the manufacturer's instructions.
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Bakeout (if applicable): Some instruments may benefit from a bakeout procedure to remove any remaining volatile contaminants. Refer to your instrument's manual for specific instructions.
References
Technical Support Center: Minimizing Dioctyl Phthalate (DOP) Background Interference in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference from dioctyl phthalate (DOP) and other common phthalates in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOP) and why is it a common background contaminant in mass spectrometry?
This compound (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a manufactured chemical primarily used as a plasticizer to make plastics like polyvinyl chloride (PVC) more flexible and durable. Its widespread use in laboratory consumables makes it a ubiquitous environmental contaminant.[1][2] Common sources of contamination in a laboratory setting include plastic tubing, solvent bottles, vial caps, gloves, and even airborne dust particles.[3][4][5] Phthalates are not chemically bound to the plastic and can easily leach or outgas into samples, solvents, and instrument components, leading to persistent background signals in sensitive mass spectrometry analyses.
Q2: What are the characteristic mass-to-charge (m/z) values for DOP and its adducts in mass spectrometry?
In positive ion mode electrospray ionization (ESI+), DOP (molecular weight: 390.56 g/mol ) is commonly observed as the protonated molecule [M+H]+ at m/z 391.3. Other common adducts include the sodium [M+Na]+ (m/z 413.3), potassium [M+K]+ (m/z 429.3), and ammonium [M+NH4]+ (m/z 408.3) adducts. Dimer ions can also be observed, such as [2M+NH4]+ at m/z 798.6 and [2M+Na]+ at m/z 803.6. A common fragment ion for many phthalates is the protonated phthalic anhydride at m/z 149.1.
Summary of Common DOP Ions in Mass Spectrometry
| Ion Type | Adduct/Fragment | m/z (Positive Ion Mode) |
| Protonated Molecule | [M+H]+ | 391.3 |
| Sodium Adduct | [M+Na]+ | 413.3 |
| Potassium Adduct | [M+K]+ | 429.3 |
| Ammonium Adduct | [M+NH4]+ | 408.3 |
| Dimer with Ammonium | [2M+NH4]+ | 798.6 |
| Dimer with Sodium | [2M+Na]+ | 803.6 |
| Fragment Ion | Protonated Phthalic Anhydride | 149.1 |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.
Q3: How can I identify the source of DOP contamination in my LC-MS system?
Identifying the source of contamination requires a systematic approach. The following workflow can help pinpoint the origin of the interference.
Caption: A logical workflow to isolate the source of phthalate contamination.
Q4: What are the best practices to prevent phthalate contamination?
Preventing contamination is the most effective strategy. Here are some key recommendations:
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Use Phthalate-Free Consumables: Whenever possible, use laboratory products explicitly certified as "phthalate-free." This includes vials, caps, tubing, and pipette tips.
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Glassware Over Plastic: Opt for glass containers for solvent and mobile phase preparation and storage. If plastic must be used, choose polypropylene or polyethylene and rinse thoroughly with a high-purity solvent before use.
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High-Purity Solvents: Use LC-MS grade solvents from reputable suppliers. Phthalates can be present even in high-purity solvents, so it is advisable to test new batches.
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Solvent Handling: Do not top off solvent reservoirs. Always use fresh solvents and rinse the bottles and solvent inlet filters before refilling.
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Glove Selection and Use: Wear powder-free nitrile gloves. Latex gloves can be a source of contamination.
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Laboratory Environment: Be mindful of airborne contaminants. Keep solvent reservoirs covered and minimize the exposure of samples and solvents to the laboratory air.
Troubleshooting Guides
Issue: Persistent DOP background signal even with a clean solvent blank.
This scenario suggests that the contamination is within the LC-MS system itself.
Troubleshooting Steps:
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Isolate the LC from the MS: Disconnect the LC flow from the mass spectrometer and infuse a clean, trusted solvent directly into the ESI source using a syringe pump. If the background signal disappears, the contamination is in the LC system. If it persists, the source is within the mass spectrometer.
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LC System Decontamination:
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Solvents: Prepare fresh mobile phases using new bottles of LC-MS grade solvents.
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Tubing and Fittings: Replace PEEK tubing in the flow path with new, phthalate-free tubing. Clean or replace stainless steel tubing and fittings.
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Column: Flush the column with a strong solvent like isopropanol. If contamination persists, consider replacing the column.
-
-
Mass Spectrometer Decontamination:
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Ion Source Cleaning: A thorough cleaning of the ion source is often necessary. This involves disassembling the ESI probe, capillary, and other source components and cleaning them according to the manufacturer's protocol.
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Experimental Protocol: General Ion Source Cleaning
Disclaimer: Always refer to your specific instrument manual for detailed instructions and safety precautions.
Materials:
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves.
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Lint-free wipes and swabs.
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High-purity solvents (e.g., methanol, isopropanol, acetonitrile, LC-MS grade water).
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Beakers for sonication.
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Sonicator.
Procedure:
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Disassemble the Ion Source: Carefully remove the ion source components as outlined in your instrument manual. This typically includes the ESI probe, capillary, skimmer, and other ion optics.
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Solvent Rinsing: Rinse each component with a sequence of high-purity solvents. A common sequence is methanol, followed by water, and then a final rinse with a volatile solvent like isopropanol to aid in drying.
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Sonication (for metal parts): Place the metal components in a clean beaker with a 50:50 mixture of methanol and LC-MS grade water. Sonicate for 15-30 minutes. Repeat with fresh solvent if contamination is severe.
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Drying: Allow the components to air dry completely on a clean, lint-free surface. Do not wipe them dry, as this can reintroduce contamination.
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Reassembly and Pump-Down: Carefully reassemble the ion source and pump down the instrument according to the manufacturer's instructions.
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Bake-out (if applicable): Some instruments may benefit from a bake-out procedure to remove any remaining volatile contaminants. Refer to your instrument manual for guidance.
References
- 1. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Addressing Dioctyl Phthalate (DOP/DEHP) Leaching from Laboratory Equipment
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent contamination from dioctyl phthalate (DOP), also commonly known as di(2-ethylhexyl) phthalate (DEHP), leaching from laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOP/DEHP) and why is it a concern in the laboratory?
This compound (DOP), or di(2-ethylhexyl) phthalate (DEHP), is a chemical compound widely used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other plastics.[1][2] In a laboratory setting, it is a significant concern because it is not chemically bound to the plastic and can easily leach into solvents, samples, and the general lab environment.[3][4] This contamination can interfere with experimental results and poses potential health risks, as DOP/DEHP is recognized as an endocrine disruptor and has been linked to reproductive and developmental toxicity.[5]
Q2: What are the common sources of DOP/DEHP contamination in a laboratory?
The most prevalent sources of DOP/DEHP contamination in a laboratory setting include:
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Flexible PVC Tubing: Used in peristaltic pumps, fluid transfer lines, and gas lines.
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Vinyl Gloves: A major source of contamination, as plasticizers can leach upon contact with solvents and samples.
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Plastic Containers and Bags: Especially those made of PVC, used for storing reagents, media, or samples.
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Syringes and Pipette Tips: Some plastic consumables can be a source of phthalate leaching.
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Solvents and Reagents: Contamination can be present in lower-purity grade solvents or leach from plastic storage containers.
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Laboratory Air and Dust: Phthalates are semi-volatile and can be present in the air and settle on surfaces.
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Instrument Components: Parts of analytical instruments, such as pump components or drain tubing, can be sources of contamination.
Q3: What are the potential health and experimental impacts of DOP/DEHP contamination?
Exposure to DOP/DEHP has been associated with a range of adverse health effects, including reproductive and developmental problems, liver damage, and disruption of the endocrine system. In an experimental context, DOP/DEHP contamination can lead to:
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Spurious Peaks in Chromatography: It is a common contaminant in GC-MS and LC-MS analyses, often appearing as characteristic ions (e.g., m/z 149, 391).
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Cell Culture Interference: As an endocrine disruptor, it can affect cellular pathways and lead to erroneous results in toxicological and pharmacological studies.
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Inaccurate Quantification: The presence of leached DOP/DEHP can interfere with the analysis of other compounds.
Q4: How can I prevent or minimize DOP/DEHP contamination in my experiments?
A multi-faceted approach is necessary to control DOP/DEHP contamination:
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Material Selection: Whenever possible, use alternatives to PVC and other flexible plastics. Glass, stainless steel, polypropylene (PP), and polyethylene (PE) are generally safer options.
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Glove Selection: Use nitrile or latex gloves instead of vinyl (PVC) gloves.
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Solvent and Reagent Purity: Use high-purity, phthalate-free grade solvents and store them in glass containers.
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Glassware Cleaning: Implement a rigorous glassware cleaning protocol involving solvent rinses (e.g., acetone followed by hexane) to remove organic contaminants.
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Dedicated Equipment: If feasible, dedicate glassware and equipment for phthalate-sensitive analyses.
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Laboratory Environment: Maintain a clean and dust-free laboratory environment.
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Run Blanks: Regularly analyze laboratory reagent blanks (LRBs) to monitor for background contamination.
Troubleshooting Guides
Troubleshooting Unexpected Peaks in Chromatographic Analysis
Issue: You observe unexpected peaks in your GC-MS or LC-MS chromatograms, potentially corresponding to DOP/DEHP (e.g., m/z 149, 279, 391).
Caption: Troubleshooting workflow for identifying DOP/DEHP contamination.
Troubleshooting Steps:
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Confirm Identity: Check the mass spectrum of the unknown peak for characteristic fragments of DOP/DEHP (m/z 149 is a common fragment).
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Analyze a Solvent Blank: Inject the solvent used for sample preparation directly into the instrument. If the peak is present, the contamination is likely from your solvent, mobile phase, or the instrument itself.
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Isolate the Source:
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Solvents/Reagents: Obtain a new batch of high-purity solvent and re-analyze.
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Consumables: Systematically replace plastic consumables (vials, caps, pipette tips, filters) with known clean alternatives (e.g., glass) and re-run the blank.
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Instrument: If the contamination persists, it may originate from within the LC or GC system (e.g., tubing, seals, pump components, ion source). Consult your instrument manufacturer's guidelines for cleaning procedures.
-
Quantitative Data on DOP/DEHP Leaching
The rate of DOP/DEHP leaching is influenced by several factors including temperature, contact time, the type of solvent, and the concentration of the plasticizer in the material.
Table 1: DOP/DEHP Migration from PVC into Different Solvents/Solutions
| Polymer | Solvent/Solution | Contact Time | Temperature | Leaching Rate/Concentration |
| PVC | Water | 120 days | Not Specified | 0.122 µ g/day (from PVC with 38% DEHP) |
| PVC | Saline, Glucose, Amino Acids | First few days | Not Specified | Detected |
| PVC | Polysorbate 80 (aq) | Not Specified | 5°C | Diffusion Coefficient: 9.1 x 10⁻¹⁰ cm²/min |
| PVC | Polysorbate 80 (aq) | Not Specified | 40°C | Diffusion Coefficient: 156.0 x 10⁻¹⁰ cm²/min |
Table 2: DOP/DEHP Leaching from Common Laboratory Consumables
| Consumable | Phthalate | Leached Amount |
| Plastic Syringes | DEHP | 0.36 µg/cm² |
| Pipette Tips | DEHP | 0.36 µg/cm² |
| PTFE Filter Holders | Dibutyl Phthalate (DBP) | 2.49 µg/cm² |
| Parafilm® | DEHP | Up to 0.50 µg/cm² |
Experimental Protocols
Protocol 1: Detection and Quantification of DOP/DEHP in a Liquid Sample by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general methodology for the analysis of DOP/DEHP. Instrument conditions should be optimized for your specific equipment and sensitivity requirements.
Caption: Experimental workflow for DOP/DEHP analysis by GC-MS.
1. Sample Preparation (Liquid-Liquid Extraction):
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For aqueous samples, transfer a known volume (e.g., 100 mL) into a clean glass separatory funnel.
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Add a suitable extraction solvent such as n-hexane or diethyl ether.
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Shake vigorously for 2-3 minutes, periodically venting the funnel.
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Allow the layers to separate and collect the organic layer.
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Repeat the extraction two more times with fresh solvent.
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Combine the organic extracts.
2. Concentration:
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Dry the combined extract over anhydrous sodium sulfate.
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Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
3. GC-MS Analysis:
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.
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Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
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Ramp: 10°C/min to 270°C.
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Hold at 270°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 50-500.
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Monitor for characteristic ions of DOP/DEHP (e.g., 149, 167, 279, 391).
-
4. Quantification:
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Prepare a calibration curve using certified DOP/DEHP standards in n-hexane.
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Quantify the sample concentration based on the peak area of a characteristic ion compared to the calibration curve.
Protocol 2: Screening for DOP/DEHP Leaching from Laboratory Plastics
This protocol allows for a qualitative assessment of whether a particular piece of plastic labware is leaching DOP/DEHP.
1. Material Incubation:
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Cut a small, known surface area piece of the plastic material to be tested.
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Place the plastic piece in a clean glass vial.
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Add a known volume of a "worst-case" solvent (e.g., methanol or a solvent used in your experiments) to the vial, ensuring the plastic is fully submerged.
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Prepare a "solvent only" blank in a separate glass vial.
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Incubate both vials at a relevant temperature (e.g., room temperature or an elevated temperature to simulate experimental conditions) for a defined period (e.g., 24 hours).
2. Analysis:
-
After incubation, remove an aliquot of the solvent from both the sample and blank vials.
-
Analyze the aliquots directly by HPLC-UV or GC-MS (as described in Protocol 1).
3. Interpretation:
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Compare the chromatogram of the sample to the blank. The presence of a DOP/DEHP peak in the sample chromatogram that is absent or significantly smaller in the blank indicates leaching from the plastic material.
DOP/DEHP and Cellular Signaling
DOP/DEHP is known to be an endocrine disruptor and can interfere with various cellular signaling pathways. One of the proposed mechanisms involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and inflammation.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to Phthalates Affects Calcium Handling and Intercellular Connectivity of Human Stem Cell-Derived Cardiomyocytes | PLOS One [journals.plos.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Dioctyl Phthalate (DOP) Isomers in Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in separating dioctyl phthalate (DOP) isomers using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound (DOP) isomers?
The main difficulty in separating DOP isomers, such as di-n-octyl phthalate (DNOP) and bis(2-ethylhexyl) phthalate (DEHP), lies in their similar chemical structures and physicochemical properties. This often leads to co-elution or poor resolution in chromatographic methods.[1][2] High-molecular-weight phthalates, in general, can be challenging to resolve, especially when they exist as complex mixtures of isomers.[1]
Q2: Which gas chromatography (GC) column is recommended for DOP isomer separation?
For the gas chromatographic separation of phthalate isomers, columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are commonly used.[2] For enhanced selectivity with complex phthalate mixtures, columns like Rtx-440 or Rxi-XLB have demonstrated excellent resolution.[2]
Q3: What type of High-Performance Liquid Chromatography (HPLC) column is effective for separating phthalate isomers?
While C18 columns are widely used in reversed-phase HPLC, a Phenyl-Hexyl column often provides superior resolution for challenging phthalate isomer separations. The phenyl stationary phase introduces alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can enhance the separation of structurally similar isomers.
Q4: How can the mobile phase in HPLC be optimized to improve the resolution of DOP isomers?
Mobile phase optimization is a critical factor. The most common mobile phases for phthalate analysis are mixtures of water with acetonitrile or methanol. Acetonitrile is often preferred as it can provide better resolution and lower backpressure. Gradient elution, where the mobile phase composition is varied during the run, can be particularly effective for complex samples.
Q5: Can temperature programming in GC enhance the separation of DOP isomers?
Yes, optimizing the oven temperature program is a key strategy in GC. A slow temperature ramp rate (e.g., 3-5°C/min) in the elution range of the target isomers can significantly improve the separation of closely eluting compounds. While faster temperature programs can lead to sharper peaks, they may compromise resolution.
Troubleshooting Guide
Issue 1: Poor Resolution and Peak Co-elution in GC Analysis
Symptoms:
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Peaks for DNOP and DEHP are not baseline separated.
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Isomers elute as a single, broad peak.
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Inaccurate and inconsistent quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor GC resolution of DOP isomers.
Issue 2: Peak Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Difficulty in accurate peak integration.
Troubleshooting Workflow:
Caption: Logical troubleshooting flow for addressing peak tailing in HPLC.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol provides a general framework for the analysis of DOP isomers. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
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Accurately weigh 0.1–0.2 g of the sample.
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Dilute with high-purity n-hexane or toluene in a volumetric flask to achieve a concentration of approximately 1 mg/mL.
-
Mix thoroughly and filter through a 0.45 µm PTFE membrane before injection.
-
Add an appropriate internal standard.
2. Instrument Setup and Conditions:
References
Dealing with co-eluting compounds in dioctyl phthalate HPLC analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of dioctyl phthalate (DOP) and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on managing co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound (DOP) in HPLC analysis?
The primary challenge in DOP analysis is its potential co-elution with other structurally similar compounds. Phthalate isomers, which have identical molecular weights and similar hydrophobicity, are notoriously difficult to separate using standard reversed-phase HPLC methods[1].
Common co-eluting compounds include:
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Phthalate Isomers: High-molecular-weight phthalates like di-n-octyl phthalate (DNOP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP) are often found as complex mixtures of isomers that are difficult to resolve from di(2-ethylhexyl) phthalate (DEHP), which is also commonly referred to as DOP[1][2].
-
Alternative Plasticizers: To meet new regulations, alternative plasticizers are now frequently used. Compounds such as bis(2-ethylhexyl) adipate (DEHA) and dioctyl terephthalate (DEHT) have been reported to co-elute with DEHP and DINP, respectively[3][4].
-
Other Phthalates: Depending on the chromatographic conditions, phthalates with similar alkyl chain lengths, like dihexyl phthalate (DHP) and dicyclohexyl phthalate (DCHP), may also exhibit poor resolution.
Q2: Which HPLC column is recommended for separating DOP from co-eluting compounds?
While the C18 column is a standard choice for reversed-phase HPLC, resolving structurally similar phthalate isomers often requires alternative column chemistry. A Phenyl-Hexyl stationary phase frequently provides superior resolution. The phenyl groups in this phase offer alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which helps to enhance the separation of these isomers. For particularly challenging separations, columns with smaller particle sizes (e.g., 1.8 µm) can increase efficiency and improve resolution.
Q3: How can the mobile phase be optimized to improve the resolution of DOP and its co-eluting partners?
Mobile phase optimization is a critical step for enhancing the separation of co-eluting compounds. Key strategies include:
-
Solvent Selection: The most common mobile phases are mixtures of water with acetonitrile or methanol. Acetonitrile is often preferred as it can provide better resolution and generates lower backpressure.
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, is highly effective for separating complex mixtures of phthalates with a wide range of polarities. By gradually increasing the organic solvent concentration, resolution between closely eluting compounds can be significantly improved.
-
pH Control: Adjusting the pH of the aqueous portion of the mobile phase can be crucial, especially if dealing with ionizable analytes, as it affects their retention and peak shape.
-
Ternary Gradients: Using a combination of two organic solvents (e.g., acetonitrile and methanol) with water in a ternary gradient can sometimes provide the best separation by fine-tuning the selectivity.
Q4: What is the typical elution order for phthalates in reversed-phase HPLC?
In reversed-phase HPLC, compounds elute in order of decreasing polarity (or increasing hydrophobicity). Phthalate polarity generally decreases as the length of the alkyl chain increases. Consequently, smaller, more polar phthalates elute earlier than larger, less polar ones.
A general elution order is as follows:
-
Dimethyl phthalate (DMP)
-
Diethyl phthalate (DEP)
-
Dipropyl phthalate (DPP)
-
Dibutyl phthalate (DBP)
-
Benzylbutyl phthalate (BBP)
-
bis(2-Ethylhexyl) phthalate (DEHP)
-
Di-n-octyl phthalate (DNOP)
Q5: Can column temperature be adjusted to resolve co-eluting peaks?
Yes, adjusting the column temperature can be an effective tool for improving separation. Temperature changes can alter the selectivity of the separation by affecting the interactions between the analytes and the stationary phase. Experimenting with temperatures in the range of 30-50°C is recommended to find the optimal condition for a specific co-elution problem. Increasing temperature can also decrease mobile phase viscosity, which may lead to sharper peaks and better efficiency.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Co-elution
Symptoms:
-
Peaks are not baseline separated.
-
Two or more analytes elute as a single, broad, or shouldered peak.
-
Inconsistent peak integration leads to inaccurate quantification.
This workflow provides a systematic approach to diagnosing and resolving poor peak resolution and co-elution.
Caption: A logical workflow for troubleshooting poor resolution of phthalate isomers.
Issue 2: Asymmetrical Peaks (Tailing or Fronting)
Symptoms:
-
Peak Tailing: The back half of the peak is wider than the front half. This is often caused by secondary interactions (e.g., silanol interactions with basic compounds), column contamination, or extra-column volume.
-
Peak Fronting: The front half of the peak is wider than the back half. This is typically a sign of sample overload or a sample solvent that is much stronger than the mobile phase.
This diagram helps differentiate the causes of peak tailing and fronting and suggests corrective actions.
Caption: A guide to diagnosing and fixing asymmetrical HPLC peaks.
Data Presentation: HPLC Column and Method Parameters
For easy comparison, the following tables summarize typical column chemistries and an example HPLC gradient method for phthalate analysis.
Table 1: Comparison of HPLC Columns for Phthalate Analysis
| Stationary Phase | Particle Size (µm) | Key Advantages | Common Applications |
| C18 (ODS) | 1.8 - 5 | General purpose, good for a wide range of phthalates. | Routine analysis of common phthalates (DMP, DEP, DBP, DEHP). |
| Phenyl-Hexyl | 1.8 - 3.5 | Provides alternative selectivity through π-π interactions, superior for resolving isomers. | Separation of DEHP, DNOP, DINP, and DIDP. |
| C8 | 3 - 5 | Less retentive than C18, may offer different selectivity. | Can improve resolution between DINP and DIDP with gradient elution. |
| Inert Surface | 2.7 | Minimizes secondary interactions with metal-sensitive analytes, improving peak shape. | Analysis of compounds prone to tailing, like phthalic acid. |
Table 2: Example HPLC Gradient Method for Phthalate Separation
This method is a representative example and may require optimization for specific applications.
| Parameter | Value |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 95% B15-20 min: 95% B20-22 min: 95% to 60% B22-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 226 nm or 230 nm |
| Injection Vol. | 10 µL |
Experimental Protocols
Protocol 1: Sample Preparation for Phthalate Analysis from Plastic Matrix
This protocol describes a common method for extracting phthalates from a polymer sample, such as PVC, for subsequent HPLC analysis.
Materials:
-
Plastic sample
-
Tetrahydrofuran (THF)
-
Methanol (HPLC Grade)
-
0.45 µm PTFE or Regenerated Cellulose Syringe Filters
-
Glass vials
Procedure:
-
Weigh approximately 0.05 g of the crushed plastic sample into a clean glass vial.
-
Add 5 mL of THF to dissolve the sample. Vortex or sonicate briefly to ensure complete dissolution.
-
Precipitate the polymer by adding 10 mL of methanol to the solution.
-
Cool the mixture for at least 1 hour to allow the polymer to fully precipitate and settle.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase to avoid peak distortion.
Protocol 2: Preparation of Calibration Standards
Accurate quantification requires the preparation of a calibration curve using standard solutions.
Materials:
-
Certified reference standards of DOP and other relevant phthalates.
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution for each phthalate by dissolving a known amount of the standard in methanol or acetonitrile.
-
Working Stock Solution (e.g., 50 µg/mL): Create a mixed working stock solution by diluting the primary stocks. For example, dilute 50 µL of each 1000 µg/mL primary stock to 1 mL with a methanol/water solution (e.g., 3:1 v/v).
-
Calibration Standards: Prepare a series of at least five working standard solutions by serially diluting the working stock solution. Common concentration ranges are 0.05 to 10 µg/mL. Ensure the final diluent is compatible with the initial mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Dioctyl Phthalate Extraction Methods
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the reproducibility of dioctyl phthalate (DOP) extraction methods.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and analysis of this compound and other common phthalates.
Issue 1: High Background Levels of this compound in Blanks
-
Question: My blank runs show significant this compound (DOP) or other phthalate peaks. What are the potential sources of this contamination, and how can I minimize them?
-
Answer: Phthalate contamination in blank samples is a frequent challenge due to their widespread presence in laboratory environments.[1] Potential sources include:
-
Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from building materials, furniture, and equipment.[2] These particles can settle on surfaces and contaminate samples.
-
Solvents and Reagents: Even high-purity solvents may contain trace amounts of phthalates.[1][2] Water from purification systems can also be a source if plastic tubing is used.[2]
-
Laboratory Consumables: Many common laboratory items made of plastic can leach phthalates. Significant sources include pipette tips, plastic vials, tubing (especially PVC), and disposable gloves (vinyl gloves are a major source).
-
Glassware: Improperly cleaned glassware can introduce phthalate contamination from previous experiments or cleaning agents.
-
Instrumentation: Phthalates can leach from plastic components within analytical instruments, such as solvent lines, seals, and pump components.
Troubleshooting Steps:
-
Solvent and Reagent Check: Run a blank analysis of your solvents to check for contamination. Consider purifying solvents by passing them through activated aluminum oxide.
-
Glassware Cleaning: Thoroughly clean all glassware with a solvent rinse and, if possible, bake at a high temperature (e.g., 400°C for 1-2 hours). Avoid leaving glassware open to the air.
-
Minimize Plastic Use: Whenever possible, replace plastic materials with glassware. If plasticware is necessary, prefer polypropylene (PP) or polyethylene (PE) over PVC and pre-rinse it with a phthalate-free solvent.
-
Glove Selection: Use nitrile or latex gloves instead of polyvinyl chloride (PVC) or vinyl gloves, as the latter can contain high levels of phthalate plasticizers.
-
Procedural Blanks: Always include a method blank in your analytical sequence to monitor for contamination introduced during the sample preparation process.
-
Issue 2: Low and Inconsistent Recovery of this compound
-
Question: I am experiencing poor and variable recovery of this compound. What are the common causes and how can I improve it?
-
Answer: Poor recovery of high molecular weight phthalates like DOP is often related to several factors during sample preparation:
-
Incomplete Extraction: Due to its hydrophobicity, DOP can be difficult to fully extract from complex matrices, especially those with high fat or polymer content. The choice of extraction solvent and technique is crucial.
-
Adsorption to Surfaces: Phthalates are known to adsorb to both glass and plastic surfaces, which can lead to significant analyte loss, particularly at low concentrations.
-
Suboptimal Extraction Parameters: Incorrect solvent polarity, pH, or temperature during extraction can significantly impact recovery rates.
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analytical measurement, leading to signal suppression in techniques like LC-MS/MS.
Troubleshooting Steps:
-
Optimize Extraction Method: For solid samples like plastics, consider methods like ultrasonic extraction, which can offer better recoveries than dissolution-precipitation methods that may retain phthalates during precipitation.
-
Solvent Selection: Ensure the extraction solvent is appropriate for your matrix and DOP. For liquid-liquid extractions, optimize the solvent to selectively partition DOP.
-
Solid-Phase Extraction (SPE) Optimization:
-
Sorbent Choice: Use a sorbent suitable for hydrophobic compounds, such as C18 or Hydrophilic-Lipophilic Balanced (HLB) sorbents.
-
Conditioning and Equilibration: Properly wet the sorbent (e.g., with methanol) and then equilibrate it with a solution that matches the sample's matrix.
-
Sample Loading: Use a slow and steady flow rate to ensure adequate interaction between the analyte and the sorbent.
-
Elution: Use a strong enough solvent (e.g., acetonitrile, acetone, hexane) to fully desorb the analyte. Multiple, small-volume elutions can be more effective.
-
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) for DOP. This can help compensate for matrix effects and losses during sample preparation, improving reproducibility.
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
-
Question: I'm observing ion suppression or enhancement in my LC-MS/MS analysis of this compound. How can I mitigate these matrix effects?
-
Answer: Matrix effects, such as ion suppression or enhancement, are common in LC-MS/MS analysis and can lead to inaccurate quantification. This occurs when co-eluting molecules from the sample matrix compete with the analyte for ionization.
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is often the most effective method. A SIL-IS for DOP will co-elute and experience similar ionization effects. By monitoring the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively retain DOP while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DOP, leaving interferences in the original sample matrix.
-
-
Chromatographic Separation: Enhance the separation of DOP from co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.
-
Column Selection: Experiment with different column chemistries to alter selectivity.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which phthalates are most commonly found as background contaminants?
-
A1: The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) due to their extensive use as plasticizers in a wide variety of common plastics. Other commonly found phthalates include Diisobutyl phthalate (DiBP), Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP).
-
-
Q2: Can my choice of laboratory gloves contribute to phthalate contamination?
-
A2: Yes, disposable gloves can be a significant source of phthalate contamination. Polyvinyl chloride (PVC) or vinyl gloves are a major source as they can contain high percentages of phthalate plasticizers that can easily leach. Nitrile and latex gloves generally contain much lower or negligible amounts of phthalates and are a safer choice for trace-level phthalate analysis.
-
-
Q3: What is a suitable extraction method for DOP from PVC plastics?
-
A3: A common method involves dissolving the PVC sample in tetrahydrofuran (THF), followed by the precipitation of the polymer with a non-solvent like hexane. The resulting solution, containing the extracted phthalates, is then filtered and analyzed. Ultrasonic extraction with a suitable solvent is also a rapid and efficient alternative.
-
-
Q4: How can I confirm that my extraction method is efficient?
-
A4: To validate your extraction method, you can analyze a certified reference material (CRM) with a matrix similar to your samples. Alternatively, you can perform spike and recovery experiments by adding a known amount of DOP to a blank matrix and calculating the percentage recovered after extraction.
-
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Matrix | Analytes | Recovery (%) | RSD (%) | Reference |
| Ultrasonic Extraction | Polypropylene (CRM) & PVC | 6 Phthalates | >80 | - | |
| Dissolution Method | Polypropylene (CRM) & PVC | 6 Phthalates | Lower than ultrasonic | Inconsistent | |
| Soxhlet Extraction | Polypropylene (CRM) & PVC | 6 Phthalates | >80 (for 4 of 6 phthalates) | - | |
| UVA-DLLME | Hot Beverages | 7 Phthalates | 66.7 - 101.2 | <11.1 | |
| Automated SPE (Disk) | Drinking Water | 6 Phthalates | 73.1 - 99.8 | 3.0 - 9.1 | |
| Solvent Extraction with Polymer Dissolution | Medical Infusion Sets | 8 Plasticizers | 91.8 - 122 | 1.8 - 17.8 |
Experimental Protocols
1. Ultrasonic Extraction of DOP from PVC Plastic (Adapted from)
-
Sample Preparation: Cut the PVC sample into small pieces (no larger than 2 mm).
-
Weighing: Accurately weigh approximately 0.5 g of the cut sample into a glass vial.
-
Solvent Addition: Add 10 mL of a suitable solvent (e.g., toluene or a mixture of acetone and hexane).
-
Internal Standard: Add an appropriate internal standard.
-
Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.
-
Analysis: The extract is now ready for GC-MS or LC-MS/MS analysis.
2. Standard Operating Procedure for Phthalate Extraction from Polymers (Based on CPSC-CH-C1001-09.3/4)
-
Sample Preparation: Weigh a 50 mg sample of the polymer into a sealable glass vial.
-
Dissolution: Add 5 mL of tetrahydrofuran (THF) to the sample.
-
Mixing: Shake or stir the sample for at least 30 minutes to complete dissolution. Sonication may be used to expedite this process.
-
Precipitation: Precipitate the PVC polymer by adding 10 mL of hexane for every 5 mL of THF used.
-
Settling: Shake and allow at least 5 minutes for the polymer to settle.
-
Filtration: Filter the THF/hexane solution through a 0.45 µm PTFE filter, collecting the filtrate.
-
Dilution & Analysis: An aliquot of the filtered solution is then diluted, an internal standard is added, and the sample is analyzed by GC-MS.
Visualizations
Caption: A generalized experimental workflow for DOP extraction.
Caption: A logical workflow for troubleshooting low DOP recovery.
References
Technical Support Center: Troubleshooting Dioctyl Phthalate (DOP) Analysis
Welcome to the technical support center for the analysis of dioctyl phthalate (DOP) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance your analytical workflows and address challenges related to low analyte recovery.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction and quantification of DOP, offering solutions and preventative measures in a direct question-and-answer format.
Q1: What are the most common causes of poor or inconsistent recovery for this compound?
A1: Poor recovery of DOP is often linked to several key factors during sample preparation.[1] Due to its hydrophobic nature and low volatility, it can be challenging to fully extract from complex matrices, especially those with high fat or polymer content.[1]
Key causes include:
-
Incomplete Extraction: The chosen solvent or extraction technique may not be efficient enough to remove DOP from the sample matrix.[1] The selection of an appropriate extraction solvent is critical.[2]
-
Adsorption to Surfaces: Phthalates are known to adsorb to both glass and plastic surfaces, which can lead to significant analyte loss, particularly at low concentrations.[1]
-
Matrix Effects: Co-extracted substances from the sample can interfere with the analytical measurement, leading to signal suppression in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyte Degradation: Although DOP has good heat and UV stability, certain experimental conditions, such as exposure to harsh chemicals or extreme temperatures during sample workup, can potentially lead to degradation.
Q2: I am observing low and erratic recoveries with my Solid-Phase Extraction (SPE) method. What should I check?
A2: Inconsistent results in SPE are a common issue when working with hydrophobic compounds like DOP. A step-by-step troubleshooting approach is recommended.
-
Sorbent Selection: Ensure the sorbent is appropriate. For a hydrophobic compound like DOP, C18 or Hydrophilic-Lipophilic Balanced (HLB) sorbents are common choices.
-
Cartridge Conditioning: Inadequate conditioning of the SPE cartridge can lead to poor retention and breakthrough of the analyte. The sorbent must be properly wetted (activated) with a solvent like methanol, followed by an equilibration step with a solution that matches the sample's matrix.
-
Sample Loading: The flow rate during sample loading is critical. A slow, consistent flow rate ensures sufficient interaction time between DOP and the sorbent.
-
Washing Step: The wash solvent may be too strong, causing it to elute the target analyte along with the interferences. Conversely, an insufficient wash may leave matrix components that interfere with the final analysis.
-
Elution Step: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent. Ensure the solvent is appropriate and the volume is sufficient for complete elution. Acidifying the elution solvent can sometimes improve recovery by breaking interactions between the analyte and the sorbent.
Q3: My procedural blanks show significant phthalate contamination. What are the common sources and how can I minimize them?
A3: Phthalate contamination is a pervasive issue in laboratory environments. Common sources include plastic lab consumables (pipette tips, filters, tubes), solvents, and even laboratory air.
To minimize contamination:
-
Glassware: Use glass or stainless steel labware exclusively. Avoid all plastic materials unless they are certified to be phthalate-free.
-
Cleaning Procedures: Meticulously clean all glassware. A common procedure is to soak glassware in an alkaline solution, rinse with purified water and then methanol, and finally bake at a high temperature (e.g., 450°C) overnight.
-
Solvents: Use high-purity, phthalate-free grade solvents. It is good practice to pre-screen new solvent batches for phthalate contamination.
-
Laboratory Environment: Work in a well-ventilated area or a fume hood to minimize contamination from semi-volatile phthalates present in the lab air.
Q4: What are matrix effects, and how can I identify and mitigate them?
A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, causing either ion suppression (signal decrease) or ion enhancement (signal increase). This can lead to inaccurate quantification.
To mitigate matrix effects:
-
Improve Sample Cleanup: The most effective method is to remove interfering matrix components before analysis using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Adjusting the chromatographic method (e.g., mobile phase gradient, column chemistry) can help separate the analyte from interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DOP will co-elute and experience similar matrix effects. By using the ratio of the analyte to the internal standard, these effects can be compensated for, leading to more accurate results.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is as similar as possible to your samples. This ensures that the standards and samples experience the same matrix effects.
Troubleshooting Workflow and Diagrams
The following diagrams illustrate key troubleshooting workflows and concepts.
Caption: General troubleshooting workflow for low this compound recovery.
Caption: Common pitfalls in a Solid-Phase Extraction (SPE) workflow.
Caption: The impact of matrix effects on analyte signal in mass spectrometry.
Data on Extraction Methods
The choice of extraction method and solvent significantly impacts recovery. The optimal choice depends on the specific matrix being analyzed.
| Matrix Type | Extraction Method | Solvent(s) | Typical Recovery Range (%) | Reference(s) |
| Soil / Sediment | Microwave-Assisted Extraction | Acetonitrile | 84 - 115 | |
| Soil / Sediment | Ultrasonic-Assisted Extraction | n-Hexane / Acetone (1:1) | 78 - 117 | |
| Water | Solid-Phase Extraction (SPE) | C18 or HLB Cartridge | 97 - 109 | |
| Water | Liquid-Liquid Extraction (LLE) | n-Hexane | Variable, depends on sample | |
| Polymer (PVC) | Sonication-Assisted Extraction | Toluene / Dichloromethane | 79.2 - 91.1 | |
| Medical Infusion Sets | Solvent Extraction with Polymer Dissolution | Dichloromethane or Hexane/Acetonitrile | 91.8 - 122 |
Key Experimental Protocols
Below are detailed methodologies for common extraction techniques used for DOP analysis.
Protocol 1: Ultrasonic-Assisted Extraction (for Soil & Sediment)
This protocol is a general method for extracting DOP from solid matrices like soil or sediment.
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample by grinding.
-
Extraction:
-
Weigh approximately 5 grams of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Carefully decant the supernatant into a clean glass collection tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times with fresh solvent, combining all the supernatants.
-
Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 1 mL of hexane) for cleanup or direct analysis.
Protocol 2: Solid-Phase Extraction (for Aqueous Samples)
This protocol provides a general cleanup procedure for removing polar interferences from aqueous samples or organic solvent extracts.
-
Cartridge Conditioning:
-
Pass 5 mL of a suitable organic solvent (e.g., ethyl acetate) through a silica gel or C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Pass 5 mL of a less polar solvent (e.g., n-hexane) through the cartridge. Do not allow the cartridge to go dry between steps.
-
-
Sample Loading:
-
If starting with an aqueous sample, acidify it to a pH of approximately 6.
-
Load the sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
-
Washing: Pass a specific volume of a weak solvent through the cartridge to wash away interfering compounds without eluting the DOP. The choice of solvent depends on the matrix.
-
Elution: Elute the retained DOP from the cartridge with an appropriate solvent or solvent mixture (e.g., 10 mL of a 70:30 v/v mixture of n-hexane and ethyl acetate).
-
Final Preparation: Evaporate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis by GC-MS or LC-MS.
Protocol 3: Liquid-Liquid Extraction (LLE) (for Aqueous Samples)
This protocol is a classic method for extracting DOP from aqueous matrices like water or plasma.
-
Sample Preparation: Acidify the aqueous sample (e.g., urine, plasma) to a pH of approximately 6.
-
Extraction:
-
Place 5 mL of the prepared sample into a glass separatory funnel.
-
Add 10 mL of n-hexane (or another suitable water-immiscible solvent).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer containing the extracted DOP.
-
Drying & Concentration: Dry the organic extract with anhydrous sodium sulfate, then concentrate it under a gentle stream of nitrogen before analysis.
References
Technical Support Center: Optimizing Derivatization of Dioctyl Phthalate (DOP) Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of dioctyl phthalate (DOP) metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization and analysis of DOP metabolites.
| Problem | Possible Causes | Solutions & Recommendations |
| No or Low Peak Intensity of Silylated Metabolites | Incomplete Derivatization Reaction: Silylating agents are highly sensitive to moisture. The presence of water in the sample or solvents will consume the reagent.[1] Reaction time or temperature may be insufficient. | Ensure Anhydrous Conditions: Thoroughly dry all samples, solvents, and glassware before the reaction. Lyophilization is an effective method for drying biological samples.[1] Optimize Reaction Conditions: Increase the reaction temperature (a common starting point is 60-70°C) or extend the reaction time (typically 30-60 minutes).[2] Use a Catalyst: Add a catalyst like 1% Trimethylchlorosilane (TMCS) to the silylating reagent (e.g., BSTFA) to enhance the derivatization of the carboxylic acid group in the phthalate monoesters.[3] Increase Reagent Concentration: Use an excess of the silylating reagent, with a recommended molar ratio of at least 2:1 of the reagent to the active hydrogens in the sample.[3] |
| Peak Tailing for Silylated Metabolites | Active Sites in the GC System: Polar phthalate metabolites can interact with active silanol groups in the GC inlet liner or on the column, leading to poor peak shape. Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak tailing. | Use Deactivated Liners and Columns: Employ high-quality, deactivated inlet liners and GC columns specifically designed for trace analysis. Perform Inlet Maintenance: Regularly clean the GC inlet and replace the liner and septum. Column Trimming: Trim 10-20 cm from the front of the GC column to remove accumulated contaminants. |
| Presence of Multiple Peaks for a Single Metabolite | Formation of Multiple Derivatives: In some cases, silylation can result in the formation of more than one derivative product for a single analyte, especially with complex molecules. Thermal Degradation: Phthalate monoesters can be thermally unstable and may degrade in a hot GC inlet, leading to the appearance of degradation products. | Optimize Derivatization: Ensure the reaction goes to completion to favor the formation of a single, stable derivative. Optimize GC Inlet Temperature: Lower the injector temperature to minimize thermal degradation. An injector temperature of 190°C has been shown to be effective for underivatized phthalate monoesters and can be a good starting point for derivatized ones as well. |
| Interference from Derivatization Reagent Byproducts | Co-elution of Byproducts: The byproducts of the silylation reaction can sometimes co-elute with the target analytes, causing interference. | Choose a More Volatile Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is more volatile than BSTFA, and its byproducts tend to elute with the solvent front. Post-Derivatization Cleanup: A base treatment followed by liquid-liquid extraction can be used to remove excess BSTFA and its byproducts without degrading the silylated analytes. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound metabolites?
A1: The primary metabolites of this compound, such as mono-(2-ethylhexyl) phthalate (MEHP), contain a polar carboxylic acid group. This polarity makes them less volatile and prone to interacting with active sites in the GC system, which can lead to poor chromatographic performance, including peak tailing and low sensitivity. Derivatization, typically through silylation, replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the metabolites, resulting in improved peak shape and detectability.
Q2: What are the most common silylating reagents for DOP metabolites, and how do I choose between them?
A2: The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). BSTFA is a strong silylating agent suitable for a wide range of compounds, including the carboxylic acids found in phthalate metabolites. MSTFA is considered one of the most volatile and powerful silylating agents, and its byproducts are also highly volatile, which can reduce chromatographic interference. The choice between them may depend on the specific analytical requirements and potential for interference. For sterically hindered compounds, BSTFA may be more effective.
Q3: How critical is the removal of water from my samples before derivatization?
A3: It is absolutely critical. Silylating reagents are highly reactive towards water. Any moisture present in your sample or solvents will be preferentially silylated, consuming the reagent and leading to incomplete or no derivatization of your target DOP metabolites. This will result in low or no signal for your analytes of interest. Therefore, ensuring anhydrous conditions is a crucial step for successful derivatization.
Q4: Can I analyze DOP metabolites by GC-MS without derivatization?
A4: While derivatization is the standard approach, some methods have been developed for the analysis of underivatized phthalate monoesters by GC-MS. These methods often require careful optimization of injection parameters, such as using a lower inlet temperature (e.g., 190°C) and a high-pressure injection to minimize thermal degradation and improve peak shape. However, for robust and sensitive analysis, derivatization is generally recommended.
Q5: My DOP metabolites are likely present in biological samples as glucuronide conjugates. How should I prepare my samples?
A5: For biological samples like urine, where metabolites are often conjugated with glucuronic acid, an enzymatic hydrolysis step is necessary before extraction and derivatization. This is typically done using a β-glucuronidase enzyme to cleave the glucuronide conjugate and release the free metabolite. The pH and temperature of the hydrolysis reaction should be optimized for the specific enzyme used.
Data Presentation
Table 1: Comparison of Common Silylating Reagents for DOP Metabolite Derivatization
| Reagent | Abbreviation | Key Characteristics | Byproducts | Considerations |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong silylating agent, reacts effectively with carboxylic acids. | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide. Volatile, but can sometimes interfere with early eluting peaks. | Good for sterically hindered compounds. May require a catalyst (e.g., 1% TMCS) for optimal performance. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the strongest and most volatile silylating agents. | N-methyl-trifluoroacetamide. Highly volatile and less likely to cause chromatographic interference. | Excellent for general use and when byproduct interference is a concern. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. | N-methyltrifluoroacetamide. | TBDMS derivatives are less susceptible to hydrolysis but the reagent is bulkier and may be less effective for sterically hindered metabolites. |
Table 2: Typical GC-MS Parameters for Silylated DOP Metabolite Analysis
| Parameter | Setting | Rationale |
| GC Column | HP-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar or low-polarity column is suitable for the separation of the relatively non-polar silylated derivatives. |
| Carrier Gas | Helium or Hydrogen | Provides good chromatographic efficiency. |
| Inlet Temperature | 250-280°C | Sufficient to ensure rapid and complete vaporization of the silylated derivatives. |
| Injection Mode | Splitless | To maximize the transfer of trace-level analytes onto the column for improved sensitivity. |
| Oven Temperature Program | Initial temp: 70°C (hold 2 min), Ramp: 20°C/min to 270°C (hold 1 min), then 5°C/min to 300°C (hold 6 min) | A temperature ramp allows for the separation of metabolites with different volatilities. This is an example program and should be optimized for the specific analytes and column. |
| MS Source Temperature | 230°C | Standard temperature for electron ionization. |
| MS Quadrupole Temperature | 150°C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring characteristic ions of the target silylated metabolites. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Conjugated DOP Metabolites in Urine
This protocol is a general guideline and should be optimized based on the specific enzyme and sample matrix.
-
Sample Preparation: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Aliquotting: Transfer 100 µL of urine into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate internal standard solution (e.g., isotopically labeled phthalate monoesters).
-
Buffer Addition: Add 150 µL of a suitable buffer, such as 1 M ammonium acetate buffer (pH 6.5).
-
Enzyme Addition: Add 30 µL of β-glucuronidase solution (prepared in the same buffer). The specific activity and amount of enzyme should be optimized.
-
Incubation: Mix the samples and incubate at 37°C for at least 3 hours in a shaking water bath to allow for complete hydrolysis of the glucuronide conjugates.
-
Extraction: After incubation, the free metabolites can be extracted from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Protocol 2: Silylation of DOP Metabolites using BSTFA
This protocol is a general guideline for silylation and should be performed in a fume hood.
-
Sample Drying: Ensure the extracted sample containing the DOP metabolites is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen. The absence of water is critical for the success of the reaction.
-
Reagent Addition: To the dry sample residue in a GC vial, add 50 µL of an appropriate solvent (e.g., anhydrous acetonitrile or pyridine) and 50 µL of BSTFA (with 1% TMCS as a catalyst).
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
Mandatory Visualization
Caption: Workflow of DOP metabolism and sample analysis.
Caption: Troubleshooting logic for derivatization issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dioctyl Phthalate in Food Packaging
The accurate determination of dioctyl phthalate (DOP), a common plasticizer, in food packaging materials is crucial for ensuring consumer safety and regulatory compliance. The migration of DOP from packaging into foodstuffs is a significant concern due to its potential endocrine-disrupting properties.[1] This guide provides a comparative overview of the most common analytical methods for DOP quantification, with a focus on validation parameters and experimental protocols tailored for researchers, scientists, and drug development professionals.
The two primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2] Both methods offer high sensitivity and selectivity, but the choice between them often depends on the specific sample matrix, required detection limits, and available instrumentation.[2]
Quantitative Performance: A Side-by-Side Comparison
Method validation is essential for ensuring the reliability and reproducibility of analytical data. Key performance indicators from various studies are summarized below to offer a quantitative comparison of analytical methods for the determination of phthalates, including DOP.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for Phthalate Analysis
| Parameter | Performance Characteristics | Reference |
| Linearity (r²) | ≥0.99 | [3] |
| Limit of Detection (LOD) | 0.33 mg/kg (solid samples), 3.3 µg/L (liquid samples) | [4] |
| Limit of Quantification (LOQ) | 1 mg/kg (solid samples), 10 µg/L (liquid samples), 54.1 to 76.3 ng/g | |
| Recovery | 72.9 - 124.9%, 91.8 - 122% | |
| Precision (RSD) | <3.30%, 1.8 - 17.8% |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Method Performance for Phthalate Analysis
| Parameter | Performance Characteristics | Reference |
| Linearity (r²) | ≥0.999 | |
| Limit of Detection (LOD) | Typically in the low ng/mL range | |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | |
| Recovery | 82.5 - 101.4% | |
| Precision (RSD) | 0.4% - 7.4% (intraday), 0.6% - 7.8% (interday) |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both GC-MS and HPLC analysis of DOP in food packaging.
Protocol 1: GC-MS Analysis of this compound
This method provides high sensitivity and is suitable for the analysis of DOP in complex matrices.
1. Sample Preparation (Solvent Extraction):
-
Cut a representative portion of the food packaging material into small pieces.
-
Accurately weigh approximately 1 gram of the sample into a glass vial.
-
Add 10 mL of a suitable organic solvent such as n-hexane or chloroform.
-
Agitate the mixture using an ultrasonic bath for 30 minutes to ensure efficient extraction of DOP.
-
Centrifuge the mixture to separate the solid material.
-
Carefully transfer the supernatant (organic layer) to a clean tube for analysis.
2. Standard Preparation:
-
Prepare a stock solution of DOP in n-hexane at a concentration of 1000 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.
-
Column: A capillary column suitable for phthalate analysis (e.g., Rtx-440 or Rxi-XLB).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 320°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode. The characteristic ion for DOP is typically m/z 149.
4. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank samples, spiked samples, and standards to ensure no interference at the retention time of DOP.
-
Linearity: Determined by plotting the peak area against the concentration of the working standard solutions and performing a linear regression analysis.
-
Accuracy: Evaluated by spiking a blank matrix with a known concentration of DOP and calculating the percent recovery.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intraday) and on different days (interday).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: HPLC Analysis of this compound
HPLC is an excellent orthogonal method, particularly for complex matrices or when there are concerns about the thermal stability of analytes.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Extract DOP from the packaging material as described in the GC-MS sample preparation protocol.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interferences.
-
Elute the DOP with a suitable solvent like acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
2. Standard Preparation:
-
Prepare a stock solution of DOP in methanol or acetonitrile at a concentration of 1000 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
3. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 HPLC or equivalent.
-
Detector: UV or Diode-Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Phthalates can be detected at 230 nm.
-
Injection Volume: 20 µL.
4. Validation Parameters:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the GC-MS method, with data analysis based on the chromatographic peaks obtained from the HPLC system.
Visualizing the Validation Workflow
To visually represent the general process for validating an analytical method for DOP in food packaging, the following diagram has been generated.
Caption: Workflow for the validation of an analytical method for DOP in food packaging.
References
- 1. New standard test method to identify plasticizers | Food Packaging Forum [foodpackagingforum.org]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Measuring Dioctyl Phthalate: An Inter-Laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the measurement of dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP). Accurate quantification of this common plasticizer is critical for product safety, regulatory compliance, and research applications. While a comprehensive, publicly available inter-laboratory comparison study with extensive quantitative data specifically for DOP is not readily found, this guide synthesizes available data from proficiency testing schemes, standard analytical methods, and a notable inter-laboratory study on DEHP in environmental and biological samples.
Data Presentation: A Comparative Look at Analytical Performance
The primary analytical method for the determination of this compound is Gas Chromatography (GC) coupled with various detectors. The following table summarizes the key quality parameters for DOP testing, providing a baseline for laboratory performance.
Table 1: Key Quality Parameters for this compound (DOP) Testing
| Parameter | Specification | Analytical Method |
| Appearance | Transparent oily liquid without visible impurity | Visual Inspection |
| Purity (%) | ≥ 99.5 | Gas Chromatography (GC) |
| **Density (20°C, g/cm³) ** | 0.982 – 0.988 | Densitometry |
| Acidity (as Phthalic Acid, %) | ≤ 0.03 | Titration |
| Flash Point (°C) | ≥ 196 | Pensky-Martens Closed-Cup |
| Water Content (%) | ≤ 0.10 | Karl Fischer Titration |
| Volume Resistivity (Ω·m) | ≥ 1.0 x 10⁹ | Electrometer |
An inter-laboratory study on dialkyl phthalate esters, including DEHP (DOP), provides insight into the reproducibility of measurements across different laboratories. The results for DEHP in fish muscle (CARP-2 certified reference material) are presented below.[1][2]
Table 2: Inter-Laboratory Comparison of DEHP (DOP) Concentration in Fish Muscle (ng/g wet wt)
| Laboratory | Reported Concentration (ng/g) |
| Lab A | 1,550 ± 148 |
| Lab B | 1,410 ± 193 |
| Lab C | 1,380 ± 187 |
These results show a relatively good agreement between the participating laboratories, highlighting the robustness of the analytical methods when properly implemented.[1][2]
Experimental Protocols: A Step-by-Step Approach
A standardized methodology is crucial for achieving comparable and reliable results in the analysis of this compound. The following protocols are based on established methods, such as those from the U.S. Consumer Product Safety Commission (CPSC).[3]
Sample Preparation and Extraction
The general procedure involves dissolving the sample, precipitating any polymer matrix, and extracting the phthalates for analysis.
-
Sample Dissolution : A known weight of the sample (e.g., 50 mg of a powdered polymer) is dissolved in a suitable solvent, typically tetrahydrofuran (THF).
-
Polymer Precipitation : A non-solvent for the polymer, such as hexane, is added to the solution to precipitate the polymer matrix, leaving the phthalates in the solvent.
-
Filtration : The solution is filtered to remove the precipitated polymer. A 0.45 µm PTFE filter is commonly used.
-
Dilution : An aliquot of the filtered solution is diluted with a suitable solvent, like cyclohexane, to a concentration within the calibration range of the analytical instrument.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and powerful technique for the separation and quantification of phthalates due to its high sensitivity and specificity.
Typical GC-MS Conditions:
-
Column : A capillary column, such as an HP-5 or DB-1 (30 m x 0.32 mm x 0.25 µm), is often used.
-
Carrier Gas : High-purity nitrogen or helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Injection : A split/splitless inlet is typically used. The injection volume is usually 1 µL.
-
Oven Temperature Program : A programmed temperature ramp is employed to separate the different phthalates. For example, starting at 100°C, holding for 1 minute, then ramping to 300°C at 15°C/min, and holding for 5 minutes.
-
Mass Spectrometer : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Quality Control
To ensure the accuracy and reliability of the results, a robust quality control process is essential. This includes:
-
Laboratory Reagent Blank (LRB) : An aliquot of the solvents used in the procedure is analyzed to check for contamination.
-
Calibration Standards : A series of standards with known concentrations of DOP are analyzed to create a calibration curve.
-
Quality Control Sample (QCS) : A certified reference material (CRM) with a known concentration of DOP is analyzed to verify the accuracy of the measurement.
-
Internal Standard : An internal standard, such as benzyl benzoate (BB), is added to all samples and standards to correct for variations in injection volume and instrument response.
Visualizing the Workflow
The following diagrams illustrate the key processes in the inter-laboratory measurement of this compound.
Caption: Experimental workflow for DOP analysis.
Caption: Logic of an inter-laboratory comparison study.
References
A Comparative Toxicological Guide to Dioctyl Phthalate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The plasticizer dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), has been a widely used component in plastics for decades. However, mounting concerns over its potential adverse health effects have spurred the development and adoption of alternative plasticizers. This guide provides an objective comparison of the toxicological profiles of DOP and its common alternatives, including diisononyl phthalate (DINP), dioctyl adipate (DOA), and dioctyl terephthalate (DOTP). The information presented is supported by experimental data to aid in informed decision-making for product formulation and development.
Quantitative Toxicological Data
The following table summarizes key toxicological data for DOP and its alternatives, offering a comparative overview of their relative toxicities across various endpoints.
| Compound | Chemical Class | Oral LD50 (rat, mg/kg) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Toxicological Endpoints |
| This compound (DOP/DEHP) | Phthalate | >3200[1] | 4.8[1] | 11[1] | Reproductive and developmental toxicity, liver toxicity[1][2] |
| Diisononyl Phthalate (DINP) | Phthalate | >5000 | 15 | - | Liver toxicity |
| Dioctyl Adipate (DOA) | Adipate | ~9100 | Not readily available | Not readily available | Low acute toxicity; potential for reproductive and developmental effects at high doses |
| Dioctyl Terephthalate (DOTP) | Terephthalate | >5000 | Not readily available | Not readily available | Low acute toxicity; considered safer than ortho-phthalates |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. Below are protocols for two common in vitro assays used to assess the toxicity of plasticizers.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours in an incubator.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., DOP and its alternatives) for a specified period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well and incubate the plate at 37°C for 3 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 1% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Luciferase Reporter Gene Assay for Androgen Receptor Antagonism
This assay is used to determine if a chemical can interfere with the normal function of the androgen receptor.
Principle: A mammalian cell line is engineered to express the androgen receptor and a luciferase reporter gene. When an androgen binds to the receptor, it activates the transcription of the luciferase gene, producing light. A test compound with anti-androgenic activity will inhibit this light production.
Protocol:
-
Cell Culture: Culture a stable cell line containing the androgen receptor and a luciferase reporter construct in an appropriate medium.
-
Compound and Agonist Co-exposure: Expose the cells to a known androgen receptor agonist (e.g., dihydrotestosterone) in the presence and absence of the test compound for 24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Activity Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: A significant decrease in luciferase activity in the presence of the test compound indicates anti-androgenic activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Metabolic Pathway of this compound (DOP).
The metabolic pathway of DOP involves a two-phase process. In Phase I, DOP is hydrolyzed to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), which can then undergo further oxidation. In Phase II, these metabolites are conjugated, typically with glucuronic acid, to form more water-soluble compounds that are readily excreted in the urine.
Phthalate Interference with Androgen Receptor Signaling.
Certain phthalates can act as endocrine disruptors by interfering with the androgen signaling pathway. They can compete with natural androgens for binding to the androgen receptor, thereby inhibiting the receptor's activation and the subsequent transcription of androgen-responsive genes. This disruption can lead to adverse effects on male reproductive development and function.
Experimental Workflow for In Vitro Cytotoxicity Testing.
This workflow outlines the key steps involved in assessing the cytotoxicity of chemical compounds using an in vitro cell-based assay such as the MTT assay. The process involves cell culture, exposure to the test substance, and a quantitative measurement of cell viability.
Conclusion
The data presented in this guide indicate that while alternatives to DOP generally exhibit lower acute toxicity, they are not entirely devoid of biological activity. For instance, DINP has been associated with liver toxicity, although at higher doses than DOP. DOTP is often considered a safer alternative due to its different chemical structure (a para-phthalate versus the ortho-phthalate structure of DOP and DINP), which is suggested to reduce its biological activity. DOA is characterized by low acute toxicity.
It is crucial for researchers and drug development professionals to consider the specific application and potential for human exposure when selecting a plasticizer. This guide provides a foundation for a comparative toxicological assessment, but further investigation into the specific endpoints of concern for a given product is always recommended. The provided experimental protocols and pathway diagrams offer a framework for conducting and understanding such assessments.
References
Validating Analytical Standards for Dioctyl Phthalate Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical standards and methodologies for the validation of dioctyl phthalate (DOP) isomers. Experimental data and detailed protocols are presented to assist in selecting the most appropriate approach for your research needs.
Introduction to this compound Isomers and Analytical Challenges
This compound (DOP) refers to a class of phthalate esters of phthalic acid with an eight-carbon alkyl chain. Common isomers include di-n-octyl phthalate (DNOP) and bis(2-ethylhexyl) phthalate (DEHP). These compounds are widely used as plasticizers to impart flexibility to polymers.[1] Due to their potential as endocrine disruptors, their presence in various materials, including those used in the pharmaceutical and food industries, is strictly regulated.[2]
The primary analytical challenge in DOP isomer analysis lies in their structural similarity, which can lead to co-elution and inaccurate quantification, especially in complex matrices.[3] High-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which exist as complex isomer mixtures, present even greater separation challenges.[3] This guide focuses on the two most prevalent analytical techniques for DOP isomer validation: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Comparison of Analytical Methods
The choice between GC-MS and HPLC-UV depends on factors such as the sample matrix, required sensitivity, and the specific isomers of interest.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of phthalates. The mass spectrometry detector provides structural information, aiding in the definitive identification of individual isomers.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique, particularly suitable for less volatile phthalates. It is readily available in most analytical laboratories.
The following sections provide a detailed comparison of these methods, including performance data and experimental protocols.
Performance Data for DOP Isomer Analysis
The following tables summarize typical performance data for the analysis of this compound isomers using GC-MS and HPLC-UV. These values can serve as a benchmark for method validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Di-n-octyl phthalate (DNOP) | bis(2-Ethylhexyl) phthalate (DEHP) |
| Retention Time (min) | ~29.83 - 33.33 | Varies depending on column and method |
| Method Detection Limit (MDL) | 49 ng/L | Varies |
| Quantification Limit (LOQ) | Typically in the low µg/L range | Typically in the low µg/L range |
| Linearity (r²) | ≥0.99 | ≥0.99 |
| Recovery (%) | 80-120% | 80-120% |
Data compiled from various sources, including EPA Method 8061A.
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data
| Parameter | Di-n-octyl phthalate (DNOP) | bis(2-Ethylhexyl) phthalate (DEHP) |
| Retention Time (min) | Varies depending on column and mobile phase | Varies depending on column and mobile phase |
| Limit of Quantification (LOQ) | <0.64 µg/mL | <0.64 µg/mL |
| Linearity (r²) | ≥0.999 | ≥0.999 |
| Recovery (%) | 94.8% - 99.6% | 94.8% - 99.6% |
Data based on a study of various phthalates in cosmetic products.
Experimental Workflows and Logical Relationships
The selection and validation of an analytical method for DOP isomers follow a logical progression. The diagrams below illustrate the general workflow for method validation and a decision-making process for choosing between GC-MS and HPLC-UV.
Caption: Workflow for validating an analytical method for DOP isomers.
Caption: Decision tree for selecting between GC-MS and HPLC-UV.
Experimental Protocols
The following are generalized protocols for the analysis of DOP isomers by GC-MS and HPLC-UV. These should be optimized based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol is based on methodologies similar to EPA Method 8061A.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5%-phenyl-95%-dimethylpolysiloxane capillary column is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 0.5 min.
-
Ramp 1: 5°C/min to 220°C.
-
Ramp 2: 3°C/min to 275°C, hold for 13 min.
-
-
MS Detector: Electron impact (EI) ionization mode. Monitor for characteristic ions of DOP isomers (e.g., m/z 149, 167, 279 for DEHP).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the target DOP isomers in a suitable solvent like acetone or hexane at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation:
-
Liquid Samples: Perform a liquid-liquid extraction with a suitable solvent like methylene chloride.
-
Solid Samples: Use solvent extraction (e.g., Soxhlet) with a solvent mixture such as methylene chloride/acetone (1:1).
-
3. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the response versus concentration. The correlation coefficient (r²) should be ≥0.99.
-
Accuracy: Spike a blank matrix with a known concentration of the standards and calculate the percent recovery.
-
Precision: Analyze replicate samples to determine the relative standard deviation (RSD).
-
LOD/LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response.
Protocol 2: HPLC-UV Analysis of this compound Isomers
This protocol is adapted from methods used for the analysis of phthalates in various consumer products.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size) is commonly used. For challenging isomer separations, a Phenyl-Hexyl column may provide better resolution.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water or a buffer like 5 mM potassium dihydrogen phosphate (KH2PO4).
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.
-
Detection Wavelength: Phthalates can be detected at 230 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the target DOP isomers in methanol or acetonitrile at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare working standards by diluting the stock solution in the mobile phase.
-
Sample Preparation:
-
Liquid Samples: May require dilution with the mobile phase and filtration through a 0.45 µm filter.
-
Solid Samples: Dissolve the sample in a suitable solvent like tetrahydrofuran (THF), precipitate the polymer with methanol, and filter the supernatant.
-
3. Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the GC-MS method, with data analysis based on the chromatographic peak areas obtained from the HPLC-UV system.
Conclusion
The validation of analytical standards for this compound isomers is crucial for ensuring product safety and regulatory compliance. Both GC-MS and HPLC-UV are powerful techniques for this purpose, each with its own advantages. GC-MS provides higher sensitivity and specificity, making it suitable for trace analysis and confirmatory identification. HPLC-UV is a robust and versatile method that is well-suited for routine quality control applications. The choice of method should be based on the specific analytical requirements, including the sample matrix, the isomers of interest, and the desired level of sensitivity. The protocols and performance data presented in this guide provide a solid foundation for developing and validating analytical methods for DOP isomers in a variety of applications.
References
Dioctyl Phthalate Migration: A Comparative Analysis Across Common Polymers
A comprehensive guide for researchers and drug development professionals on the migration of dioctyl phthalate (DOP) from Polyvinyl Chloride (PVC), Polyethylene (PE), and Polypropylene (PP). This report provides a comparative analysis based on experimental data, detailed testing protocols, and the influential factors governing the migration process.
The migration of plasticizers, such as this compound (DOP), from polymeric materials is a critical consideration in the fields of medical device manufacturing and pharmaceutical packaging. As a widely used plasticizer to impart flexibility to rigid polymers, DOP's potential to leach into contacting substances raises concerns regarding product safety and efficacy. This guide offers a comparative study of DOP migration from three commonly used polymers: Polyvinyl Chloride (PVC), Polyethylene (PE), and Polypropylene (PP), equipping researchers and professionals with the necessary data and protocols to make informed material selections.
Comparative Analysis of DOP Migration
The propensity of this compound (DOP) to migrate from a polymer matrix is significantly influenced by the nature of the polymer itself. Polyvinyl Chloride (PVC), being a polar polymer, exhibits a strong interaction with the polar ester groups of DOP, leading to high plasticizer uptake. However, this physical, non-covalent interaction also allows for a higher potential for migration compared to non-polar polyolefins like Polyethylene (PE) and Polypropylene (PP).
Generally, the migration of additives is greater from PP than from High-Density Polyethylene (HDPE). While specific quantitative data for DOP migration from PE and PP into fatty food simulants under conditions directly comparable to PVC is limited in publicly available literature, the overall trend suggests lower migration rates from these polyolefins. This is attributed to their non-polar nature and higher crystallinity, which restricts the movement of the plasticizer molecules.
Below is a summary of representative DOP migration data from PVC into a fatty food simulant, which serves as a benchmark for comparison.
| Polymer | Food Simulant | Temperature (°C) | Duration | Migration Level (mg/dm²) |
| PVC | Ground Meat (fatty food) | 4 | 7 days | 3.75[1] |
Note: Data for PE and PP under directly comparable conditions for DOP migration was not available in the reviewed literature. However, studies on overall migration suggest that PP may exhibit slightly higher migration of additives than PVC in some circumstances.
Factors Influencing this compound Migration
Several factors can influence the rate and extent of DOP migration from polymers. Understanding these is crucial for predicting material performance and ensuring product safety.
-
Temperature: Higher temperatures increase the kinetic energy of both the polymer chains and the DOP molecules, leading to a higher diffusion rate and consequently, increased migration.
-
Contact Medium: The nature of the substance in contact with the polymer plays a pivotal role. Fatty or lipophilic substances, such as oils and lipids, are excellent solvents for DOP, resulting in significantly higher migration compared to aqueous or dry media.
-
Time of Contact: As the duration of contact between the polymer and the surrounding medium increases, so does the extent of plasticizer migration, until equilibrium is reached.
-
Polymer Morphology: The crystallinity and density of the polymer can affect migration. More crystalline and denser polymer structures can hinder the diffusion of plasticizers.
-
Plasticizer Concentration: Higher initial concentrations of DOP within the polymer matrix can create a larger concentration gradient, driving a higher rate of migration.
Experimental Protocols for Migration Testing
Standardized testing methods are essential for the accurate and reproducible measurement of plasticizer migration. The following protocols are based on internationally recognized standards.
Determination of Plasticizer Migration by Solvent Extraction (ASTM D1239)
This method determines the weight loss of a plastic film after immersion in a specific chemical reagent.
Apparatus:
-
Analytical Balance (accurate to 0.1 mg)
-
Glass containers with lids
-
Forced-convection oven
-
Micrometer
Procedure:
-
Specimen Preparation: Cut at least three test specimens from the polymer sheet into 50 mm x 50 mm squares. Measure the thickness of each specimen.
-
Initial Weighing: Weigh each specimen to the nearest 0.1 mg.
-
Immersion: Place each specimen in a separate glass container and add 100 mL of the chosen test solvent (e.g., olive oil for fatty food simulation). Ensure the specimen is fully immersed.
-
Incubation: Seal the containers and place them in a forced-convection oven at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
Final Weighing: After incubation, remove the specimens from the solvent. Carefully wipe off excess solvent with a clean, soft cloth. For non-volatile solvents like olive oil, rinse the specimen with a volatile solvent (that does not dissolve the polymer) before drying and reweighing.
-
Calculation: Calculate the percentage weight loss for each specimen. The migration in mg/dm² can be calculated using the initial weight, final weight, and the surface area of the specimen.
Determination of Plasticizer Migration by Activated Carbon Method (ISO 177)
This method measures the loss of plasticizer from a plastic material when in contact with activated carbon under elevated temperatures.
Apparatus:
-
Forced-convection oven
-
Circular steel die (50 mm diameter)
-
Press
-
Activated carbon discs
-
Analytical Balance (accurate to 0.1 mg)
Procedure:
-
Specimen Preparation: Cut three circular test specimens of 50 mm diameter from the polymer sample.
-
Conditioning: Condition the specimens and activated carbon discs in a desiccator for 24 hours.
-
Initial Weighing: Weigh each specimen and a pair of activated carbon discs to the nearest 0.1 mg.
-
Assembly: Place the test specimen between two activated carbon discs, ensuring intimate contact.
-
Incubation: Place the assembly in a forced-convection oven at 70°C for 24 hours.
-
Final Weighing: After cooling in a desiccator, reweigh the test specimen and the activated carbon discs separately.
-
Calculation: The loss in mass of the test specimen and the gain in mass of the activated carbon discs are determined and reported.
Experimental Workflow and Analysis
The general workflow for a this compound migration study involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.
Caption: Experimental workflow for comparative DOP migration study.
Conclusion
The selection of a suitable polymer for medical devices and pharmaceutical packaging requires a thorough understanding of the potential for plasticizer migration. While PVC is a versatile and widely used material, its potential for higher DOP migration, especially into fatty substances, necessitates careful consideration. Polyethylene and polypropylene generally offer lower migration profiles for additives due to their chemical nature, although specific migration data for DOP is less prevalent.
Researchers and drug development professionals are encouraged to conduct specific migration studies based on the intended application and contact media, utilizing the standardized protocols outlined in this guide. This will ensure the development of safe and effective products that meet regulatory requirements and safeguard patient health.
References
A Comparative Guide to the Efficacy of Dioctyl Phthalate Versus Alternative Plasticizers at Low Temperatures
For researchers, scientists, and drug development professionals requiring materials that maintain flexibility and integrity in cold environments, the selection of an appropriate plasticizer is critical. This guide provides an objective comparison of the low-temperature performance of dioctyl phthalate (DOP), a traditional plasticizer, against two common alternatives: dioctyl terephthalate (DOTP) and dioctyl adipate (DOA). The information presented is supported by experimental data to aid in making informed material science decisions.
Low-Temperature Performance Comparison
The efficacy of a plasticizer at low temperatures is primarily determined by its ability to lower the glass transition temperature (Tg) of the polymer, thereby maintaining flexibility and resisting embrittlement. Dioctyl adipate (DOA) is particularly noted for its excellent cold resistance, enabling polymers to remain pliable at temperatures as low as -60°C.[1] Dioctyl terephthalate (DOTP) also demonstrates superior performance in cold conditions compared to this compound (DOP).[2][3]
The following table summarizes key quantitative data on the low-temperature performance of these plasticizers in Polyvinyl Chloride (PVC).
| Property | This compound (DOP) | Dioctyl Terephthalate (DOTP) | Dioctyl Adipate (DOA) | Test Standard |
| Glass Transition Temperature (Tg) | -37 °C | Lower than DOP | Significantly lowers Tg | DSC |
| Brittleness Temperature | -35 °C | -45 °C | Down to -70°C | ASTM D746 |
| Tensile Strength at low temp. | Decreases | Maintained better than DOP | Maintained | ASTM D638 |
| Elongation at Break at low temp. | Decreases significantly | Higher than DOP | Excellent | ASTM D638 |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies designed to evaluate the performance of plasticizers in polymers at low temperatures.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) of the plasticized PVC samples is determined using Differential Scanning Calorimetry (DSC).
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample (typically 5-10 mg) of the plasticized PVC is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled thermal cycle, which includes an initial heating ramp to erase any prior thermal history, followed by a controlled cooling ramp, and a final controlled heating ramp.
-
A common heating and cooling rate is 10°C/min.
-
The heat flow to the sample is monitored relative to an empty reference pan.
-
The glass transition is observed as a step change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
-
Brittleness Temperature by Impact (ASTM D746)
This test method determines the temperature at which plastics and elastomers exhibit brittle failure under specified impact conditions.
-
Apparatus: An impact tester capable of striking a specimen at a specified velocity, a temperature-controlled bath, and specimen clamps.
-
Procedure:
-
Cantilever-type test specimens of the plasticized PVC are prepared.
-
The specimens are clamped into a holder.
-
The holder is immersed in a heat-transfer medium maintained at a constant low temperature.
-
After a specified conditioning period, each specimen is struck by a controlled-speed impactor.
-
The specimens are then examined for any signs of fracture.
-
The test is repeated at progressively lower temperatures until 50% of the specimens fail. This temperature is reported as the brittleness temperature.
-
Tensile Properties of Plastics at Low Temperatures (ASTM D638)
This method is used to determine the tensile properties of plastics, which can be adapted for low-temperature conditions.
-
Apparatus: A universal testing machine with a low-temperature chamber, and an extensometer.
-
Procedure:
-
Dumbbell-shaped test specimens are prepared from the plasticized PVC.
-
The specimens are conditioned at the desired low temperature within the environmental chamber of the testing machine.
-
The specimen is mounted in the grips of the testing machine.
-
A constant rate of crosshead movement is applied to pull the specimen until it fractures.
-
The load and extension are continuously monitored.
-
From the resulting stress-strain curve, the tensile strength and elongation at break are determined.
-
Visualizing Plasticizer Selection and Testing
To further clarify the decision-making and experimental processes, the following diagrams are provided.
References
A Comparative Guide to the Long-Term Stability of DOP and Alternative Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable plasticizer is critical in the development of flexible polymer-based products, particularly in sensitive applications such as medical devices and drug delivery systems. The long-term stability of the plasticizer is a key determinant of the product's performance, safety, and shelf-life. This guide provides an objective comparison of the long-term stability of the conventional plasticizer Dioctyl Phthalate (DOP) against several of its common alternatives. The information herein is supported by experimental data and standardized testing protocols to aid in making informed material selection decisions.
Comparative Analysis of Long-Term Stability
The long-term stability of a plasticizer is evaluated based on several key performance indicators, including its resistance to thermal degradation, migration out of the polymer matrix, and degradation due to UV radiation and chemical exposure. The following table summarizes the performance of DOP in comparison to prominent alternatives such as Dioctyl Terephthalate (DOTP), 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH), Acetyl Tributyl Citrate (ATBC), Trioctyl Trimellitate (TOTM), and polymeric plasticizers.
| Parameter | DOP (this compound) | DOTP (Dioctyl Terephthalate) | DINCH (Diisononyl Cyclohexane-1,2-dicarboxylate) | ATBC (Acetyl Tributyl Citrate) | TOTM (Trioctyl Trimellitate) | Polymeric Plasticizers |
| Molecular Weight ( g/mol ) | ~390.56 | ~390.56 | ~424.7 | ~402.5 | ~546.8 | >1000 |
| Thermal Stability (TGA) | Good thermal stability.[1] | Excellent heat resistance.[2] | Good thermal stability. | Good thermal stability, comparable to DOP.[3] | Excellent high-temperature performance.[4] | Excellent thermal stability due to high molecular weight.[5] |
| Migration Resistance | Prone to migration and leaching. | Lower migration than DOP due to its linear structure. | Low migration rates, making it suitable for medical applications. | Lower migration than DOP, but can be volatile. | Very low migration due to higher molecular weight. | Excellent migration resistance due to physical entanglement within the polymer matrix. |
| Volatility (Weight Loss %) | Higher volatility compared to alternatives. | Lower volatility than DOP. | Low volatility. | Higher volatility compared to high molecular weight plasticizers. | Very low volatility. | Extremely low volatility. |
| UV Resistance | Susceptible to degradation, leading to yellowing. | Better UV resistance than DOP. | Good UV stability. | Can exhibit some yellowing upon UV exposure. | Good UV resistance. | Generally good UV resistance. |
| Chemical Resistance | Good resistance to dilute acids and alkalis, but susceptible to extraction by organic solvents. | Good chemical resistance. | Good chemical resistance. | Good chemical resistance. | Excellent resistance to extraction by oils and soaps. | Excellent chemical resistance. |
Experimental Protocols
The data presented in the comparative table is derived from standardized experimental methodologies designed to assess the long-term stability of plasticizers. Below are detailed protocols for key experiments.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the plasticizer and the plasticized polymer by measuring the weight loss as a function of temperature.
-
Methodology (based on ASTM E1131):
-
A small, known weight of the plasticized PVC sample (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature. Key data points include the onset temperature of decomposition and the temperature at 5% or 50% weight loss (T5% or T50%), which are used to compare the thermal stability of different formulations.
-
Migration Resistance Assessment
Migration resistance is a critical factor, especially for medical and food-contact applications. It is typically assessed through volatility and solvent extraction tests.
-
Volatility Test (based on ISO 176 - Activated Carbon Method):
-
Objective: To determine the mass loss of a plasticizer from a plastic compound due to evaporation at elevated temperatures.
-
A pre-weighed disc of the plasticized PVC sample is prepared.
-
The sample is placed in a container with activated carbon, ensuring no direct contact.
-
The container is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
After the test period, the sample is removed, cooled in a desiccator, and re-weighed.
-
The weight loss, expressed as a percentage of the initial plasticizer content, indicates the volatility.
-
-
Solvent Extraction Test (based on ASTM D1239):
-
Objective: To measure the resistance of the plasticizer to extraction by chemicals.
-
A pre-weighed sample of the plasticized PVC film is completely immersed in a specified solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.
-
The immersion is carried out for a defined period (e.g., 24 hours) at a controlled temperature.
-
After immersion, the sample is removed, gently wiped to remove excess solvent, and dried in an oven until a constant weight is achieved.
-
The sample is re-weighed, and the percentage of weight loss is calculated, which corresponds to the amount of plasticizer extracted.
-
UV Resistance Assessment: Accelerated Weathering
-
Objective: To simulate the long-term effects of sunlight exposure on the plasticized material in a shortened timeframe.
-
Methodology (based on ASTM G154 and ASTM D4459):
-
Samples of the plasticized PVC are placed in an accelerated weathering chamber equipped with fluorescent UV lamps.
-
The samples are exposed to cycles of UV radiation at a controlled temperature. Some cycles may also include condensation or water spray to simulate outdoor conditions.
-
The exposure can last for hundreds of hours, with each hour in the chamber simulating a much longer period of natural outdoor exposure.
-
At specified intervals, samples are removed and evaluated for changes in appearance and physical properties. A key metric for UV degradation is the change in the Yellowness Index (ΔYI), which is measured using a spectrophotometer or colorimeter. An increase in the Yellowness Index indicates degradation.
-
Chemical Resistance Assessment
-
Objective: To evaluate the resistance of plasticized PVC to various chemical reagents.
-
Methodology (based on ASTM D543):
-
Test specimens of the plasticized PVC are prepared with specific dimensions.
-
The initial weight, dimensions, and appearance of the specimens are recorded.
-
The specimens are immersed in a range of standard chemical reagents (e.g., 30% sulfuric acid, 10% sodium hydroxide, oils) for a specified duration (typically 7 days) at a controlled temperature.
-
After the immersion period, the specimens are removed, cleaned, and re-weighed. Changes in weight, dimensions, and appearance (e.g., swelling, discoloration, or softening) are recorded.
-
Mechanical properties, such as tensile strength, may also be tested before and after exposure to quantify the effect of the chemical reagent.
-
Visualizing the Plasticizer Selection Process
The selection of an appropriate plasticizer is a multi-faceted process that involves balancing performance, cost, and regulatory requirements. The following diagram illustrates a logical workflow for selecting a plasticizer with a focus on long-term stability for a sensitive application like a medical device.
Caption: Workflow for selecting a plasticizer based on long-term stability needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Priming Solutions and Storage Time on Plasticizer Migration in Different PVC Tubing Types—Implications for Wet Storage of ECMO Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Comparative Analysis of the Environmental Impact of DOP and Bio-based Plasticizers
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of plasticizers in product formulation, particularly in sensitive applications like medical devices and pharmaceutical packaging, extends beyond performance to encompass environmental and health impacts. Dioctyl phthalate (DOP), a long-standing and widely used plasticizer, has faced increasing scrutiny due to its environmental persistence and potential health risks. This has spurred the development and adoption of bio-based plasticizers as potentially safer and more sustainable alternatives. This guide provides a comparative analysis of the environmental impact of DOP and common bio-based plasticizers, supported by experimental data and detailed methodologies, to aid in informed decision-making.
Quantitative Comparison of Environmental Impacts
The following table summarizes key quantitative data comparing the environmental performance of DOP and representative bio-based plasticizers. It is important to note that direct comparative studies under identical conditions are not always available, and data is aggregated from various sources.
| Parameter | This compound (DOP) | Epoxidized Soybean Oil (ESBO) | Acetyl Tributyl Citrate (ATBC) | Triphenyl Phosphate (TCP) | Source(s) |
| Biocompatibility Ranking | Lowest | Highest | High | Medium | [1] |
| Biodegradation | Low persistence in the environment.[2] | Readily biodegradable (79% in 28 days).[3] | Readily biodegradable. | Inherently biodegradable. | [2][3] |
| Aquatic Ecotoxicity (96h-EC50, Scenedesmus obliquus) | 15.3 mg/L (for Dibutyl Phthalate, a related phthalate) | Data not readily available | Data not readily available | Data not readily available | |
| Global Warming Potential (GWP) | Higher (petroleum-based) | Lower (bio-based) | Lower (bio-based) | Higher (petroleum-based) | |
| Production Route | Petrochemical-based synthesis. | Epoxidation of soybean oil. | Esterification of citric acid and butanol. | Reaction of phenol with phosphorus oxychloride. |
Experimental Protocols
A brief overview of the standard methodologies used to assess the environmental impact of plasticizers is provided below.
Life Cycle Assessment (LCA)
Objective: To evaluate the potential environmental impacts of a product system throughout its life cycle.
Methodology (based on ISO 14040/14044):
-
Goal and Scope Definition: Define the purpose of the assessment, the functional unit (e.g., 1 kg of plasticizer), and the system boundaries (e.g., cradle-to-gate, cradle-to-grave).
-
Life Cycle Inventory (LCI): Quantify the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the product's life cycle.
-
Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts associated with the LCI results. This involves classifying emissions into impact categories (e.g., global warming, ecotoxicity) and characterizing their potential effects.
Aquatic Ecotoxicity Testing: Acute Immobilization Test with Daphnia magna (OECD 202)
Objective: To determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population over a 48-hour period (EC50).
Methodology:
-
Test Organisms: Use juvenile Daphnia magna (<24 hours old).
-
Test Concentrations: Prepare a series of test solutions with different concentrations of the plasticizer and a control group with no test substance.
-
Exposure: Expose the daphnids to the test solutions for 48 hours under controlled conditions (temperature, light).
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours.
-
Data Analysis: Calculate the 48-hour EC50 value using appropriate statistical methods.
Aerobic Biodegradation in an Aqueous Medium: CO2 Evolution Test (OECD 301B)
Objective: To determine the degree of aerobic biodegradation of a substance by measuring the amount of carbon dioxide produced.
Methodology:
-
Test Setup: Prepare a test medium containing the plasticizer as the sole carbon source and an inoculum of microorganisms (e.g., from activated sludge).
-
Incubation: Incubate the test medium in the dark at a constant temperature for 28 days.
-
CO2 Measurement: Trap the evolved CO2 in a suitable absorbent (e.g., barium hydroxide) and quantify it by titration.
-
Calculation: Calculate the percentage of biodegradation by comparing the amount of CO2 produced with the theoretical maximum amount based on the carbon content of the test substance. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.
Visualizing the Comparison
The following diagrams illustrate key comparative aspects of DOP and bio-based plasticizers.
Caption: Comparative lifecycle assessment workflow for DOP and bio-based plasticizers.
Caption: Simplified degradation pathways of DOP versus a common bio-based plasticizer.
Caption: Decision-making flowchart for plasticizer selection based on environmental impact.
Conclusion
The available evidence strongly suggests that bio-based plasticizers, such as epoxidized soybean oil and citrate esters, offer a more environmentally favorable profile compared to DOP. Their derivation from renewable resources generally leads to a lower carbon footprint during production. Furthermore, their enhanced biodegradability reduces concerns about long-term environmental persistence and accumulation. From a toxicological perspective, studies indicate a higher biocompatibility for many bio-based alternatives.
While DOP has a long history of effective use, its environmental and potential health risks are significant drivers for the transition to greener alternatives. For researchers, scientists, and drug development professionals, the selection of a plasticizer should involve a holistic assessment of performance, safety, and environmental impact. The data and methodologies presented in this guide provide a foundation for making more sustainable choices in product development. As the field of bio-based materials continues to evolve, ongoing research and comprehensive life cycle assessments will be crucial in identifying and validating the next generation of safe and sustainable plasticizers.
References
A Comparative Guide to Biomarkers for Human Exposure to Dioctyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to assess human exposure to dioctyl phthalate (DOP), a common plasticizer. It details the metabolic pathways of DOP, compares the analytical performance of its key biomarkers, and provides standardized experimental protocols for their detection and quantification.
Metabolic Pathway of this compound (DOP)
Upon entering the human body, this compound undergoes a two-phase metabolic process. In Phase I, it is hydrolyzed by lipases and esterases into its primary metabolite, mono-octyl phthalate (MOP). High-molecular-weight phthalates like DOP are further metabolized into more polar, oxidized secondary metabolites.[1][2] In Phase II, these metabolites can be conjugated with glucuronic acid to facilitate their excretion in urine.[3] The oxidized metabolites are generally considered more sensitive and reliable biomarkers for assessing exposure to high-molecular-weight phthalates compared to the primary monoester metabolites.[1][4]
Caption: Metabolic pathway of this compound (DOP).
Comparison of Analytical Biomarkers
The selection of an appropriate biomarker is critical for accurately assessing human exposure to DOP. The following table summarizes the performance of key DOP metabolites as biomarkers, analyzed primarily by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Biomarker Category | Specific Metabolite (Example) | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Findings & Correlation with Exposure |
| Primary Metabolite | Mono-octyl Phthalate (MOP) | LC-MS/MS, GC-MS | LODs typically in the low ng/mL range. | Represents a direct hydrolysis product but may underestimate exposure to high-molecular-weight phthalates. |
| Secondary (Oxidized) Metabolites | Mono-carboxy-iso-octyl phthalate (MCIOP) | LC-MS/MS | Lower LODs compared to primary metabolites, often in the sub-ng/mL to low ng/mL range. | Considered more sensitive and specific biomarkers for high-molecular-weight phthalates like diisononyl phthalate (DINP), a close analogue of DOP. Their concentrations in urine are often higher and detected more frequently than primary metabolites. |
| Secondary (Oxidized) Metabolites | Mono-hydroxy-iso-nonyl phthalate (MHINP) | LC-MS/MS | Similar sensitivity to other oxidized metabolites. | Highly correlated with other oxidized metabolites, confirming a common precursor and providing a reliable measure of exposure. |
| Secondary (Oxidized) Metabolites | Mono-oxo-iso-nonyl phthalate (MOINP) | LC-MS/MS | Comparable sensitivity to other oxidized metabolites. | Frequently detected in urine samples and correlates well with other secondary metabolites, strengthening the evidence of exposure. |
Experimental Protocols and Workflows
Accurate quantification of DOP biomarkers relies on robust and validated analytical methods. GC-MS and LC-MS/MS are the most commonly employed techniques.
Experimental Workflow: Sample Preparation and Analysis
The general workflow for analyzing phthalate metabolites in urine involves enzymatic deconjugation, extraction, and instrumental analysis.
Caption: General workflow for urinary phthalate metabolite analysis.
Detailed Methodologies
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate phthalate metabolites from the urine matrix and concentrate them prior to analysis.
-
Protocol:
-
Enzymatic Deconjugation: Urine samples are incubated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to their free form.
-
Sample Loading: The pre-treated urine sample is loaded onto an SPE cartridge (e.g., C18).
-
Washing: The cartridge is washed with a polar solvent (e.g., water or a low-percentage organic solvent mixture) to remove interfering substances.
-
Elution: The target phthalate metabolites are eluted from the cartridge using a non-polar organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for injection into the analytical instrument.
-
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate, detect, and quantify individual phthalate metabolites with high sensitivity and specificity. LC-MS/MS is often preferred for its ability to analyze a wide range of metabolites without the need for derivatization.
-
Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium acetate, is used to separate the metabolites.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte.
-
-
3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: An alternative method for the separation and quantification of phthalate metabolites. This method often requires a derivatization step to increase the volatility of the analytes.
-
Protocol:
-
Derivatization: The extracted metabolites are often derivatized (e.g., silylation) to make them more volatile for GC analysis. However, methods without derivatization are also being developed.
-
Chromatographic Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5MS) is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the analytes based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Impact (EI) ionization is the most common technique.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of each analyte.
-
-
Logical Framework for Biomarker Validation
The validation of a biomarker for human exposure assessment follows a logical progression, from understanding the metabolic fate of the parent compound to developing and applying robust analytical methods.
Caption: Logical flow for the validation of exposure biomarkers.
References
- 1. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalates Biomarker Identification and Exposure Estimates in a Population of Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of different extraction techniques for DOP
A Comparative Guide to Extraction Techniques for Dioctyl Phthalate (DOP)
Introduction
This compound (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer added to polymers like polyvinyl chloride (PVC) to enhance their flexibility and durability.[1] Its extensive use in consumer products, food packaging, and medical devices has led to concerns about its potential migration into the environment and food, posing risks to human health as an endocrine disruptor.[2][3] Accurate quantification of DOP in various matrices is therefore crucial for regulatory compliance, quality control, and risk assessment. The first and often most critical step in the analytical workflow is the efficient extraction of DOP from the sample matrix.
This guide provides a head-to-head comparison of common extraction techniques for DOP, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The performance of these methods is compared using quantitative data from experimental studies, and detailed protocols are provided to assist researchers in selecting and implementing the optimal technique for their specific application.
Head-to-Head Comparison of Extraction Techniques
The selection of an appropriate extraction method depends on various factors, including the sample matrix, required sensitivity, available equipment, and desired throughput. The following table summarizes key performance metrics for different DOP extraction techniques, collated from various studies.
Disclaimer: The data presented below are compiled from different studies, which may involve varied matrices, spiking levels, and analytical instruments. Therefore, direct comparison should be done with caution. The values serve as a representative overview of each technique's performance.
| Parameter | LLE / DLLME | SPE | QuEChERS | UAE | MAE |
| Recovery (%) | 60 - 105%[4] | 80 - 100%[5] | 79 - 108% | 80 - 120% | 71 - 96% |
| Relative Standard Deviation (RSD %) | < 15% | < 10% | < 15% | < 5% | < 10% |
| Extraction Time | 20 - 60 min | 30 - 60 min | 10 - 20 min | 10 - 30 min | 10 - 20 min |
| Solvent Consumption | High | Low to Moderate | Low | Moderate | Low to Moderate |
| Automation Potential | Low | High | Moderate | Low | Moderate |
| Common Matrices | Water, Beverages | Water, Beverages, Wine | Edible Oils, Fish, Fatty Samples | Plastics, Sediments, Milk | Sediments, Soil |
Extraction Technique Overviews and Workflows
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For DOP extraction, a water sample is mixed with an organic solvent (e.g., n-heptane); the non-polar DOP partitions into the organic layer, which is then collected for analysis. Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, creating a cloudy solution that maximizes the surface area for rapid analyte transfer.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment: Dioctyl Phthalate (DEHP) vs. Diisononyl Phthalate (DINP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of two commonly used phthalate plasticizers: dioctyl phthalate (DOP), specifically di(2-ethylhexyl) phthalate (DEHP), and diisononyl phthalate (DINP). The information presented is intended to assist researchers and professionals in making informed decisions regarding the use of these compounds in various applications. This comparison is based on a review of publicly available toxicological data and standardized testing protocols.
Executive Summary
DEHP, a lower molecular weight ortho-phthalate, has been the subject of considerable scrutiny due to its potential for reproductive and developmental toxicity.[1] Consequently, its use has been restricted in many consumer products.[2] DINP, a high molecular weight ortho-phthalate, is often used as a replacement for DEHP and is generally considered to have a more favorable toxicological profile, particularly concerning reproductive effects.[2][3] However, DINP is not without its own set of potential hazards, including concerns about liver and kidney effects at high doses. This guide will delve into the specific toxicological endpoints for each compound, presenting the available data for a direct comparison.
Quantitative Toxicological Data
The following tables summarize key quantitative data from toxicological studies on DEHP and DINP. These values provide a comparative look at the potency of each compound in various toxicity tests.
Acute Toxicity
| Endpoint | DEHP (Di(2-ethylhexyl) phthalate) | DINP (Diisononyl phthalate) | Species |
| Oral LD50 | 23.6 - 50.0 g/kg | >9.8 - >50.0 g/kg | Rat |
| Dermal LD50 | ~25 g/kg | >3.16 g/kg | Rabbit |
| Inhalation LC50 | >10.62 mg/L (4h) | >4.4 mg/L (4h) | Rat |
Repeated Dose Toxicity (90-Day Oral Study)
| Endpoint | DEHP | DINP | Species |
| NOAEL (No-Observed-Adverse-Effect Level) | 28.9 g/kg/day (Systemic) | Not clearly established, effects observed at lower doses | Rat |
| LOAEL (Lowest-Observed-Adverse-Effect Level) | 146.6 g/kg/day (Systemic) | Effects on liver and kidney observed | Rat |
Reproductive & Developmental Toxicity
| Endpoint | DEHP | DINP | Species |
| Reproductive Toxicity NOAEL | 4.8 mg/kg/day (Male reproductive tract malformations)[4] | 30-66 mg/kg/day (Testicular malformations) | Rat |
| Reproductive Toxicity LOAEL | 11 mg/kg/day (Male reproductive tract malformations) | 10 mg/kg/day (Increased Leydig cell size) | Rat |
| Developmental Toxicity NOAEL | ~13 mg/kg/day | ~100 mg/kg/day | Rat |
| Developmental Toxicity LOAEL | ~40 mg/kg/day | >500 mg/kg/day | Rat |
Key Toxicological Endpoints: A Detailed Comparison
Reproductive and Developmental Toxicity
DEHP is a well-documented reproductive toxicant, particularly in males. Perinatal exposure to DEHP can lead to a "phthalate syndrome" in male rats, characterized by malformations of the reproductive tract, including testicular abnormalities and reduced anogenital distance. The primary mechanism is believed to be its anti-androgenic activity, where its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), interferes with testosterone synthesis in the fetal testes.
DINP is considered to be less potent than DEHP in inducing reproductive toxicity. While some studies have shown anti-androgenic effects at high doses, such as increased nipple retention in male offspring, the effects are generally observed at exposure levels significantly higher than those for DEHP. Some research suggests that DINP exposure may negatively impact ovarian function and fertility in female animal models.
Liver and Kidney Toxicity
Both DEHP and DINP have been shown to induce liver and kidney effects in rodents, particularly at higher doses. These effects often include increased organ weights and histopathological changes. A key mechanism implicated in the liver effects of both compounds in rodents is peroxisome proliferation. However, the relevance of this mode of action to humans is a subject of ongoing scientific debate, as humans are generally considered to be less responsive to peroxisome proliferators than rodents.
Carcinogenicity
DEHP is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B). This classification is primarily based on evidence of liver tumors in rodents.
DINP has also been shown to induce liver tumors in rodents at high doses. However, similar to DEHP, the mechanism is thought to be related to peroxisome proliferation, raising questions about its relevance to human carcinogenicity.
Experimental Protocols
The following are generalized protocols for key toxicological studies, based on OECD guidelines, which are internationally recognized standards for chemical safety testing.
Repeated Dose 90-Day Oral Toxicity Study (based on OECD 408)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.
-
Test Animals: Typically, young, healthy adult rodents (rats are preferred) are used. At least 10 males and 10 females are assigned to each dose group.
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The highest dose is chosen to induce toxic effects but not death or severe suffering. A limit test at 1000 mg/kg/day may be conducted if no toxicity is expected.
-
Administration: The test substance is administered orally, typically by gavage or in the diet/drinking water, seven days a week for 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analyses.
-
Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.
Prenatal Developmental Toxicity Study (based on OECD 414)
This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a substance during gestation.
-
Test Animals: Pregnant rodents (rats preferred) or non-rodents (rabbits preferred) are used.
-
Dose Groups: At least three dose levels and a control group are used, with a sufficient number of females to yield approximately 20 with implantation sites per group.
-
Administration: The test substance is administered daily, typically by oral gavage, from implantation to the day before scheduled caesarean section.
-
Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight is recorded regularly.
-
Fetal Evaluation: One day prior to the expected day of delivery, females are euthanized, and the uterus is examined for the number of live and dead fetuses, resorptions, and implantation sites. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Reproduction/Developmental Toxicity Screening Test (based on OECD 421)
This screening test provides initial information on the potential effects of a substance on reproductive performance and offspring development.
-
Test Animals: Male and female rats are used, with at least 10 of each sex per group.
-
Dose Groups: Generally, at least three test groups and a control group are used.
-
Administration and Mating: Males are dosed for a minimum of four weeks and females throughout the study (approximately 63 days). Animals are then mated (one male to one female).
-
Observations: Parental animals are observed for clinical signs of toxicity, effects on the estrous cycle, and mating behavior. Offspring are monitored for survival, growth, and development (including anogenital distance and nipple retention).
-
Pathology: At the end of the study, parental animals are euthanized, and reproductive organs are examined.
Signaling Pathways and Mechanisms of Toxicity
DEHP: Anti-Androgenic Signaling Pathway
DEHP's primary reproductive toxicity is mediated by its active metabolite, MEHP, which disrupts steroidogenesis in fetal Leydig cells. This leads to reduced testosterone production and subsequent developmental abnormalities in androgen-dependent tissues.
Caption: DEHP's anti-androgenic mechanism of action.
DINP: Reproductive and Hepatic Effects
The reproductive toxicity of DINP is less clearly defined by a single signaling pathway compared to DEHP. Studies in aquatic species suggest that DINP may induce follicular atresia (oocyte death) in the ovaries through mechanisms involving apoptosis and oxidative stress. In rodents, liver effects are often associated with peroxisome proliferation, a mechanism whose relevance to human health is debated.
Caption: Postulated mechanisms of DINP toxicity.
Conclusion
The available toxicological data indicates that DINP has a lower potential for reproductive and developmental toxicity compared to DEHP. Specifically, the anti-androgenic effects that are characteristic of DEHP-induced "phthalate syndrome" are observed with DINP only at significantly higher doses. However, both substances can induce liver and kidney effects in rodents at high concentrations, and both have been associated with liver tumors in these species, though the human relevance of the proposed mechanism (peroxisome proliferation) is uncertain.
For researchers and professionals in drug development and other sensitive applications, the choice between these plasticizers requires careful consideration of the specific exposure scenarios and the potential risks associated with each compound. While DINP is often considered a safer alternative to DEHP, it is not devoid of toxicological concerns. A thorough risk assessment based on the intended application and potential for human exposure is essential.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
